molecular formula C7H12O4<br>OC(CH3)OCH2CH(CH3)OC(CH3)O<br>C7H12O4 B174932 Propylene glycol diacetate CAS No. 134236-23-0

Propylene glycol diacetate

Cat. No.: B174932
CAS No.: 134236-23-0
M. Wt: 160.17 g/mol
InChI Key: MLHOXUWWKVQEJB-UHFFFAOYSA-N
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Description

Propylene glycol diacetate (PGDA; 623-84-7) is a clear, colorless, and practically odorless liquid ester with the molecular formula C₇H₁₂O₄ and a high boiling point of approximately 189-191°C . This compound is characterized by its high flash point and favorable toxicological profile and is readily biodegradable as per OECD 301B testing methods, presenting a favorable environmental profile for research applications aimed at developing sustainable solutions . In industrial and materials science research, PGDA is valued as a performance solvent with strong dissolution power. Its primary research applications include development and formulation in can/coil coatings, acrylic paints, polyurethane coatings, epoxy coatings, varnishes, and high-quality thinners . It is also used in printing inks, PCB inks, and screen printing inks . Its high boiling point and slow evaporation rate make it an effective coalescing agent and evaporation retardant, which is critical for studying film formation in waterborne coatings and resin production . Furthermore, PGDA acts as a plasticizer for cellulose acetate and is utilized as an emulsifier and solubilizer in pharmaceutical research, as well as in agricultural products and cleaning agents . The mechanism of action of PGDA is rooted in its function as a solvent and coupling agent. Its Hansen Solubility Parameters (δD: 15.8, δP: 3.5, δH: 8.8 [J/cm³]¹/²) make it effective for dissolving or modifying a wide range of polymers, including alkyd, acrylic, polyester, nitrocellulose, and vinyl chloride resins . In formulations, it can replace solvents with stronger odors, such as cyclohexanone, thereby improving the environmental and safety profile of the end product . This product is intended For Research Use Only (RUO). It is strictly prohibited for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxypropyl acetate
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InChI

InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3
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InChI Key

MLHOXUWWKVQEJB-UHFFFAOYSA-N
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Canonical SMILES

CC(COC(=O)C)OC(=O)C
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID9044827
Record name Propylene glycol diacetate
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID., Colourless liquid; Very mild fruity acetic aroma
Record name 1,2-Propanediol, 1,2-diacetate
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Boiling Point

190 °C AT 762 MM HG, 190.00 to 191.00 °C. @ 760.00 mm Hg, 190 °C
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Flash Point

86 °C
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Solubility

VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER, 1.00E+05 mg/L @ 25 °C (exp), Solubility in water, g/100ml: 10 (good), Very slightly soluble in water, Soluble (in ethanol)
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Density

1.059 AT 20 °C/4 °C, Relative density (water = 1): 1.06, 1.055-1.060 (20°)
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Vapor Density

Relative vapor density (air = 1): 1.0
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Vapor Pressure

0.57 [mmHg], Vapor pressure, Pa at 20 °C: 30
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CAS No.

623-84-7
Record name Propylene glycol diacetate
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Melting Point

-31 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Propylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol diacetate (PGDA) is a diester of propylene glycol and acetic acid, widely recognized for its utility as a solvent, emulsifier, and solubilizer in various industrial applications, including the pharmaceutical sector.[1] Its favorable toxicological profile and versatile physicochemical characteristics make it a valuable excipient in drug formulation and delivery systems.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and a visualization of the interplay between these properties and its functional roles in pharmaceutical development.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, providing a clear and concise reference for laboratory and research applications.

PropertyValueUnits
Molecular Formula C₇H₁₂O₄-
Molecular Weight 160.17 g/mol
Boiling Point 190 - 191°C
Melting Point -31°C
Density 1.056 (at 20°C)g/cm³
Viscosity 2.6 (at 25°C)mPa·s
Refractive Index 1.414 (at 20°C)-
Solubility in Water 90 (at 20°C)g/L
Vapor Pressure 0.23 (at 20°C)mmHg
Surface Tension 32.5mN/m
Flash Point 86 - 87°C

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount in drug development for ensuring product quality, stability, and performance. The following section details standard experimental methodologies for measuring the key properties of liquid excipients like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the micro-boiling point or micro-reflux method.[3]

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Heating block or Thiele tube

  • Thermometer

  • Magnetic stirrer and stir bar (optional, but recommended)

  • Pasteur pipette

Procedure:

  • Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into the test tube. If using a heating block, add a small magnetic stir bar.[3]

  • Place the test tube in the heating block or secure it in a Thiele tube.

  • Position the thermometer such that the bulb is about 1 cm above the liquid's surface.

  • Begin heating the apparatus. If using a stirrer, ensure gentle and continuous stirring.

  • Observe the sample for the onset of boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which forms a "reflux ring."[3]

  • The thermometer bulb should be positioned at the level of this reflux ring to obtain an accurate measurement.

  • The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.[3]

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is determined by first freezing the sample and then observing the temperature at which it transitions back to a liquid upon heating.

Apparatus:

  • Capillary tubes

  • Melting point apparatus or Thiele tube

  • Thermometer

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Introduce a small amount of the liquid sample into a capillary tube.

  • Freeze the sample by immersing the capillary tube in a suitable cooling bath.

  • Place the capillary tube containing the frozen sample into a melting point apparatus or attach it to a thermometer and place it in a Thiele tube.[4]

  • Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the sample approaches its expected melting point.

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.[5]

Determination of Density

Density is the mass per unit volume of a substance. A straightforward and common method for determining the density of a liquid is by using a graduated cylinder and a balance.[6][7]

Apparatus:

  • Graduated cylinder (e.g., 25 mL or 50 mL)

  • Analytical balance

  • Thermometer

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder.[8]

  • Add a known volume of the liquid sample (e.g., 20 mL) to the graduated cylinder. Record the volume accurately.[6]

  • Measure and record the mass of the graduated cylinder containing the liquid.

  • Measure and record the temperature of the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • Calculate the density by dividing the mass of the liquid by its volume.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. It can be determined using various types of viscometers, such as a capillary viscometer or a rotational viscometer.

Apparatus:

  • Viscometer (e.g., Ostwald viscometer)

  • Constant temperature bath

  • Stopwatch

Procedure (using an Ostwald viscometer):

  • Clean and dry the viscometer thoroughly.

  • Introduce a known volume of the liquid sample into the larger bulb of the viscometer.

  • Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

  • Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.

  • Release the suction and allow the liquid to flow back down. Start the stopwatch when the meniscus of the liquid passes the upper calibration mark and stop it when it passes the lower calibration mark.

  • Record the efflux time.

  • The kinematic viscosity can be calculated using the viscometer constant and the efflux time. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a medium. It is commonly measured using a refractometer.[9]

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator (optional, for temperature control)

  • Dropper

Procedure:

  • Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.[9]

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of the liquid sample onto the prism.[10]

  • Close the prism and allow the sample to spread into a thin film.

  • If temperature control is available, allow the sample to reach the desired temperature.

  • Look through the eyepiece and adjust the controls to bring the boundary line between the light and dark fields into sharp focus and align it with the crosshairs.[9]

  • Read the refractive index value from the instrument's scale.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a common technique for determining the solubility of a liquid in water.

Apparatus:

  • Flask with a stopper

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the liquid solute to a known volume of water in a flask.

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a constant temperature.[11]

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand to let the undissolved phase separate.

  • Carefully separate the aqueous phase from the undissolved solute by centrifugation or filtration.

  • Determine the concentration of the solute in the aqueous phase using a suitable analytical method. This concentration represents the solubility of the liquid in water at that temperature.

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

Apparatus:

  • Flask

  • Pressure sensor

  • Temperature probe

  • Water bath

Procedure:

  • Place a small amount of the liquid sample into a flask.

  • Seal the flask with a stopper equipped with a pressure sensor and a temperature probe.[12]

  • Place the flask in a water bath at a specific temperature and allow the system to reach equilibrium.[13]

  • Record the total pressure inside the flask and the temperature.

  • The vapor pressure of the liquid at that temperature is the difference between the total pressure and the initial air pressure in the flask.[12]

  • Repeat the measurement at different temperatures to obtain a vapor pressure curve.

Determination of Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The drop weight method is a classic technique for its measurement.

Apparatus:

  • Capillary tube or burette with a polished tip

  • Beaker

  • Analytical balance

Procedure:

  • Set up the capillary tube or burette vertically.

  • Fill the tube with the liquid sample and allow drops to form slowly and detach from the tip under their own weight.

  • Collect a known number of drops (e.g., 20-50) in a pre-weighed beaker.

  • Measure the total mass of the collected drops.

  • Calculate the average mass of a single drop.

  • The surface tension can then be calculated using Tate's law, often by comparing the drop weight of the sample to that of a reference liquid with a known surface tension (like water).[14]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for its determination.[15]

Apparatus:

  • Closed-cup flash point tester (e.g., Pensky-Martens)

  • Thermometer

  • Ignition source (e.g., a small flame or electric spark)

Procedure:

  • Place the liquid sample into the test cup of the apparatus.

  • Close the cup with the lid, which is fitted with a thermometer, a stirrer, and an opening for the ignition source.[16]

  • Heat the sample at a slow, constant rate while stirring.[15]

  • At regular temperature intervals, apply the ignition source to the opening in the lid.

  • The flash point is the lowest temperature at which a brief flash is observed inside the cup upon application of the ignition source.[17]

The Role of Physicochemical Properties in Drug Formulation

The utility of this compound in pharmaceutical formulations is a direct consequence of its specific physicochemical properties. The following diagram illustrates the relationship between these core properties and its primary functions as a pharmaceutical excipient.

G Interplay of this compound's Properties and Pharmaceutical Functions prop_solubility Good Solubility Profile (Soluble in organic solvents, slightly in water) func_solvent Solvent for Poorly Water-Soluble Drugs prop_solubility->func_solvent Enables dissolution of hydrophobic APIs func_solubilizer Solubilizer in Oral and Topical Formulations prop_solubility->func_solubilizer Enhances drug concentration in solution prop_bp High Boiling Point (190-191 °C) func_plasticizer Plasticizer for Film Coatings prop_bp->func_plasticizer Provides stability during manufacturing processes prop_viscosity Low Viscosity (2.6 mPa·s at 25°C) func_vehicle Vehicle for Parenteral Drug Delivery prop_viscosity->func_vehicle Ensures ease of injection and handling prop_polarity Moderate Polarity prop_polarity->func_solvent Allows for miscibility with a range of APIs func_emulsifier Emulsifying Agent in Creams and Lotions prop_polarity->func_emulsifier Facilitates the stabilization of oil-in-water emulsions prop_safety Favorable Toxicological Profile prop_safety->func_solubilizer Ensures suitability for various administration routes prop_safety->func_vehicle Critical for biocompatibility and patient safety

Caption: Relationship between PGDA's properties and its pharmaceutical roles.

References

Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Propylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene glycol diacetate, a key diester in various industrial and pharmaceutical applications, possesses a distinct molecular architecture that is readily elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Detailed tables of chemical shifts, multiplicities, and coupling constants are presented, alongside standardized experimental protocols for data acquisition. Furthermore, this guide employs Graphviz visualizations to illustrate the molecular structure, proton and carbon signaling pathways, and a conceptual workflow for NMR spectral analysis, offering a clear and thorough resource for researchers and professionals in the field.

Introduction

This compound (1,2-propanediol diacetate) is a diester of propylene glycol and acetic acid.[1] Its utility spans a range of applications, including as a solvent, plasticizer, and in the formulation of various pharmaceutical and cosmetic products. A thorough understanding of its chemical structure and purity is paramount for its effective and safe use. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the unambiguous structural confirmation and purity assessment of organic molecules like this compound.[2] This guide delves into the detailed interpretation of its ¹H and ¹³C NMR spectra.

Molecular Structure and NMR Assignments

The structure of this compound, with the IUPAC name 2-acetyloxypropyl acetate, consists of a central propylene backbone with two acetate groups attached to the C1 and C2 positions.[2] This seemingly simple structure gives rise to a nuanced NMR spectrum due to the chirality at the C2 carbon, leading to diastereotopic protons in the methylene group.

dot

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The methine proton (Hc), the methylene protons (Ha and Hb), the methyl protons of the propylene backbone (Hd), and the methyl protons of the two acetate groups (He and Hf) all give rise to unique resonances.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
Hc (CH)~5.1Multiplet-1H
Ha, Hb (CH₂)~4.0 - 4.2Multiplet-2H
He, Hf (2 x CH₃-CO)~2.0Singlet-6H
Hd (CH₃)~1.2Doublet~6.53H

Table 1: ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the seven carbon atoms in the molecule. The two carbonyl carbons and the two acetate methyl carbons are chemically equivalent, respectively.

Carbon Assignment Chemical Shift (δ) ppm
C4, C6 (C=O)~170
C2 (CH)~68
C1 (CH₂)~66
C5, C7 (CH₃-CO)~21
C3 (CH₃)~16

Table 2: ¹³C NMR Spectral Data for this compound.

Experimental Protocols

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrumentation: Data can be acquired on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of 10-12 ppm is appropriate.

  • ¹³C NMR Parameters (Typical):

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of 200-220 ppm is standard.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Visualizing NMR Analysis and Workflows

Signaling Pathways

The connectivity and through-bond relationships between protons in this compound can be visualized as a signaling pathway, which is determined by the coupling constants observed in the ¹H NMR spectrum.

dot

Signaling_Pathways Hd Hd (CH3) ~1.2 ppm Hc Hc (CH) ~5.1 ppm Hd->Hc J ≈ 6.5 Hz Hab Ha, Hb (CH2) ~4.0-4.2 ppm Hc->Hab

Caption: ¹H-¹H coupling network in this compound.

Experimental Workflow

The overall process of NMR spectral analysis, from sample preparation to data interpretation, can be represented as a logical workflow.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into Spectrometer filter->instrument setup Setup Parameters (¹H and ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integration (¹H) reference->integrate assign Peak Assignment integrate->assign

Caption: Conceptual workflow for NMR spectral analysis.

Conclusion

This technical guide provides a detailed framework for the ¹H and ¹³C NMR spectral analysis of this compound. The tabulated spectral data, coupled with the outlined experimental protocols and illustrative diagrams, offer a valuable resource for researchers, scientists, and drug development professionals. Accurate interpretation of NMR spectra is crucial for structural verification, purity assessment, and quality control, ensuring the reliable application of this important diester in various scientific and industrial endeavors.

References

An In-depth Technical Guide to FT-IR Spectroscopy of Propylene Glycol Diacetate for Functional Group Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of propylene glycol diacetate. It details the underlying principles, experimental protocols, and data interpretation necessary for identifying its characteristic functional groups.

Introduction to FT-IR Spectroscopy and this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. An FT-IR spectrum plots absorbance or transmittance against the wavenumber of this radiation, creating a unique "fingerprint" that reveals the molecule's functional group composition.[1]

This compound (PGDA), with the chemical formula C₇H₁₂O₄, is a diester of propylene glycol and acetic acid.[2][3] It serves various roles in the pharmaceutical and other industries, including as a solvent, emulsifier, and plasticizer.[3] Accurate identification and quality control of PGDA are crucial, and FT-IR spectroscopy provides a rapid and reliable method for this purpose. The primary functional groups within PGDA are the ester (C=O, C-O) and alkyl (C-H) groups, which produce distinct and identifiable absorption bands in an IR spectrum.

Experimental Protocol for FT-IR Analysis of Liquid Samples

The following outlines a standard methodology for obtaining an FT-IR spectrum of a liquid sample such as this compound.

2.1 Instrumentation A standard benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis. The analysis can be performed using either transmission cells or an Attenuated Total Reflectance (ATR) accessory.

2.2 Sample Preparation

Two primary methods are employed for liquid sample analysis:

  • Neat Liquid Film (Salt Plates):

    • Ensure two salt plates (e.g., Potassium Bromide - KBr, or Sodium Chloride - NaCl) are clean and dry. Handle them only by the edges to avoid moisture contamination.

    • Place a single drop of this compound onto the surface of one plate.[4][5]

    • Carefully place the second plate on top, gently rotating it a quarter turn to spread the liquid into a thin, uniform film free of air bubbles.[4]

    • Mount the assembled plates in the spectrometer's sample holder.

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. This can be done by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or ethanol, followed by drying.

    • Acquire a background spectrum of the clean, empty ATR crystal.[6]

    • Place one to two drops of this compound directly onto the center of the ATR crystal, ensuring it is fully covered.[6][7]

    • If the accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.[6]

2.3 Data Acquisition

  • Background Scan: First, perform a background scan with no sample in the beam path (or with the clean, empty salt plates/ATR crystal). This spectrum is stored by the instrument's software and automatically subtracted from the sample spectrum to remove interfering signals from atmospheric water and carbon dioxide.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Typical Parameters:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

2.4 Post-Acquisition After the analysis, the salt plates or ATR crystal must be cleaned thoroughly. Wipe the sample off with a soft tissue and clean with a suitable solvent (e.g., isopropanol) to prevent cross-contamination.[4]

Data Presentation and Interpretation

The FT-IR spectrum of this compound is characterized by strong, well-defined absorption bands corresponding to its ester and alkyl functional groups. The absence of a broad band in the 3200-3500 cm⁻¹ region confirms the absence of the hydroxyl (-OH) groups present in the parent propylene glycol molecule.[8]

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
2850–3000C-H StretchAlkyl (CH, CH₂, CH₃)Strong
1735–1750C=O StretchEster (Carbonyl)Very Strong, Sharp
1370–1470C-H BendAlkyl (CH₂, CH₃)Medium
1220–1260C-O Stretch (asymmetric)EsterStrong
1000–1100C-O Stretch (symmetric)EsterStrong

3.1 Analysis of Key Spectral Regions

  • C-H Stretching Region (2850–3000 cm⁻¹): This region contains strong absorption bands resulting from the stretching vibrations of the C-H bonds in the methyl (CH₃) and methine (CH) groups of the molecule.[1][9]

  • Carbonyl (C=O) Stretching Region (1735–1750 cm⁻¹): The most prominent and easily identifiable peak in the spectrum is the sharp, very strong absorption band for the ester carbonyl group. Its position in this range is highly characteristic of saturated aliphatic esters.[9][10] For diacetate compounds, this peak is often observed around 1736-1746 cm⁻¹.[11][12]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of bands unique to the molecule.

    • C-H Bending (1370–1470 cm⁻¹): Medium-intensity peaks corresponding to the bending (scissoring and rocking) vibrations of the alkyl groups are found here.

    • C-O Stretching (1000–1300 cm⁻¹): Two distinct and strong bands are characteristic of the ester C-O linkage. The higher frequency band, typically around 1220–1260 cm⁻¹, is due to the asymmetric C-C-O stretching, while the lower frequency band around 1000-1100 cm⁻¹ arises from the symmetric O-C-C stretching.[10][12]

Visualization of Experimental and Analytical Workflow

The logical flow from sample handling to final data interpretation in an FT-IR analysis can be effectively visualized.

FTIR_Workflow cluster_prep 1. Sample & Instrument Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_interp 4. Interpretation & Identification Sample Liquid PGDA Sample Clean Clean ATR Crystal or Salt Plates Setup Configure Spectrometer (e.g., 4 cm-1 resolution, 16 scans) Background Acquire Background Spectrum (No Sample) Setup->Background SampleSpec Acquire Sample Spectrum Process Automatic Background Subtraction SampleSpec->Process Peaks Identify Peak Positions (Wavenumber cm-1) Process->Peaks Correlate Correlate Peaks to Functional Groups (e.g., 1740 cm-1 = C=O) Peaks->Correlate Identify Confirm Functional Groups (Ester, Alkyl) Correlate->Identify Final Structure Verified Identify->Final

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the functional group identification of this compound. The technique is rapid, requires minimal sample preparation, and yields a spectrum with distinct, high-intensity peaks. The unambiguous identification of the strong ester carbonyl (C=O) band around 1740 cm⁻¹, coupled with the characteristic C-O and C-H stretching bands, allows for confident verification of the molecule's identity and purity. This makes it a cornerstone analytical method in quality assurance and research settings within the pharmaceutical and chemical industries.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Propylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of propylene glycol diacetate. The document outlines the core fragmentation data, a representative experimental protocol for its analysis, and a visual representation of the fragmentation pathway. This information is crucial for the identification and quantification of this compound in various research and drug development applications.

Mass Spectrometry Fragmentation Data

The mass spectral data for this compound (1,2-propanediol diacetate) reveals distinct fragmentation patterns under different ionization techniques. The primary ions observed under Electron Ionization (EI) and Chemical Ionization (CI) are summarized below. This data is critical for developing selective and sensitive analytical methods.

Table 1: Key Mass Spectrometry Fragments of this compound

Ionization ModeParent Ion (m/z)Key Fragment Ions (m/z)Relative Abundance (%)Proposed Fragment Identity
Electron Ionization (EI) 160.1743.099.99[CH₃CO]⁺ (Acetyl cation)
87.010.49[M - CH₃COO]⁺
100.05.10[M - CH₃COOH]⁺
116.05.00[M - CH₂CHO]⁺
15.05.39[CH₃]⁺
Chemical Ionization (CI) 161.18 [M+H]⁺101.099.99[M+H - CH₃COOH]⁺
87.037.58[M - CH₃COO]⁺
100.024.13[M - CH₃COOH]⁺
116.021.29[M - CH₂CHO]⁺
86.018.39[M - CH₃COOH - H]⁺

Data sourced from PubChem CID 12198.

Experimental Protocols

A standard method for the analysis of this compound involves Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following is a representative protocol based on established methods for glycol ethers.

2.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound (≥99.5% purity) in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample matrix containing this compound in methanol or acetonitrile to a final concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • GC Column: Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or a similar mid-polar capillary column.

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MS Transfer Line Temperature: 230°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: m/z 35-200.

  • Solvent Delay: 3 minutes.

Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron from one of the oxygen atoms, forming a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 160. The subsequent fragmentation cascade leads to the formation of several characteristic ions.

Fragmentation_Pathway M This compound [C7H12O4] m/z = 160 M_ion Molecular Ion [C7H12O4]⁺• m/z = 160 M->M_ion - e⁻ frag_115 [C5H7O3]⁺ m/z = 115 M_ion->frag_115 - CH3CO• frag_101 [C5H9O2]⁺ m/z = 101 M_ion->frag_101 - CH3COO• frag_87 [C4H7O2]⁺ m/z = 87 M_ion->frag_87 - CH3COOH - CH3• frag_73 [C3H5O2]⁺ m/z = 73 frag_115->frag_73 - C2H2O frag_43 [CH3CO]⁺ m/z = 43 frag_101->frag_43 - C3H4O frag_87->frag_43 - C2H4O

Propylene Glycol Diacetate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol diacetate (PGDA), a diester of propylene glycol and acetic acid, is a versatile, high-boiling, and environmentally friendly solvent with a wide range of applications in the pharmaceutical, coatings, and printing industries. Its utility is often dictated by its solvency power and miscibility with other organic compounds. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, complete with quantitative data, detailed experimental protocols, and a workflow for solubility determination.

Solubility of this compound

This compound is generally characterized by its excellent solvency for a wide array of resins, including alkyd, acrylic, polyester, and nitrocellulose resins[1][2]. It is frequently described as being soluble in or miscible with most organic solvents, particularly alcohols and ethers[3][4][5]. While many sources provide qualitative descriptions, quantitative data is crucial for formulation development and process design.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents at 25°C. This data is essential for researchers and formulators seeking to understand the quantitative behavior of PGDA in different solvent systems.

Organic SolventChemical ClassSolubility (g/L) at 25°C[6]
Dimethylformamide (DMF)Amide889.08
MethanolAlcohol337.09
AcetoneKetone279.0
EthanolAlcohol189.38
AcetonitrileNitrile184.0
IsopropanolAlcohol120.95
n-PropanolAlcohol110.27
Ethyl AcetateEster96.27
n-ButanolAlcohol83.55
IsobutanolAlcoholNot Specified Quantitatively
TolueneAromatic Hydrocarbon35.64
WaterInorganic45.37 - 100

Note: Solubility in water is reported with some variability across sources, with values cited as 100 g/L (or 1.00E+05 mg/L) at 25°C[7], 90 g/L[8], and also described as "partly water soluble"[3] or "very slightly soluble"[9].

Experimental Protocol for Determining Solubility

A standardized method for determining the solubility or miscibility of a liquid in an organic solvent is crucial for accurate and reproducible results. The following protocol is based on the principles outlined in the OECD Test Guideline 107 for the determination of the partition coefficient (n-octanol/water) by the shake flask method, adapted for liquid-liquid solubility.[10][11][12][13]

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (purity ≥99.7%)[14][15]

  • Selected organic solvent (analytical grade)

  • Centrifuge tubes with screw caps

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument.

Procedure:

  • Preparation of the Test System:

    • Precisely weigh a known amount of this compound and the selected organic solvent into a centrifuge tube. A range of ratios should be prepared to identify the saturation point.

    • Ensure the total volume is appropriate for the centrifuge tube and allows for adequate mixing.

  • Equilibration:

    • Securely cap the centrifuge tubes.

    • Place the tubes in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24 hours).

  • Phase Separation:

    • After equilibration, visually inspect the tubes for the presence of a single homogeneous phase (miscible) or two distinct phases (immiscible or partially miscible).

    • If two phases are present, they must be separated. Centrifugation at a controlled temperature is the recommended method to achieve a clean separation.

  • Analysis:

    • Carefully take a precise volume from the solvent-rich phase for analysis.

    • Prepare a series of calibration standards of this compound in the chosen organic solvent.

    • Analyze the sample and the calibration standards using a validated analytical method, such as gas chromatography.

    • Determine the concentration of this compound in the solvent phase from the calibration curve.

  • Data Interpretation:

    • The solubility is reported as the concentration of this compound in the saturated solvent phase (e.g., in g/L or g/100mL).

    • If the two liquids are miscible in all proportions tested, they can be reported as "miscible."

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results start Start: Define Solvent and Temperature prep_solution Prepare PGDA-Solvent Mixtures (Varying Ratios) start->prep_solution agitate Agitate at Constant Temperature (e.g., 24h @ 25°C) prep_solution->agitate visual_inspection Visual Inspection agitate->visual_inspection centrifuge Centrifuge to Separate Phases visual_inspection->centrifuge Two Phases Observed report_miscible Report as Miscible visual_inspection->report_miscible Single Phase Observed sample_solvent Sample Solvent Phase centrifuge->sample_solvent analytical_method Analyze Concentration (e.g., Gas Chromatography) sample_solvent->analytical_method report_solubility Report Quantitative Solubility analytical_method->report_solubility

Workflow for Determining the Solubility of this compound.

Applications in Drug Development

The solubility characteristics of this compound are of significant interest to drug development professionals. Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it a valuable excipient in various dosage forms.[16] It can be used as a solubilizer and a carrier solvent in oral, topical, and parenteral formulations.[15] A thorough understanding of its solubility in different co-solvents is critical for developing stable and effective drug delivery systems.

References

Thermal Decomposition of Propylene Glycol Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene glycol diacetate (PGDA) is a widely utilized excipient in the pharmaceutical industry, valued for its properties as a solvent and plasticizer. A comprehensive understanding of its thermal stability and decomposition profile is critical for ensuring drug product quality, stability, and safety, particularly for formulations subjected to heat during manufacturing or storage. This technical guide provides an in-depth analysis of the potential thermal decomposition products of PGDA. While direct experimental data for PGDA is limited in publicly accessible literature, this guide synthesizes information from analogous acetate esters and related compounds to propose the most probable decomposition pathways and resultant products. Detailed experimental protocols for investigating thermal decomposition are provided, alongside a summary of the toxicological profiles of the predicted decomposition products.

Introduction

This compound (CAS No. 623-84-7), the diester of propylene glycol and acetic acid, is a colorless liquid with a faint, fruity odor. Its use in pharmaceutical formulations, including oral, topical, and parenteral dosage forms, necessitates a thorough characterization of its chemical behavior under various stress conditions. Thermal degradation is a key concern, as the formation of reactive or toxic byproducts can compromise the safety and efficacy of the final drug product. This guide aims to provide a foundational understanding of the potential thermal decomposition landscape of PGDA to aid researchers in risk assessment and the development of robust analytical methods.

Proposed Thermal Decomposition Pathways

Based on the established thermal decomposition mechanisms of similar short-chain acetate esters, the thermal degradation of this compound is likely to proceed through several key pathways. The primary mechanism anticipated is a unimolecular elimination reaction, specifically a pyrolysis of the ester to yield a carboxylic acid and an alkene.

A proposed logical workflow for the thermal decomposition of this compound (PGDA) is as follows:

Proposed Thermal Decomposition of this compound cluster_primary Primary Decomposition cluster_secondary Secondary Decomposition PGDA This compound Heat High Temperature PGDA->Heat Initiation AceticAcid Acetic Acid Heat->AceticAcid Elimination PGMA Propylene Glycol Monoacetate Heat->PGMA Elimination Ketene Ketene AceticAcid->Ketene Dehydration Water Water AceticAcid->Water Dehydration AllylAlcohol Allyl Alcohol PGMA->AllylAlcohol Further Decomposition

Caption: Proposed thermal decomposition pathways of this compound.

The principal predicted decomposition products are:

  • Acetic Acid: A common product from the pyrolysis of acetate esters.

  • Propylene Glycol Monoacetates (isomers): Formed through the initial loss of one acetate group.

  • Allyl Alcohol: A potential product from the further decomposition of propylene glycol monoacetate.

  • Ketene: A highly reactive compound that can be formed from the dehydration of acetic acid at higher temperatures.

Quantitative Data on Thermal Decomposition Products

A thorough review of scientific literature did not yield specific quantitative data for the thermal decomposition products of this compound. The majority of safety data sheets indicate that hazardous decomposition products are not well-known.[1] To obtain such data, empirical studies utilizing the methodologies outlined in Section 5 are necessary. For context, studies on the pyrolysis of related compounds are summarized below.

CompoundDecomposition TemperatureMajor ProductsMinor ProductsReference
Propylene Glycol> 450 KPropanal, Acetone, Formaldehyde, AcetaldehydeAcroleinN/A
Triacetin~800 KAcetic Acid, Acrolein, Acetic AnhydrideProp-1-ene-1,3-diyl diacetateN/A
Ethyl Acetate1248-1638 KEthylene, Acetic AcidMethyl KeteneN/A
Methyl Acetate1000-1300 KKetene, MethanolMethane, Carbon Monoxide, Carbon DioxideN/A

Toxicological Profile of Predicted Decomposition Products

The predicted thermal decomposition products of PGDA exhibit a range of toxicological profiles that warrant consideration in a risk assessment.

Decomposition ProductCAS NumberToxicological Summary
Acetic Acid 64-19-7Corrosive to skin and eyes. Vapor is irritating to the respiratory system.[1][2] Inhalation of concentrated vapors can cause coughing, chest tightness, and damage to the airways.[3][4]
Propylene Glycol Monoacetate 1331-12-0Generally considered to have low toxicity. May cause mild skin and eye irritation.[5][6]
Allyl Alcohol 107-18-6Highly toxic and a potent irritant to the eyes, skin, and respiratory tract.[7][8][9] Can cause severe tissue damage, and exposure may lead to pulmonary edema.[7][8][10] It is also hepatotoxic.[11]
Ketene 463-51-4A highly reactive and toxic gas.[12][13][14][15][16] Inhalation can cause severe respiratory distress and lung injury, with effects that may be delayed.[12][14][16]

Experimental Protocols

To empirically determine the thermal decomposition products of this compound, the following experimental methodologies are recommended.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the primary technique for identifying volatile and semi-volatile thermal degradation products.

Objective: To separate and identify the decomposition products of PGDA at a specified pyrolysis temperature.

Instrumentation:

  • Pyrolyzer (e.g., furnace or Curie-point pyrolyzer) coupled to a Gas Chromatograph.

  • Gas Chromatograph equipped with a suitable capillary column (e.g., a mid-polar phase like 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (e.g., quadrupole or time-of-flight) as the detector.

Experimental Workflow Diagram:

Py-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample PGDA Sample Pyrolyzer Pyrolyzer Sample->Pyrolyzer GC Gas Chromatograph Pyrolyzer->GC Separation MS Mass Spectrometer GC->MS Detection Chromatogram Chromatogram MS->Chromatogram MassSpectra Mass Spectra MS->MassSpectra Identification Product Identification Chromatogram->Identification LibrarySearch Library Search MassSpectra->LibrarySearch LibrarySearch->Identification

Caption: Workflow for Py-GC-MS analysis of PGDA thermal decomposition.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of PGDA (typically in the microgram range) is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to the desired temperature (e.g., in the range of 300-800°C) in an inert atmosphere (e.g., helium).

  • Gas Chromatography: The resulting pyrolysis products are swept into the GC column. A temperature gradient program is used to separate the individual components based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured, generating a mass spectrum for each component.

  • Data Analysis: The obtained mass spectra are compared against a spectral library (e.g., NIST/Wiley) to identify the decomposition products.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

This technique provides information on the thermal stability of PGDA and the temperatures at which degradation events occur.

Objective: To determine the onset temperature of decomposition and the associated thermal events (endothermic or exothermic).

Instrumentation:

  • A simultaneous TGA-DSC instrument.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of PGDA (typically 5-15 mg) is placed in an appropriate sample pan (e.g., aluminum or ceramic).

  • Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Collection: The instrument continuously records the sample's mass (TGA) and the heat flow to or from the sample relative to a reference (DSC) as a function of temperature.

  • Data Analysis: The TGA curve will show a mass loss at the temperature of decomposition. The DSC curve will indicate whether the decomposition is an endothermic or exothermic process.

Conclusion

References

Hydrolysis rate and byproducts of propylene glycol diacetate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propylene Glycol Diacetate and its Hydrolysis

This compound (PGDA), also known as 1,2-propanediol diacetate, is a diester of propylene glycol and acetic acid. It is utilized in various industrial applications, including as a solvent in coatings, inks, and cleaning formulations. In the pharmaceutical industry, it can be considered as a potential excipient or solvent in drug formulations. The stability of PGDA in aqueous environments is a critical factor for its application, as hydrolysis can lead to changes in the chemical composition and properties of a formulation.

The hydrolysis of PGDA involves the cleavage of its two ester bonds by water, which is expected to be the primary degradation pathway in aqueous solutions. This reaction is influenced by factors such as pH and temperature.

Byproducts of this compound Hydrolysis

The hydrolysis of this compound is a two-step process, yielding propylene glycol and acetic acid as the final products. The reaction proceeds through the formation of an intermediate, propylene glycol monoacetate.

The overall hydrolysis reaction can be summarized as follows:

This compound + 2 H₂O → Propylene Glycol + 2 Acetic Acid

In vivo studies have demonstrated that PGDA is rapidly hydrolyzed by carboxylesterases to form propylene glycol and acetic acid.[1] While this guide focuses on non-enzymatic hydrolysis, the end products are expected to be the same.

Quantitative Data on Hydrolysis Rates

As of the compilation of this guide, specific, peer-reviewed quantitative data on the non-enzymatic hydrolysis rate of this compound in aqueous solutions under varying pH and temperature conditions could not be located in the public domain. However, to provide a contextual understanding of the hydrolysis kinetics of a similar short-chain glycol diacetate, data for ethylene glycol diacetate can be considered. It is crucial to note that the following data is for ethylene glycol diacetate and should be used for illustrative purposes only, as the hydrolysis rates of PGDA may differ.

Table 1: Illustrative Hydrolysis Data for an Analogous Compound (Ethylene Glycol Diacetate)

CompoundpHTemperature (°C)Rate Constant (k)Half-life (t½)
Ethylene Glycol Diacetate725Not ReportedNot Reported

Experimental Protocols for Determining Hydrolysis Rate

A robust experimental protocol for determining the hydrolysis rate of a chemical in aqueous solutions can be designed based on established guidelines, such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".[1][2][3][4][5]

Principle of the Test

The test involves dissolving a known concentration of this compound in buffered aqueous solutions of varying pH (e.g., pH 4, 7, and 9). These solutions are maintained at a constant temperature in the dark. Aliquots are taken at specific time intervals and analyzed to determine the concentration of the remaining PGDA and the appearance of its hydrolysis products.

Materials and Reagents
  • This compound (PGDA), analytical standard grade

  • Buffer solutions (pH 4, 7, and 9), sterile

  • High-purity water (e.g., Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase adjustment)

  • Analytical standards of propylene glycol and acetic acid

  • Sterile glassware

Equipment
  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Refractive Index) or a Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Thermostatically controlled incubator or water bath.

  • Calibrated pH meter.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

Experimental Procedure
  • Preparation of Test Solutions:

    • Prepare a stock solution of PGDA in a water-miscible organic solvent (e.g., acetonitrile) if PGDA's water solubility is low.

    • Add a small volume of the stock solution to the pre-tempered buffer solutions (pH 4, 7, and 9) to achieve the desired initial concentration of PGDA. The concentration should be low enough to ensure complete dissolution and should not exceed half of its water solubility.

    • The final concentration of the organic solvent should be minimal (typically <1%) to avoid co-solvent effects on the hydrolysis rate.

  • Incubation:

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C, 40°C, and 50°C to assess temperature dependence).

    • At predetermined time intervals, withdraw aliquots from each test solution. The sampling frequency should be adjusted based on the expected rate of hydrolysis (more frequent at the beginning and for conditions where hydrolysis is expected to be faster).

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots for the concentration of PGDA. If immediate analysis is not possible, quench the hydrolysis reaction by adding a suitable agent (e.g., acid for base-catalyzed hydrolysis or base for acid-catalyzed hydrolysis, followed by neutralization) and store the samples at a low temperature (e.g., -20°C).

    • Monitor the formation of the primary hydrolysis product, propylene glycol, to confirm the reaction pathway.

Analytical Methodology

The concentration of PGDA and its hydrolysis products can be determined using either HPLC or GC.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase (RP) HPLC method is suitable for the analysis of PGDA.[2]

    • Column: A C18 column is commonly used.

    • Mobile Phase: A mixture of acetonitrile and water, with the addition of a small amount of acid like phosphoric acid or formic acid to improve peak shape.[2] A gradient elution may be necessary to separate PGDA from its hydrolysis products.

    • Detection: A UV detector can be used if the analytes have a chromophore. For compounds without a strong chromophore, a Refractive Index (RI) detector or a mass spectrometer (MS) can be employed.

  • Gas Chromatography (GC):

    • GC with a Flame Ionization Detector (FID) is a standard method for the analysis of glycols and their esters.[3]

    • Sample Preparation: Direct injection of the aqueous sample is possible. Alternatively, a liquid-liquid extraction or solid-phase extraction can be used to concentrate the analytes and remove matrix interferences.

    • Column: A capillary column with a suitable stationary phase (e.g., a wax-type or a mid-polarity phase) should be used.

    • Temperature Program: A temperature gradient will likely be required to achieve good separation of PGDA, propylene glycol monoacetate, and propylene glycol.

Data Analysis

The hydrolysis of PGDA is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the PGDA concentration versus time. The half-life (t½) of PGDA can then be calculated using the following equation:

t½ = ln(2) / k

A pH-rate profile can be generated by plotting the logarithm of the observed rate constant (log k) against the pH.

Visualizations

Hydrolysis Pathway of this compound

G PGDA This compound PGMA Propylene Glycol Monoacetate PGDA->PGMA + H₂O - Acetic Acid AA1 Acetic Acid PGDA->AA1 PG Propylene Glycol PGMA->PG + H₂O - Acetic Acid AA2 Acetic Acid PGMA->AA2

Caption: Hydrolysis pathway of this compound.

Experimental Workflow for Hydrolysis Rate Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 4, 7, 9) prep_test Prepare Test Solutions prep_buffers->prep_test prep_pgda Prepare PGDA Stock Solution prep_pgda->prep_test incubate Incubate at Constant Temperature prep_test->incubate sample Sample at Time Intervals incubate->sample analyze Analyze Samples (HPLC or GC) sample->analyze calculate Calculate Rate Constants and Half-life analyze->calculate ph_profile Generate pH-Rate Profile calculate->ph_profile

Caption: Workflow for determining hydrolysis rate.

Factors Influencing Hydrolysis Rate

G center Hydrolysis Rate of PGDA ph pH center->ph influences temp Temperature center->temp influences buffer Buffer System center->buffer can influence ionic Ionic Strength center->ionic can influence

Caption: Key factors influencing the hydrolysis rate.

References

Biocatalytic Synthesis of Propylene Glycol Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of propylene glycol diacetate (PGDA) offers a green and highly selective alternative to traditional chemical methods. This technical guide provides a comprehensive overview of the biocatalytic production of PGDA utilizing lipases. It details the selection of enzymes, optimization of reaction parameters, and experimental protocols. Furthermore, this guide presents a summary of quantitative data from relevant studies and visualizes the enzymatic reaction mechanism and experimental workflow using Graphviz diagrams. The methodologies and data presented herein are intended to serve as a valuable resource for professionals in research, and drug development seeking to implement sustainable and efficient biocatalytic processes.

Introduction

This compound (PGDA), also known as 1,2-propanediol diacetate, is a versatile diester with applications as a solvent, plasticizer, and in the formulation of coatings, inks, and resins. Traditionally, its synthesis involves the esterification of propylene glycol with acetic acid or acetic anhydride using strong acid catalysts, a process often associated with high temperatures, corrosion issues, and the formation of unwanted byproducts.

Biocatalysis, employing enzymes such as lipases, has emerged as a powerful tool for chemical synthesis, offering high specificity, mild reaction conditions, and a reduced environmental footprint. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are particularly well-suited for ester synthesis due to their ability to catalyze esterification, transesterification, and aminolysis reactions in non-aqueous media.[1] This guide focuses on the use of lipases for the targeted synthesis of this compound.

Lipase Selection and Immobilization

The choice of lipase is critical for achieving high yields and selectivity in the synthesis of PGDA. Several lipases have demonstrated efficacy in esterification reactions.

Commonly Employed Lipases:

  • Candida antarctica Lipase B (CALB): Commercially available in an immobilized form as Novozym® 435, CALB is one of the most widely used and efficient biocatalysts for ester synthesis.[2] Its high thermal stability, broad substrate specificity, and excellent performance in organic solvents make it a prime candidate for PGDA production.

  • Rhizomucor miehei Lipase (RML): Often used in its immobilized form (Lipozyme® RM IM), RML is another effective catalyst for esterification.

  • Thermomyces lanuginosus Lipase (TLL): This lipase also exhibits good thermal stability and has been used in various esterification processes.

Immobilization:

For practical applications, particularly in industrial settings, the use of immobilized lipases is highly advantageous. Immobilization enhances the stability of the enzyme, facilitates its separation from the reaction mixture, and allows for its reuse over multiple reaction cycles, thereby reducing process costs.[3] Novozym® 435, where CALB is immobilized on a macroporous acrylic resin, is a prime example of a commercially successful immobilized lipase.[2]

Reaction Pathways for this compound Synthesis

The enzymatic synthesis of this compound can be achieved through two primary routes:

  • Direct Esterification: This pathway involves the reaction of propylene glycol with acetic acid. The reaction proceeds in a stepwise manner, first forming propylene glycol monoacetate, which then undergoes a second esterification to yield the diacetate. A key challenge in this route is the removal of water, a byproduct of the reaction, which can inhibit the enzyme and shift the equilibrium away from the desired product.

  • Transesterification (Acylation): In this approach, an activated acyl donor, such as vinyl acetate or ethyl acetate, is used to acetylate propylene glycol. Transesterification with vinyl acetate is often preferred as it is an irreversible reaction, driven by the tautomerization of the vinyl alcohol byproduct to acetaldehyde, thus avoiding the issue of water removal.

Quantitative Data on Biocatalytic Synthesis

While much of the existing literature focuses on the optimization of propylene glycol monoester synthesis, the formation of the diester is consistently reported as a byproduct. Achieving high yields of the diacetate requires shifting the reaction equilibrium, typically by using an excess of the acyl donor and ensuring the removal of byproducts.

The following tables summarize relevant quantitative data from studies on lipase-catalyzed esterification of propylene glycol and other diols, providing insights into the reaction conditions that can be adapted to favor diacetate formation.

Table 1: Lipase-Catalyzed Synthesis of Propylene Glycol Monoesters

LipaseAcyl DonorMolar Ratio (Propylene Glycol:Acyl Donor)Temperature (°C)Reaction Time (h)Conversion/Yield of MonoesterDiester Byproduct (%)Reference
Novozym® 435Lauric Acid2.7:152.67.786.6% Molar ConversionNot specified[4]
Lipozyme® RM-IMFatty AcidsNot specified50Not specified40-70%< 15%[5]

Table 2: Conditions Favoring Diester Synthesis in Other Systems

LipaseSubstrateAcyl DonorMolar Ratio (Substrate:Acyl Donor)Temperature (°C)SolventYield of DiesterReference
Novozym® 4351,5-PentanediolVinyl Acetate1:2Room TempTHFHigh[6]
Novozym® 435GlucoseVinyl Decanoate1:2Not specified2-Methyl-2-butanolNot specified for diester[7]

Note: Data for direct synthesis of this compound is limited in publicly available literature. The conditions presented are indicative and would require optimization for maximizing PGDA yield.

Experimental Protocols

The following protocols are generalized methodologies for the lipase-catalyzed synthesis of this compound. Optimization of specific parameters will be necessary depending on the chosen lipase and reaction scale.

Protocol 1: Direct Esterification with Acetic Acid

Materials:

  • Propylene Glycol

  • Glacial Acetic Acid

  • Immobilized Lipase (e.g., Novozym® 435)

  • Organic Solvent (e.g., Toluene, Heptane)

  • Molecular Sieves (3Å or 4Å, activated)

  • Reaction Vessel with temperature control and stirring

  • Condenser (if operating at elevated temperatures)

Procedure:

  • To a stirred reaction vessel, add propylene glycol, acetic acid, and the organic solvent. A molar excess of acetic acid (e.g., 1:2.5 to 1:3 molar ratio of propylene glycol to acetic acid) is recommended to drive the reaction towards the diacetate.

  • Add activated molecular sieves (approximately 10-20% w/v) to the mixture to sequester the water produced during the reaction.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 50-60°C).

  • Add the immobilized lipase (e.g., 5-10% by weight of substrates) to initiate the reaction.

  • Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (when the concentration of propylene glycol and monoacetate are minimized), stop the reaction by filtering off the immobilized lipase.

  • The lipase can be washed with fresh solvent and dried for reuse.

  • The product mixture can be purified by removing the solvent under reduced pressure, followed by distillation to separate the this compound from unreacted starting materials and any remaining monoacetate.

Protocol 2: Transesterification with Vinyl Acetate

Materials:

  • Propylene Glycol

  • Vinyl Acetate

  • Immobilized Lipase (e.g., Novozym® 435)

  • Organic Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Reaction Vessel with temperature control and stirring

Procedure:

  • In a stirred reaction vessel, dissolve propylene glycol in the chosen organic solvent.

  • Add a molar excess of vinyl acetate (e.g., 1:2.5 to 1:3 molar ratio of propylene glycol to vinyl acetate).

  • Equilibrate the mixture to the desired reaction temperature (e.g., 40-50°C).

  • Add the immobilized lipase (e.g., 5-10% by weight of substrates) to start the reaction.

  • Monitor the formation of this compound using GC or HPLC.

  • Once the reaction has reached completion, separate the immobilized lipase by filtration.

  • The solvent and excess vinyl acetate can be removed from the product mixture by rotary evaporation.

  • Further purification of the this compound can be achieved through vacuum distillation if necessary.

Visualizations

Enzymatic Reaction Mechanism

The lipase-catalyzed synthesis of this compound from propylene glycol and acetic acid follows a Ping-Pong Bi-Bi mechanism.

ReactionMechanism cluster_step1 Step 1: Monoester Formation cluster_step2 Step 2: Diester Formation E Lipase (E) E_AA Acyl-Enzyme Intermediate E->E_AA + Acetic Acid (1) PGMA Propylene Glycol Monoacetate E_AA2 Acyl-Enzyme Intermediate E->E_AA2 + Acetic Acid (2) PG Propylene Glycol AA1 Acetic Acid (1) E_AA->E - Water (1) + Propylene Glycol W1 Water (1) PGDA Propylene Glycol Diacetate AA2 Acetic Acid (2) W2 Water (2) E_AA2->E - Water (2) + Propylene Glycol Monoacetate

Caption: Lipase-catalyzed synthesis of PGDA via a two-step esterification.

Experimental Workflow

The general workflow for the biocatalytic synthesis of this compound is outlined below.

ExperimentalWorkflow start Start reactants Combine Propylene Glycol, Acyl Donor, and Solvent start->reactants temp_control Set Reaction Temperature (e.g., 40-60°C) reactants->temp_control add_lipase Add Immobilized Lipase temp_control->add_lipase reaction Monitor Reaction (GC/HPLC) add_lipase->reaction reaction->reaction separate_lipase Filter to Remove Lipase reaction->separate_lipase Reaction Complete recycle_lipase Wash and Dry Lipase for Reuse separate_lipase->recycle_lipase purify_product Purify Product (e.g., Distillation) separate_lipase->purify_product end End Product: This compound purify_product->end

References

Propylene Glycol Diacetate: A Comprehensive Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propylene Glycol Diacetate

This compound, also known by its IUPAC name 2-acetyloxypropyl acetate, is a versatile organic solvent with a range of applications in various industries, including pharmaceuticals. This technical guide provides a detailed overview of its chemical identity, physicochemical properties, synthesis, and key data relevant to its use in research and development.

Chemical Identifiers

IdentifierValue
CAS Number 623-84-7[1][2][3]
IUPAC Name 2-acetyloxypropyl acetate[1][4]
Synonyms 1,2-Propylene diacetate, Propane-1,2-diyl diacetate, 1,2-Diacetoxypropane, PGDA[1][2][4][5][6]
Molecular Formula C7H12O4[1][2]
Molecular Weight 160.17 g/mol [1][2]
EC Number 210-817-6[1][2][3][4]

Physicochemical Properties

This compound is a clear, colorless, and practically odorless liquid.[6][7] It is characterized by a high boiling point and flash point, contributing to its safe handling and storage.[6][7] It is soluble in organic solvents like alcohols and ethers but has low solubility in water.[2][5]

PropertyValue
Density 1.05 g/cm³ at 20 °C[5]
Boiling Point 190-191 °C[2][5]
Flash Point 87 °C (closed cup)[2]
Vapor Pressure <1 hPa at 20 °C[2]
Autoignition Temperature 431 °C[2]
Solubility in Water 90 g/L[2]
LogP 0.82[5]
Refractive Index 1.412 - 1.416 at 20 °C[8]

Toxicological Data

This compound exhibits a favorable toxicological profile and is readily biodegradable.[7] It is considered to be of low concern for toxicity.[9]

TestSpeciesRouteValue
LD50 RabbitOral13530 mg/kg[5]
LD50 RatOral13530 mg/kg
LC50 (Fish) Poecilia reticulata (guppy)-82 mg/L (96 h)
EC50 (Invertebrate) Daphnia magna (Water flea)-237 mg/L (48 h)
EC50 (Algae) Pseudokirchneriella subcapitata-171 mg/L (72 h)

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of propylene glycol with acetic acid.[5] This reaction is typically catalyzed by an acid.

This protocol is a generalized representation of the synthesis process.

  • Reactant Preparation: Propylene glycol and an excess of acetic acid are mixed in a suitable reactor in a specific molar ratio. The excess acetic acid helps to drive the reaction towards the formation of the di-ester.[5]

  • Catalyst Addition: An acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin, is added to the mixture.[5]

  • Reaction Conditions: The reaction mixture is heated to a temperature range of 120-150 °C.[5] The reaction is monitored by measuring the amount of water produced as a byproduct.[5]

  • Product Isolation: Upon completion of the reaction, the excess acetic acid and the water byproduct are removed, typically via distillation.[5]

  • Purification: The crude this compound is then purified through further distillation or other separation techniques to achieve the desired level of purity.[5]

G cluster_synthesis Synthesis of this compound reactants Mixing of Reactants (Propylene Glycol & Acetic Acid) catalyst Addition of Acid Catalyst reactants->catalyst heating Heating and Reaction (120-150 °C) catalyst->heating monitoring Reaction Monitoring (Water Measurement) heating->monitoring distillation Distillation (Removal of Water & Excess Acetic Acid) monitoring->distillation purification Final Purification distillation->purification product This compound purification->product

A flowchart of the synthesis of this compound.

Applications in Research and Drug Development

This compound's properties make it a valuable component in various applications, including as a solvent, emulsifier, and solubilizer in pharmaceutical formulations.[6][10] Its low toxicity profile is particularly advantageous in drug development.[9][11]

G cluster_pharma Role of this compound in Pharmaceutical Formulations pgda This compound solvent Solvent pgda->solvent acts as solubilizer Solubilizer pgda->solubilizer acts as emulsifier Emulsifier pgda->emulsifier acts as plasticizer Plasticizer pgda->plasticizer acts as api Active Pharmaceutical Ingredient (API) solvent->api dissolves solubilizer->api improves solubility of formulation Final Drug Product emulsifier->formulation stabilizes plasticizer->formulation improves properties of api->formulation

Roles of this compound in drug formulations.

References

Computational modeling of propylene glycol diacetate molecular properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Computational Modeling of Propylene Glycol Diacetate (PGDA) Molecular Properties

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PGDA) is a widely utilized solvent and emulsifier in various industries, including pharmaceuticals. A thorough understanding of its molecular properties is crucial for optimizing its use, predicting its behavior in complex formulations, and ensuring its safety and efficacy. Computational modeling offers a powerful, cost-effective, and efficient avenue for elucidating these properties at an atomic level. This technical guide provides a comprehensive overview of the theoretical frameworks and practical methodologies for the computational modeling of PGDA. While specific computational studies on PGDA are limited in publicly available literature, this document outlines the established protocols and workflows by drawing parallels with studies on its parent molecule, propylene glycol (PG), and other similar organic compounds. This guide details key computational experiments, including geometry optimization, molecular dynamics simulations, and the calculation of thermodynamic and spectroscopic properties.

Introduction to this compound (PGDA)

This compound (PGDA), with the chemical formula C₇H₁₂O₄, is a colorless liquid with a faint fruity odor.[1] It is characterized by a high boiling point, low volatility, and excellent solvency for a wide range of substances.[2][3] These characteristics make it a valuable component in drug formulations, coatings, inks, and cleaning agents.[3][4] Understanding its molecular geometry, conformational flexibility, intermolecular interactions, and thermodynamic stability is paramount for its application in drug development, where it can act as a solubilizer or plasticizer.[3]

Computational chemistry provides indispensable tools to predict and analyze molecular properties. Methods such as quantum mechanics (QM) and molecular mechanics (MM) can model a molecule's behavior, from its most stable structure to its dynamic interactions with other molecules, such as active pharmaceutical ingredients (APIs) or other excipients.

Molecular Properties of this compound

A baseline of known physical and chemical properties is essential before embarking on computational studies. These values serve as benchmarks for validating the accuracy of computational models.

Table 1: Summary of Known Physical and Chemical Properties of PGDA

PropertyValueReference
Molecular Formula C₇H₁₂O₄[5]
Molecular Weight 160.17 g/mol [5][6]
CAS Number 623-84-7[5]
Appearance Colorless liquid[5]
Density 1.05 g/mL at 25 °C
Boiling Point 191 °C
Flash Point 87 °C (closed cup)
Refractive Index n20/D 1.414
Topological Polar Surface Area 52.6 Ų[5]
SMILES CC(COC(=O)C)OC(=O)C[5]
InChIKey MLHOXUWWKVQEJB-UHFFFAOYSA-N[5]

Computational Methodologies and Protocols

This section details the primary computational methods that can be applied to characterize the molecular properties of PGDA. The workflows are presented as logical diagrams for clarity.

Molecular Geometry Optimization

The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface.[7] This equilibrium geometry is fundamental for calculating all other molecular properties accurately.[8]

Experimental Protocol:

  • Initial Structure Generation: An initial 3D structure of PGDA is generated using its SMILES string or 2D representation in molecular editing software.

  • Method Selection: A suitable level of theory and basis set are chosen. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for their balance of accuracy and computational cost.[9] A Pople-style basis set like 6-31G(d) is often sufficient for initial optimizations of organic molecules.[9]

  • Optimization Algorithm: The geometry optimization is performed using an algorithm that iteratively adjusts atomic coordinates to find a lower energy conformation until a stationary point is reached.[8][10]

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields the molecule's vibrational spectra (IR, Raman).

G Workflow for PGDA Geometry Optimization cluster_input Input cluster_computation Computational Steps cluster_validation Validation & Output cluster_reoptimize Refinement start Initial PGDA Structure (from SMILES/2D) method Select Method and Basis Set (e.g., DFT/B3LYP/6-31G(d)) start->method geom_opt Perform Geometry Optimization method->geom_opt freq_calc Perform Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq output Final Optimized Geometry + Vibrational Spectra check_freq->output None Found reopt Refine Structure (e.g., from Transition State) check_freq->reopt Found reopt->geom_opt

Caption: A logical workflow for performing molecular geometry optimization.

Table 2: Predicted Data from Geometry Optimization of PGDA (Note: Values are placeholders as specific studies are not available)

ParameterTypeAtoms InvolvedCalculated Value
Bond LengthC-CC1-C2[Value in Å]
Bond LengthC=OC3=O1[Value in Å]
Bond AngleO-C-CO2-C1-C2[Value in degrees]
Dihedral AngleC-O-C-CC4-O2-C1-C2[Value in degrees]
Molecular Dynamics (MD) Simulations

MD simulations model the dynamic behavior of a molecule over time, providing insights into its conformational flexibility, interactions with its environment, and bulk properties.

Experimental Protocol:

  • Force Field Selection: A force field (a set of parameters and equations describing the potential energy of the system) is required. Since a specific force field for PGDA may not be available, one could be developed or adapted from existing ones like OPLS-AA (Optimized Potentials for Liquid Simulations), CHARMM, or GAFF.[11] Studies on propylene glycol have successfully refined the OPLS potential using quantum chemical calculations.[12] This involves calculating partial charges and defining parameters for bonds, angles, and dihedrals.

  • System Setup: A simulation box is created. For bulk properties, this box is filled with multiple PGDA molecules. For solvation studies, PGDA is placed in a box with solvent molecules (e.g., water).

  • Energy Minimization: The initial system's energy is minimized to remove any unfavorable atomic clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure (e.g., under NVT then NPT ensembles) to reach a stable state.

  • Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data (atomic positions, velocities, and forces over time).

  • Analysis: The trajectory is analyzed to calculate properties like radial distribution functions (RDFs), diffusion coefficients, and viscosity.

G Workflow for PGDA Molecular Dynamics Simulation cluster_setup System Setup cluster_simulation Simulation Steps cluster_analysis Analysis & Output input Optimized PGDA Geometry forcefield Select/Parameterize Force Field (e.g., OPLS-AA based) input->forcefield build_box Build Simulation Box (Bulk Liquid or Solvated) forcefield->build_box minimize Energy Minimization build_box->minimize equilibrate System Equilibration (NVT and NPT Ensembles) minimize->equilibrate production Production MD Run equilibrate->production trajectory Generate Trajectory File production->trajectory analysis Analyze Trajectory Data trajectory->analysis properties Calculate Dynamic & Bulk Properties analysis->properties

Caption: A generalized workflow for conducting molecular dynamics simulations.

Table 3: Predicted Data from MD Simulations of PGDA (Note: Values are placeholders as specific studies are not available)

PropertyDescriptionCalculated Value
Diffusion Coefficient Rate of molecular motion in the bulk liquid[Value in cm²/s]
Density Bulk density of the simulated liquid[Value in g/cm³]
Enthalpy of Vaporization Energy required to vaporize the liquid[Value in kJ/mol]
Radial Distribution Function Probability of finding another molecule at a distance r[g(r) vs. r plot]
Calculation of Spectroscopic Properties

Computational methods can predict vibrational spectra (Infrared and Raman), which are useful for identifying a substance and understanding its bonding characteristics.

Experimental Protocol:

  • Harmonic Approximation: As mentioned in Section 3.1, a frequency calculation on the optimized geometry provides harmonic frequencies. These are often systematically higher than experimental values and may be scaled by an empirical factor.

  • Ab Initio Molecular Dynamics (AIMD): For higher accuracy and to account for anharmonic effects and temperature, AIMD simulations can be performed.[13]

  • Property Calculation: During the AIMD run, the total dipole moment (for IR spectra) and the polarizability tensor (for Raman spectra) of the simulation cell are calculated at each time step.

  • Spectrum Generation: The desired spectrum is generated by taking the Fourier transform of the time-correlation function of these properties.[13][14]

Conclusion

While dedicated computational modeling studies on this compound are not yet prominent in scientific literature, the necessary theoretical framework and methodological tools are well-established. By applying standard quantum mechanics and molecular mechanics protocols, as successfully demonstrated for the parent molecule propylene glycol, a wealth of information about PGDA's molecular properties can be uncovered. The workflows for geometry optimization, molecular dynamics simulation, and spectroscopic analysis outlined in this guide provide a robust roadmap for researchers. Such studies would yield valuable data on the structural, dynamic, and thermodynamic properties of PGDA, significantly benefiting its application in pharmaceutical sciences and other advanced material fields by enabling a more rational, model-driven approach to formulation and development.

References

Quantum Chemical Calculations for Propylene Glycol Diacetate: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly leveraging computational methods to predict and understand molecular properties, offering a powerful complement to traditional experimental approaches. This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on propylene glycol diacetate (PGDA), a common solvent and plasticizer. While specific experimental data for PGDA is limited in publicly available literature, this document details the theoretical foundation and computational workflows applicable to its study.

Introduction to Quantum Chemical Calculations in Molecular Modeling

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a robust methodology for determining the electronic structure and properties of molecules. These ab initio methods, including Density Functional Theory (DFT), offer the capability to compute a wide range of molecular attributes from first principles, without the need for empirical parameters. For a molecule like this compound, these calculations can elucidate conformational preferences, vibrational spectra, electronic properties, and reactivity, which are crucial for understanding its behavior in various applications.

Computational Methodology

A typical computational study of this compound would involve several key steps, from initial structure preparation to detailed analysis of the calculated properties. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set.

Molecular Structure and Input Preparation

The first step involves obtaining the three-dimensional structure of this compound. This can be achieved by building the molecule in a molecular editor and performing an initial geometry optimization using a less computationally intensive method like molecular mechanics. The resulting structure serves as the input for more accurate quantum chemical calculations. The SMILES string for this compound is CC(COC(=O)C)OC(=O)C.

Geometry Optimization and Frequency Calculations

To find the most stable conformation (the global minimum on the potential energy surface), a geometry optimization is performed. This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. It is crucial to perform frequency calculations after optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

A common and effective method for these calculations is Density Functional Theory (B3LYP is a widely used functional) combined with a Pople-style basis set such as 6-31G(d). For higher accuracy, more sophisticated basis sets like aug-cc-pVTZ can be employed.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include:

  • Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies.

  • Spectroscopic Properties: IR and Raman spectra can be simulated from the calculated vibrational frequencies and intensities. NMR chemical shifts can also be computed.

  • Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity, can be determined. The electrostatic potential mapped onto the electron density surface can visualize regions of positive and negative charge.

Data Presentation

Table 1: Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)Key Dihedral Angles (°)
Conformer 10.002.5O-C-C-O: 60
Conformer 21.253.1O-C-C-O: 180
............

Table 2: Calculated Vibrational Frequencies for the Most Stable Conformer of this compound

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
1298050120C-H stretch
2174545080C=O stretch
3124060050C-O stretch
...............

Experimental Protocols: A Computational Approach

The "experimental" protocol in the context of computational chemistry refers to the specific steps and parameters used in the calculations. A detailed protocol for a DFT study of this compound would include:

  • Software: Specify the quantum chemistry software package used (e.g., Gaussian, ORCA, Q-Chem).

  • Initial Structure: Detail the method for obtaining the initial 3D coordinates of this compound.

  • Conformational Search: Describe the procedure used to explore the conformational space and identify low-energy conformers.

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT).

    • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

    • Basis Set: 6-31G(d).

    • Convergence Criteria: Specify the thresholds for forces and displacement.

  • Frequency Calculation:

    • Method and Basis Set: Same as optimization.

    • Purpose: Confirm the nature of the stationary point (minimum or transition state) and calculate thermodynamic properties.

  • Property Calculations: Detail the specific keywords and methods used to calculate properties like NMR shifts, IR spectra, and electronic properties.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for quantum chemical calculations.

computational_workflow cluster_input Input Preparation cluster_qm Quantum Mechanical Calculations cluster_analysis Analysis and Property Calculation mol_build Molecular Structure (SMILES/3D Builder) initial_opt Initial Geometry Optimization (e.g., Molecular Mechanics) mol_build->initial_opt geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) initial_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min thermo Thermodynamic Properties verify_min->thermo spectra Spectroscopic Properties (IR, Raman, NMR) verify_min->spectra electronic Electronic Properties (HOMO, LUMO, ESP) verify_min->electronic

Caption: A generalized workflow for performing quantum chemical calculations on a molecule.

A Comprehensive Analysis of Propylene Glycol Diacetate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the safety data for propylene glycol diacetate, tailored for researchers, scientists, and professionals in drug development. Below, you will find a comprehensive summary of its properties, toxicological profile, and safe handling procedures, presented in a format designed for easy reference and integration into laboratory protocols.

Section 1: Physical and Chemical Properties

This compound is a colorless liquid with a mild, fruity odor.[1] It is valued in various applications for its solvent properties.[2][3] Understanding its physical and chemical characteristics is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
CAS Number623-84-7[4]
Molecular FormulaC7H12O4[2]
Molecular Weight160.17 g/mol [5]
Boiling Point190-191 °C[6]
Melting Point-31 °C[6]
Flash Point83.89 °C to 121 °C[2][7]
Autoignition Temperature431 °C[6]
Density1.05 g/mL at 25 °C[8]
Vapor Pressure<1 hPa at 20 °C[1]
Solubility in Water90 g/L[1]
LogP (Octanol/water partition coefficient)0.8[6]
Explosive Limits2.8-12.7% (V)[1]

Section 2: Toxicological Data

The toxicological profile of this compound indicates a low level of acute toxicity. However, adherence to safety protocols is essential to minimize any potential risks in a laboratory environment.

Toxicological EndpointResultSpeciesMethodSource
Acute Oral Toxicity (LD50)13530 mg/kgRabbitNot Specified[1]
Acute Dermal Toxicity (LD50)> 2,000 mg/kgRabbitOECD Test Guideline 402[9]
Acute Intraperitoneal Toxicity (LD50)1,480.5 mg/kgRatNot Specified[9]
Skin Corrosion/IrritationNo skin irritationRabbitOECD Test Guideline 404[9]
Serious Eye Damage/IrritationNo eye irritationRabbitOECD Test Guideline 405[9][10]
Respiratory or Skin SensitizationDoes not cause skin sensitizationGuinea pigOECD Test Guideline 406[9]
Germ Cell MutagenicityNegativeChinese hamster ovary cellsOECD Test Guideline 473[9]

Section 3: Ecotoxicological Data

Understanding the environmental impact of this compound is crucial for proper disposal and in case of accidental release.

Ecotoxicological EndpointResultSpeciesMethodSource
Toxicity to Fish (LC50)82 mg/l (96 h)Poecilia reticulata (guppy)OECD Test Guideline 203[9]
Toxicity to Daphnia (EC50)237 mg/l (48 h)Daphnia magna (Water flea)OECD Test Guideline 202[9]
BiodegradabilityReadily biodegradable (potential)Not SpecifiedBased on structural similarity to ethylene glycol diacetate[5][6]

Section 4: Experimental Protocols

The toxicological data presented are based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines. A brief overview of these methodologies is provided below.

  • OECD Test Guideline 402 (Acute Dermal Toxicity): This test involves the application of the substance to the shaved skin of laboratory animals (typically rabbits) for 24 hours. The animals are then observed for signs of toxicity and mortality over a 14-day period to determine the dermal LD50 value.[9]

  • OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): A small amount of the substance is applied to the skin of a test animal (usually a rabbit) under a gauze patch. The skin is observed for signs of irritation, such as redness and swelling, at specified intervals.[9]

  • OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): The substance is instilled into the eye of a test animal (typically a rabbit). The eye is then examined for signs of irritation, such as redness, swelling, and corneal opacity, at various time points.[9]

  • OECD Test Guideline 406 (Skin Sensitization): This guideline, often referred to as the Buehler Test, involves inducing a potential allergic reaction by repeated application of the substance to the skin of guinea pigs. After a rest period, the animals are challenged with a non-irritating concentration of the substance to observe for any allergic response.[9]

  • OECD Test Guideline 473 (In Vitro Mammalian Chromosome Aberration Test): This in vitro test exposes cultured mammalian cells (like Chinese hamster ovary cells) to the test substance. The cells are then examined for chromosomal abnormalities.[9]

  • OECD Test Guideline 203 (Fish, Acute Toxicity Test): Fish are exposed to the test substance in their water for a 96-hour period. The concentration that is lethal to 50% of the fish (LC50) is determined.[9]

  • OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test): Daphnia are exposed to the test substance in their water for 48 hours. The concentration that immobilizes 50% of the daphnia (EC50) is determined.[9]

Section 5: Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are paramount when working with any chemical. The following diagrams illustrate the recommended workflow for safe handling and the logical relationship between hazards and precautions.

SafeHandlingWorkflow A Receiving and Storage B Pre-Use Preparation A->B Store in a cool, dry, well-ventilated area away from incompatible materials. C Personal Protective Equipment (PPE) B->C Consult SDS for required PPE. E Ventilation B->E Ensure adequate ventilation. D Handling and Use C->D Wear appropriate gloves and eye protection. F Spill and Emergency Procedures D->F In case of a spill. G Waste Disposal D->G Collect waste in a suitable, labeled container. E->D H First Aid F->H In case of exposure.

Caption: Workflow for the safe handling of this compound in a laboratory setting.

HazardPrecautionRelationship cluster_hazards Hazards cluster_precautions Precautions H1 Combustible Liquid P1 Keep away from heat and ignition sources H1->P1 H2 Skin and Eye Contact P2 Wear safety glasses and chemical-resistant gloves H2->P2 H3 Inhalation of Vapors P3 Use in a well-ventilated area H3->P3 H4 Accidental Ingestion P4 Do not eat, drink, or smoke in work area H4->P4 P5 Rinse mouth, do NOT induce vomiting H4->P5

Caption: Relationship between the hazards of this compound and the corresponding safety precautions.

Section 6: Personal Protective Equipment (PPE)

Based on the safety data sheets, the following personal protective equipment is recommended when handling this compound:

  • Eye Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[11]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to minimize the risk of skin exposure.[10]

  • Respiratory Protection: If working in an area with inadequate ventilation or where vapors may be generated, a NIOSH-approved respirator for organic vapors may be necessary.[10][12]

Section 7: First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10]

  • After Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

  • After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[10]

  • After Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice.[4]

Section 8: Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep it away from heat, sparks, and open flames, as it is a combustible liquid.[9] It should be stored separately from strong oxidants.[12]

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[9]

This guide is intended to provide a thorough overview of the safety data for this compound for use in research and development settings. Always refer to the most current Safety Data Sheet (SDS) provided by your supplier for the most detailed and up-to-date information.

References

Methodological & Application

Propylene Glycol Diacetate: A Green Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propylene glycol diacetate (PGDA) is emerging as a promising green solvent for organic reactions, offering a favorable environmental profile without compromising performance. Its properties, including high boiling point, low toxicity, and excellent solvency for a range of organic compounds, make it an attractive alternative to traditional volatile organic compounds (VOCs). This document provides detailed application notes, physical and chemical properties, and generalized experimental protocols to guide researchers in utilizing PGDA as a sustainable reaction medium.

Introduction to this compound as a Green Solvent

This compound, also known as 1,2-propanediol diacetate, is a diester of propylene glycol and acetic acid. It is a colorless liquid with a mild, fruity odor. Classified as a green solvent, PGDA exhibits ready biodegradability and a low potential for bioaccumulation.[1][2] Its use aligns with the principles of green chemistry by reducing the environmental impact associated with solvent use in organic synthesis. PGDA is a non-ionic, water-soluble surfactant that can also act as an emulsifier and solubilizer in various formulations.[2]

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following tables summarize the key properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₄[3]
Molecular Weight 160.17 g/mol [3]
Appearance Colorless, clear liquid[4][5]
Odor Mild, fruity, acetic[6]
Boiling Point 190-191 °C[3][5]
Melting Point -48 °C[7]
Flash Point 86 - 121 °C[3][7]
Density 1.056 g/mL at 25 °C[3][5]
Viscosity 2.6 mPa·s[5]
Refractive Index (n20/D) 1.414 - 1.4151[3][5]
Vapor Pressure 0.031 kPa at 20 °C[5]
Surface Tension 32.5 mN/m[5]
Autoignition Temperature 431 °C[3]

Table 2: Solubility and Environmental Profile of this compound

PropertyDescriptionReference(s)
Solubility in Water 7.40% at 25 °C[5]
Miscibility Miscible with most organic solvents like alcohols and ethers.[4][7]
LogP 0.82 at 25 °C[6]
Biodegradability Readily biodegradable.[1]
Toxicity Low toxicity, LD50 orally in Rabbit: 13530 mg/kg.[6]
Environmental Fate Expected to have very high mobility in soil.[3]

Applications in Organic Synthesis: A Prospective Outlook

While extensively used in the coatings, inks, and cleaning industries, the application of this compound as a primary solvent for laboratory-scale organic synthesis is an area of growing interest. Although specific, detailed protocols for a wide range of named reactions are not yet prevalent in peer-reviewed literature, its properties suggest its suitability for various reaction classes.

Based on its characteristics, PGDA is a potential green alternative for reactions that typically require polar aprotic solvents with high boiling points, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Its excellent solvency for a variety of resins, including alkyd, acrylic, polyester, and nitrocellulose resins, indicates its potential to dissolve a wide range of organic reactants and catalysts.[6]

Potential applications include:

  • Multicomponent Reactions (MCRs): Reactions such as the Ugi, Passerini, Biginelli, and Hantzsch syntheses often benefit from polar solvents that can stabilize charged intermediates. The polarity and high boiling point of PGDA could prove advantageous in these reactions, potentially leading to improved yields and simplified work-up procedures.

  • Synthesis of Heterocycles: The formation of heterocyclic compounds frequently involves heating in a high-boiling point solvent. PGDA offers a safer, more environmentally friendly alternative to traditional solvents used in these syntheses.

  • Catalytic Reactions: PGDA's stability and ability to dissolve a range of organic molecules and organometallic catalysts make it a suitable medium for various catalytic transformations.

  • Condensation Reactions: Its high boiling point makes it ideal for reactions that require the removal of water or other small molecules to drive the equilibrium towards the product.

General Experimental Protocol for Evaluating this compound as a Reaction Solvent

Given the limited specific literature, researchers are encouraged to explore the use of PGDA in their own systems. The following general protocol provides a framework for evaluating PGDA as a solvent for a generic organic reaction.

Objective: To assess the feasibility and efficiency of an organic reaction in this compound compared to a conventional solvent.

Materials:

  • This compound (reagent grade or higher)

  • Reactant A

  • Reactant B

  • Catalyst (if required)

  • Conventional solvent (for comparison, e.g., Toluene, DMF, Acetonitrile)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, etc.)

  • Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, LC-MS, NMR)

Procedure:

  • Solubility Test: Before setting up the reaction, test the solubility of all reactants and the catalyst in PGDA at room temperature and at the intended reaction temperature.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a condenser, add reactant A (1.0 eq) and this compound (sufficient to ensure effective stirring and dissolution, e.g., 0.5 M concentration of reactant A).

    • Add reactant B (1.1 eq) and the catalyst (e.g., 0.1 eq), if required.

    • Set up an identical reaction in a conventional solvent for comparison.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C, 100 °C, or 120 °C). PGDA's high boiling point allows for a wide range of temperatures to be explored.

    • Stir the reaction mixture vigorously.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

    • Compare the reaction rate in PGDA to that in the conventional solvent.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Due to PGDA's solubility in water, an aqueous work-up can be employed. Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Note: The high boiling point of PGDA may require heating under high vacuum for its complete removal.

  • Purification and Characterization:

    • Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

    • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.

  • Data Analysis:

    • Calculate the yield of the purified product.

    • Compare the yield, reaction time, and purity of the product obtained in PGDA with that from the conventional solvent.

Visualizing Experimental Design and Workflow

The following diagrams illustrate the logical workflow for evaluating PGDA as a green solvent and a generalized reaction scheme.

G Experimental Workflow for Evaluating PGDA cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Purification solubility_test Solubility Test of Reactants in PGDA reaction_setup_pgda Reaction Setup in PGDA solubility_test->reaction_setup_pgda reaction_setup_conv Reaction Setup in Conventional Solvent solubility_test->reaction_setup_conv run_reaction Run Reactions at Desired Temperature reaction_setup_pgda->run_reaction reaction_setup_conv->run_reaction monitor_reaction Monitor Progress (TLC, GC-MS) run_reaction->monitor_reaction workup Aqueous Work-up & Extraction monitor_reaction->workup Reaction Complete purification Product Purification workup->purification characterization Characterization (NMR, MS) purification->characterization data_comparison Compare Yield, Time, Purity characterization->data_comparison

Caption: Workflow for evaluating PGDA as a green solvent.

G Generalized Organic Reaction in PGDA Reactant_A Reactant A Product Product Reactant_A->Product Reactant_B Reactant B Reactant_B->Product Catalyst Catalyst Catalyst->Product Solvent This compound Solvent->Product Heat Heat (Δ) Heat->Product

Caption: Generalized scheme for an organic reaction in PGDA.

Conclusion

This compound presents a compelling case as a green solvent for organic synthesis. Its favorable physicochemical properties, coupled with its excellent environmental and safety profile, make it a strong candidate to replace hazardous conventional solvents. While specific applications in a broad range of named organic reactions are yet to be widely reported, the information and general protocols provided here offer a solid foundation for researchers to explore and pioneer the use of PGDA in their synthetic endeavors. The adoption of such green solvents is a critical step towards more sustainable and responsible chemical research and development.

References

Application Notes and Protocols for Propylene Glycol Diacetate in Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol diacetate (PGDA) is a high-boiling point, slow-evaporating, and partially water-miscible solvent. These properties, combined with its favorable toxicological profile, make it a potential alternative to more volatile and hazardous solvents traditionally used in nanoparticle synthesis, such as dichloromethane. PGDA's ability to dissolve a wide range of polymers, including poly(lactic-co-glycolic acid) (PLGA), suggests its utility in methods like emulsification-solvent diffusion for the preparation of polymeric nanoparticles for drug delivery applications.

These application notes provide a detailed, adapted protocol for the synthesis of polymeric nanoparticles using PGDA, based on established emulsification-solvent diffusion methods. Due to limited published data on the specific use of PGDA for this application, the following protocols are presented as a starting point for research and development. The provided tables for quantitative data are templates for recording experimental results.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is crucial for adapting existing protocols. Key properties of PGDA relevant to nanoparticle synthesis are summarized below.

PropertyValueImplication for Nanoparticle Synthesis
Molecular Formula C₇H₁₂O₄-
Molecular Weight 160.17 g/mol -
Boiling Point 190-191 °CRequires higher temperature or vacuum for removal compared to volatile solvents.
Vapor Pressure ~0.23 mmHg @ 20°CSlow evaporation rate; solvent removal will be a critical and time-consuming step.
Water Solubility Partially miscible (~90-100 g/L)Suitable for emulsification-solvent diffusion methods.
Density 1.05 g/mL @ 25°C-

Experimental Protocols

The following protocol is adapted from the well-established emulsification-solvent diffusion method for preparing PLGA nanoparticles using ethyl acetate.[1][2][3] The primary modifications account for the lower vapor pressure and higher boiling point of PGDA.

Protocol 1: Preparation of Blank PLGA Nanoparticles using PGDA

Objective: To synthesize non-loaded PLGA nanoparticles using an emulsification-solvent diffusion method with PGDA as the organic solvent.

Materials:

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • This compound (PGDA)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

  • Rotary evaporator or vacuum oven

Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA in 5 mL of PGDA. If necessary, gently warm the mixture to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 10 mL of deionized water.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase under vigorous stirring (e.g., 1000 rpm) with a magnetic stirrer.

    • Homogenize the resulting pre-emulsion using a high-speed homogenizer at 12,000 rpm for 5 minutes, or sonicate on ice.

  • Solvent Diffusion:

    • Transfer the emulsion to a larger beaker and add 20 mL of deionized water under moderate stirring to facilitate the diffusion of PGDA into the aqueous phase.

  • Solvent Removal:

    • Due to the high boiling point of PGDA, solvent removal requires more stringent conditions than for volatile solvents. Use a rotary evaporator with a high-temperature water bath (e.g., 60-80°C) under high vacuum for an extended period (several hours) to remove the PGDA.

    • Alternatively, nanoparticles can be purified by repeated centrifugation and resuspension in deionized water, followed by lyophilization.

  • Nanoparticle Recovery and Storage:

    • The resulting nanoparticle suspension can be stored at 4°C. For long-term storage, the nanoparticles should be lyophilized.

Protocol 2: Encapsulation of a Hydrophobic Drug into PLGA Nanoparticles using PGDA

Objective: To encapsulate a model hydrophobic drug into PLGA nanoparticles using an emulsification-solvent diffusion method with PGDA.

Materials:

  • PLGA

  • This compound (PGDA)

  • Hydrophobic drug (e.g., curcumin, paclitaxel)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

  • Rotary evaporator or vacuum oven

  • Spectrophotometer for drug quantification

Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the hydrophobic drug in 5 mL of PGDA.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 10 mL of deionized water.

  • Emulsification: Follow step 3 from Protocol 1.

  • Solvent Diffusion: Follow step 4 from Protocol 1.

  • Solvent Removal: Follow step 5 from Protocol 1.

  • Characterization of Drug Loading:

    • Separate the nanoparticles from the aqueous phase by centrifugation.

    • Measure the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the drug loading and encapsulation efficiency using the following formulas:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

Data Presentation

The following tables should be used to record and compare the physicochemical properties of the nanoparticles synthesized using PGDA.

Table 1: Physicochemical Characterization of Blank PLGA Nanoparticles

Formulation CodePolymer Concentration (mg/mL)PGDA Volume (mL)PVA Concentration (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PGDA-NP-011051Experimental DataExperimental DataExperimental Data
PGDA-NP-022051Experimental DataExperimental DataExperimental Data
PGDA-NP-0310101Experimental DataExperimental DataExperimental Data

Table 2: Drug Loading and Encapsulation Efficiency of Drug-Loaded Nanoparticles

Formulation CodeInitial Drug Mass (mg)Nanoparticle Yield (mg)Drug Loading (%)Encapsulation Efficiency (%)
PGDA-DRUG-NP-015Experimental DataExperimental DataExperimental Data
PGDA-DRUG-NP-0210Experimental DataExperimental DataExperimental Data
PGDA-DRUG-NP-0315Experimental DataExperimental DataExperimental Data

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of blank and drug-loaded nanoparticles using PGDA.

Nanoparticle_Synthesis_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase plga PLGA dissolve Dissolve plga->dissolve pgda PGDA pgda->dissolve drug Hydrophobic Drug (for loaded NPs) drug->dissolve emulsify Emulsification (Homogenizer/Sonicator) dissolve->emulsify Add dropwise pva PVA mix_aq Mix pva->mix_aq water Deionized Water water->mix_aq mix_aq->emulsify diffuse Solvent Diffusion (Add Water) emulsify->diffuse o/w Emulsion remove Solvent Removal (Rotary Evaporator/ Centrifugation) diffuse->remove Nanoparticle Suspension final_nps Final Nanoparticle Suspension/ Lyophilized Powder remove->final_nps Purified Nanoparticles

Caption: Workflow for nanoparticle synthesis using PGDA.

logical_relationship cluster_properties Physicochemical Properties cluster_implications Implications for Synthesis title Key Considerations for Using PGDA pgda This compound (PGDA) high_bp High Boiling Point (190-191°C) pgda->high_bp low_vp Low Vapor Pressure pgda->low_vp partial_sol Partial Water Solubility pgda->partial_sol good_solv Good Polymer Solvency pgda->good_solv solv_rem Requires High Temp/Vacuum for Solvent Removal high_bp->solv_rem low_vp->solv_rem emul_diff Suitable for Emulsification- Solvent Diffusion partial_sol->emul_diff poly_choice Versatile for Various Polymers (e.g., PLGA) good_solv->poly_choice stab_issue Potential for Ostwald Ripening (if not removed efficiently) solv_rem->stab_issue

Caption: Properties of PGDA and their impact on synthesis.

References

Application of Poly(glycerol dimethacrylate) Analogs in Polymer Chemistry and Plasticization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(glycerol dimethacrylate) (PGDA) and its analogs, particularly hyperbranched polyglycerol esters, are emerging as viable, bio-based alternatives to traditional phthalate plasticizers in the polymer industry. Derived from renewable resources like glycerol, these plasticizers offer the potential for reduced toxicity and lower migration rates from the polymer matrix. This document provides a detailed overview of the application of PGDA-like structures as plasticizers, focusing on their effects on polymer properties, and includes comprehensive experimental protocols for their synthesis and evaluation.

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer.[1][2] They function by embedding themselves between the polymer chains, which reduces intermolecular forces and increases the free volume, thereby lowering the glass transition temperature (Tg) and allowing the polymer chains to move more freely.[2][3] Hyperbranched polyglycerols, with their three-dimensional structure and high concentration of terminal functional groups, are particularly effective at increasing the free volume in polymer matrices.[4]

Quantitative Data Presentation

The efficacy of a plasticizer is primarily determined by its ability to lower the glass transition temperature (Tg) of the host polymer. The following table summarizes the plasticizing effect of various ester-endcapped hyperbranched glycerol/adipic acid oligomers on Poly(vinyl chloride) (PVC).

Plasticizer IDEnd-Capping GroupTg (°C) at 15 phr*
Unplasticized PVC-85.2
DEHP (Reference)-60.3
HBPE-AAcetyl69.4
HBPE-PPropionyl64.5
HBPE-BButyryl60.1
HBPE-VValeryl62.7
HBPE-E2-Ethylhexanoyl60.5

*phr: parts per hundred resin by weight *Data sourced from Howell, B. A. (2021).[5][6]

Signaling Pathways and Mechanisms

The plasticization of a polymer by a PGDA analog, such as a hyperbranched polyglycerol ester, is a physical process involving intermolecular interactions rather than a chemical signaling pathway. The mechanism can be visualized as the disruption of polymer-polymer interactions and the introduction of greater molecular mobility.

PlasticizationMechanism cluster_1 Plasticized Polymer Matrix P1 Polymer Chain P2 Polymer Chain P1->P2 Intermolecular Forces P3 Polymer Chain P2->P3 P1_flex Polymer Chain P2->P1_flex Addition of PGDA PGDA1 PGDA P2_flex Polymer Chain P3_flex Polymer Chain PGDA2 PGDA

Caption: Mechanism of polymer plasticization by PGDA.

Experimental Protocols

The following protocols provide a framework for the synthesis of a hyperbranched polyglycerol-based plasticizer and its subsequent evaluation in a PVC matrix.

Protocol 1: Synthesis of Hyperbranched Glycerol/Adipic Acid Poly(ester) Plasticizer

This protocol is adapted from the synthesis of hyperbranched polyesters from glycerol and adipic acid.

Materials:

  • Glycerol (renewable, bio-based monomer)

  • Adipic acid (renewable, bio-based monomer)

  • Esterifying agent for end-capping (e.g., Butyric anhydride)

  • Catalyst (e.g., p-Toluenesulfonic acid)

  • High-vacuum pump

  • Reaction vessel with mechanical stirrer, condenser, and temperature control

Procedure:

  • Polycondensation:

    • Charge the reaction vessel with glycerol and adipic acid in a molar ratio that favors the formation of hydroxyl-terminated oligomers and prevents gelation.

    • Heat the mixture under a nitrogen atmosphere with stirring to initiate polycondensation.

    • Gradually increase the temperature and apply a vacuum to remove the water formed during the reaction, driving the equilibrium towards polymer formation.

    • Monitor the reaction progress by measuring the acid value of the mixture. Continue the reaction until the desired molecular weight is achieved.[5][6]

  • End-Capping:

    • Cool the resulting hyperbranched poly(ester) to a suitable temperature.

    • Add the end-capping agent (e.g., butyric anhydride) to the reaction mixture.

    • Heat the mixture to complete the esterification of the terminal hydroxyl groups.

    • Purify the final product to remove any unreacted reagents and byproducts. The resulting product should be a thermally stable, room-temperature fluid.[5][6]

Protocol 2: Evaluation of Plasticizer Efficiency in PVC

This protocol is based on ASTM standards for testing plasticizers.

Materials:

  • PVC resin

  • Synthesized hyperbranched poly(ester) plasticizer

  • Heat stabilizer (e.g., a tin or mixed-metal stabilizer)

  • Two-roll mill or similar melt-blending equipment

  • Hydraulic press with heating and cooling capabilities

  • Tensile testing machine (in accordance with ASTM D2284)

  • Dynamic Mechanical Analyzer (DMA) or Differential Scanning Calorimeter (DSC) for Tg determination

Procedure:

  • Compounding:

    • On a two-roll mill, blend the PVC resin with the synthesized plasticizer at various concentrations (e.g., 5, 15, and 40 phr).

    • Add a suitable heat stabilizer to prevent thermal degradation of the PVC during processing.

    • Mill the components at a temperature appropriate for PVC compounding (typically 160-180°C) until a homogeneous sheet is formed.[6]

  • Sample Preparation:

    • Cut the milled sheets into appropriate sizes for compression molding.

    • Press the sheets in a heated mold at a specified temperature and pressure to form standardized test specimens (e.g., films or dumbbell-shaped bars for tensile testing).

    • Cool the mold under pressure to solidify the specimens.

    • Condition the specimens in a controlled environment as per ASTM standards before testing.[7]

  • Mechanical and Thermal Testing:

    • Tensile Properties: Conduct tensile tests on the prepared specimens according to ASTM D2284 to determine tensile strength, elongation at break, and modulus of elasticity.[7]

    • Glass Transition Temperature (Tg): Use DMA or DSC to measure the Tg of the plasticized PVC samples. A significant reduction in Tg compared to unplasticized PVC indicates effective plasticization.[6]

    • Migration Resistance: Evaluate plasticizer migration through methods such as weight loss after exposure to solvents or activated carbon, or through exudation tests under compressional stress, following relevant ASTM procedures.[8]

Experimental Workflow

The overall process for developing and evaluating a novel PGDA-like plasticizer can be summarized in the following workflow.

ExperimentalWorkflow cluster_synthesis Plasticizer Synthesis cluster_formulation PVC Formulation & Processing cluster_testing Performance Evaluation s1 Polycondensation of Glycerol & Adipic Acid s2 End-Capping of Terminal Hydroxyls s1->s2 s3 Purification and Characterization s2->s3 f1 Melt Blending of PVC, Plasticizer, & Stabilizer s3->f1 f2 Compression Molding of Test Specimens f1->f2 t1 Thermal Analysis (DSC/DMA) for Tg f2->t1 t2 Mechanical Testing (ASTM D2284) f2->t2 t3 Migration & Volatility Tests f2->t3

Caption: Experimental workflow for PGDA plasticizer evaluation.

Conclusion

Hyperbranched polyglycerol-based plasticizers represent a promising class of bio-derived additives for polymers like PVC. They have been shown to effectively reduce the glass transition temperature, thereby increasing the flexibility of the material. The provided protocols offer a comprehensive guide for the synthesis and evaluation of these novel plasticizers, enabling researchers to explore their potential in developing more sustainable and high-performance polymeric materials.

References

Propylene Glycol Diacetate as a Potential Cryoprotectant for Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cryopreservation of biological samples is fundamental for a wide range of applications, from basic research to clinical cell therapies. The choice of cryoprotective agent (CPA) is critical to maintaining cell viability and function post-thaw. While dimethyl sulfoxide (DMSO) and propylene glycol (propane-1,2-diol, PG) are commonly used penetrating cryoprotectants, the search for novel, less toxic, and more effective agents is ongoing.[1][2] Propylene glycol diacetate (PGDA), a diester of propylene glycol, presents an interesting candidate due to its structural similarity to PG and a favorable toxicological profile.[3]

This document provides a comprehensive overview of the established use of propylene glycol as a cryoprotectant and presents a detailed protocol for the evaluation of this compound as a novel cryoprotectant for biological samples.

Propylene Glycol (PG) as a Cryoprotectant: A Review

Propylene glycol is a small, permeable molecule that is widely used as a cryoprotectant.[4][5] Its mechanism of action involves penetrating the cell membrane and reducing the intracellular freezing point, thereby preventing the formation of damaging ice crystals.[5][6] PG also helps to mitigate the severe osmotic changes that occur during freezing and thawing.[1]

Efficacy of Propylene Glycol in Cryopreservation

The effectiveness of PG as a cryoprotectant is dependent on several factors, including its concentration, the cell type, and the cooling and warming rates.[1][7]

Cell TypePG Concentration (M)Post-Thaw Viability/Survival/FunctionReference
Mouse Oocytes1.5 - 2.0 M~58% survival, 19% fertilization with 2.0 M PG[8]
Human Platelets0.5 M~17% response in hypotonic stress test[7]
Mouse ZygotesNot specified, compared to othersSurvival rate of 92%[9]
Expanded Mouse Blastocysts7.0 M (with 0.5 M sucrose)High survival and development, though slightly less effective than ethylene glycol at the same concentration[10]
Persian Sturgeon EmbryosUsed in combination with other CPAsPart of successful vitrification solutions[11]
Red Blood Cells15-20% (w/w)Better protection than glycerol at low cooling rates[12]
Toxicity Profile of Propylene Glycol

While generally considered less toxic than DMSO, propylene glycol can still induce cellular stress and toxicity, particularly at higher concentrations and with prolonged exposure.[13][14] Studies on human proximal tubule cells have shown that PG can cause membrane damage and metabolic alterations.[13][14] For some cell types, like human platelets, the toxicity of PG at concentrations needed for effective cryoprotection can counteract its beneficial effects.[7]

This compound (PGDA): A Candidate for Cryopreservation

This compound (1,2-propanediol diacetate) is a derivative of propylene glycol where the hydroxyl groups are replaced with acetate groups.

Chemical Structure:

  • Propylene Glycol (PG): CH₃CH(OH)CH₂OH

  • This compound (PGDA): CH₃CH(OCOCH₃)CH₂OCOCH₃

Known Properties and Toxicological Profile

Safety data for PGDA indicates that it is not classified as acutely toxic, a skin or eye irritant, or a carcinogen.[15] This low toxicity profile is a desirable characteristic for a cryoprotectant.

Potential Advantages and Disadvantages as a Cryoprotectant
  • Potential Advantages:

    • Low Toxicity: The favorable safety profile of PGDA suggests it may be less harmful to cells than other cryoprotectants.

    • Membrane Permeability: The ester groups may alter its lipophilicity, potentially influencing its ability to permeate cell membranes.

  • Potential Disadvantages:

    • Reduced Hydrogen Bonding: The replacement of hydroxyl groups with acetate groups reduces its ability to form hydrogen bonds with water. This is a critical mechanism for cryoprotection, as hydrogen bonding with water molecules disrupts ice crystal formation.[4][5] This may limit its effectiveness as a primary cryoprotectant.

    • Hydrolysis: The ester bonds in PGDA could be susceptible to hydrolysis, which would alter the composition of the cryoprotectant solution.

Given the lack of direct experimental data, a systematic evaluation is necessary to determine the cryoprotective efficacy of PGDA.

Experimental Protocols

The following protocols provide a framework for the screening and validation of this compound as a cryoprotectant for a specific cell line.

Protocol 1: Determination of PGDA Toxicity

This protocol aims to determine the maximum non-toxic concentration of PGDA for the target cells at room temperature and 4°C.

Materials:

  • Target cell line in logarithmic growth phase

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (PGDA)

  • Cell viability assay kit (e.g., Trypan blue, MTT, or a fluorescence-based live/dead assay)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Refrigerator (4°C)

Procedure:

  • Cell Plating: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Preparation of PGDA Solutions: Prepare a series of dilutions of PGDA in complete cell culture medium. A suggested starting range is from 0.1 M to 2.0 M.

  • Exposure:

    • Remove the culture medium from the cells.

    • Add the PGDA solutions to the wells. Include a control group with only complete medium.

    • Incubate one set of plates at 37°C and another at 4°C for a duration relevant to a typical cryopreservation protocol (e.g., 30 minutes to 2 hours).

  • Cell Viability Assessment:

    • After the incubation period, remove the PGDA solutions and wash the cells with PBS.

    • Add fresh complete medium.

    • Assess cell viability using a chosen assay.

  • Data Analysis: Plot cell viability against PGDA concentration to determine the concentration at which viability drops significantly. This will establish the working concentration range for cryopreservation experiments.

Toxicity_Assessment_Workflow start Start: Target Cells in Log Phase plate_cells Plate Cells in 96-well Plate start->plate_cells prepare_pgda Prepare PGDA Dilutions (0.1 M to 2.0 M) expose_cells Expose Cells to PGDA (37°C and 4°C) plate_cells->expose_cells prepare_pgda->expose_cells wash_cells Wash Cells with PBS expose_cells->wash_cells viability_assay Perform Cell Viability Assay wash_cells->viability_assay analyze_data Analyze Data: Plot Viability vs. Concentration viability_assay->analyze_data end End: Determine Max Non-Toxic Concentration analyze_data->end

Workflow for determining PGDA toxicity.
Protocol 2: Cryopreservation of Adherent Cells with PGDA

This protocol details the steps for freezing, storing, and thawing adherent cells using PGDA as the cryoprotectant.

Materials:

  • Target adherent cell line

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • PGDA

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

  • Water bath (37°C)

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Trypsinize the cells, neutralize with complete medium, and pellet by centrifugation (e.g., 200 x g for 5 minutes).

    • Resuspend the cell pellet in a small volume of cold complete medium and perform a cell count to determine viability and cell number.

  • Preparation of Cryopreservation Medium:

    • Prepare the cryopreservation medium on ice. A common starting formulation is 90% FBS and 10% of the cryoprotectant. Based on the toxicity study, use the highest non-toxic concentration of PGDA. For example, if 1.0 M PGDA was found to be non-toxic, the cryopreservation medium would be 90% FBS and 10% of a 10 M PGDA stock solution (to achieve a final concentration of 1.0 M).

  • Freezing:

    • Centrifuge the required number of cells and resuspend the pellet in the cold cryopreservation medium at a concentration of 1-5 x 10⁶ cells/mL.

    • Aliquot the cell suspension into cryovials.

    • Place the cryovials in a controlled-rate freezing container and place it in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C/minute.

  • Storage:

    • The next day, transfer the cryovials to a liquid nitrogen tank for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovials in a 37°C water bath until a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol.

    • Slowly transfer the contents of the vial to a centrifuge tube containing pre-warmed complete medium.

    • Centrifuge to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cells in fresh, pre-warmed complete medium and transfer to a culture flask.

  • Post-Thaw Assessment:

    • After 24 hours, assess cell attachment and viability.

    • Continue to monitor cell proliferation and morphology over several passages.

    • Perform functional assays relevant to the cell type to ensure that cellular functions have been preserved.

Cryopreservation_Workflow cluster_freezing Freezing cluster_storage Storage cluster_thawing Thawing and Recovery harvest Harvest and Pellet Cells resuspend Resuspend Cells in Cryo-Medium harvest->resuspend prepare_cryo Prepare Cryopreservation Medium (e.g., 90% FBS, 10% PGDA) prepare_cryo->resuspend aliquot Aliquot into Cryovials resuspend->aliquot freeze Controlled-Rate Freezing (-1°C/min to -80°C) aliquot->freeze store Transfer to Liquid Nitrogen freeze->store thaw Rapid Thaw at 37°C store->thaw dilute Slowly Dilute with Warm Medium thaw->dilute pellet Pellet Cells and Remove Supernatant dilute->pellet replate Replate in Fresh Medium pellet->replate assess Post-Thaw Viability and Functional Assessment replate->assess

General workflow for cell cryopreservation.

Cellular Stress Pathways in Cryopreservation

Cryopreservation induces significant stress on cells. A potential cryoprotectant like PGDA would need to mitigate these stresses. The primary challenges are osmotic stress from the addition and removal of CPAs and the formation of intracellular ice. These can lead to membrane damage, triggering apoptosis or necrosis.

Cellular_Stress_Pathways cluster_stress Cellular Stressors cluster_damage Cellular Damage cluster_outcome Cellular Outcome cryo_process Cryopreservation Process (Freezing & Thawing) osmotic_stress Osmotic Stress cryo_process->osmotic_stress ice_formation Intracellular Ice Formation cryo_process->ice_formation membrane_damage Membrane Damage osmotic_stress->membrane_damage ice_formation->membrane_damage organelle_damage Organelle Damage ice_formation->organelle_damage apoptosis Apoptosis membrane_damage->apoptosis necrosis Necrosis membrane_damage->necrosis organelle_damage->apoptosis survival Cell Survival & Recovery cpa Cryoprotective Agent (CPA) (e.g., PGDA) cpa->osmotic_stress Mitigates cpa->ice_formation Prevents

References

Propylene Glycol Diacetate in Biocatalysis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene glycol diacetate (PGDA) is a non-toxic, biodegradable solvent with potential applications in various chemical processes. While its use in biocatalysis is not extensively documented in scientific literature, its physical and chemical properties suggest it could be explored as a non-conventional medium for enzymatic reactions. These application notes provide a theoretical framework and generalized protocols for evaluating PGDA as a solvent in biocatalysis, with a focus on enzyme stability and activity. The information is compiled from general principles of non-aqueous enzymology and data from related solvents, offering a starting point for researchers interested in exploring this novel application.

Introduction

Biocatalysis in non-aqueous media offers several advantages over traditional aqueous systems, including increased solubility of hydrophobic substrates, suppression of water-dependent side reactions, and altered enzyme selectivity.[1] The choice of solvent is critical, as it significantly influences enzyme activity, stability, and reaction equilibrium.[2] this compound (PGDA), a diacetate ester of propylene glycol, is a colorless liquid with low toxicity and good solvency for a range of organic compounds.[3] Its potential as a "green" solvent makes it an interesting candidate for biocatalytic applications. However, a significant consideration is its potential for enzymatic hydrolysis by esterases, which could impact reaction conditions and enzyme stability.[4]

This document outlines the theoretical considerations for using PGDA in biocatalysis and provides generalized experimental protocols for screening its suitability for specific enzyme-catalyzed reactions.

Theoretical Considerations for PGDA in Biocatalysis

The performance of an enzyme in a non-aqueous solvent is influenced by several factors, including solvent polarity, hydrophobicity (log P), and the solvent's ability to interact with the enzyme's essential water layer.

Properties of this compound (PGDA)

PropertyValueReference
Molecular FormulaC7H12O4[5]
Molecular Weight160.17 g/mol [5]
Boiling Point191 °C[6]
Density1.05 g/mL at 25 °C[6]
Water SolubilityMiscible[6]

Potential Effects on Enzyme Stability:

  • Enzymatic Hydrolysis: PGDA contains two ester bonds that can be hydrolyzed by certain enzymes, particularly carboxylesterases.[4] This could lead to the formation of propylene glycol and acetic acid, altering the pH and composition of the reaction medium, which in turn could negatively affect enzyme stability and activity.

  • Water-Stripping Effect: As a water-miscible solvent, PGDA may strip the essential layer of water from the enzyme's surface, which is crucial for maintaining its catalytically active conformation. This can lead to a loss of activity.

  • Protein Rigidity: Organic solvents can increase the rigidity of an enzyme's structure, which can enhance stability against thermal denaturation but may also reduce the conformational flexibility required for substrate binding and catalysis.[2]

Application: Lipase-Catalyzed Transesterification

Lipases are a versatile class of enzymes widely used in non-aqueous biocatalysis for reactions such as esterification, transesterification, and aminolysis.[7] A common application is the synthesis of esters, for example, the transesterification of a simple ester with an alcohol.

Logical Workflow for Solvent Screening:

The following diagram illustrates a logical workflow for screening a novel solvent like PGDA for a lipase-catalyzed reaction.

G cluster_0 Solvent Selection & Characterization cluster_1 Enzyme Compatibility & Stability cluster_2 Biocatalytic Reaction Screening cluster_3 Optimization & Analysis A Select Candidate Solvent (PGDA) B Characterize Physicochemical Properties A->B C Immobilize Enzyme (e.g., Lipase B from Candida antarctica) B->C D Incubate Enzyme in PGDA at Various Temperatures C->D E Measure Residual Activity Over Time D->E F Define Model Reaction (e.g., Transesterification) E->F G Perform Reaction in PGDA F->G H Monitor Substrate Conversion & Product Formation (GC/HPLC) G->H I Compare with Conventional Solvents H->I J Optimize Reaction Conditions (Temperature, Substrate Ratio, Enzyme Loading) I->J K Analyze By-product Formation (Hydrolysis of PGDA) J->K L Evaluate Solvent Reusability K->L L->A Iterate with Modified Solvents

Caption: Workflow for evaluating PGDA in biocatalysis.

Protocols

The following are generalized protocols for evaluating the suitability of PGDA as a solvent for lipase-catalyzed reactions. Researchers should adapt these protocols to their specific enzyme and reaction of interest.

Protocol 1: Evaluation of Enzyme Stability in this compound

Objective: To determine the stability of a lipase (e.g., immobilized Candida antarctica Lipase B, CALB) in PGDA over time at a given temperature.

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • This compound (PGDA), anhydrous grade

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Substrate for activity assay (e.g., p-nitrophenyl butyrate, pNPB)

  • Spectrophotometer

  • Incubator/shaker

Procedure:

  • Enzyme Preparation: Accurately weigh 10 mg of immobilized lipase into several vials.

  • Solvent Incubation: Add 1 mL of anhydrous PGDA to each vial. As a control, add 1 mL of a standard solvent (e.g., hexane or tert-butanol) to another set of vials.

  • Incubation: Incubate the vials at a set temperature (e.g., 40°C) with gentle shaking.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each set.

  • Enzyme Recovery: Carefully decant the solvent. Wash the immobilized enzyme beads twice with 1 mL of phosphate buffer to remove residual PGDA.

  • Residual Activity Assay:

    • Resuspend the washed enzyme in 1 mL of phosphate buffer.

    • Initiate the reaction by adding a stock solution of pNPB.

    • Monitor the formation of p-nitrophenol at 410 nm using a spectrophotometer.

    • Calculate the initial rate of reaction.

  • Data Analysis: Express the residual activity at each time point as a percentage of the initial activity (time 0). Plot residual activity versus time to determine the enzyme's half-life in PGDA.

Protocol 2: Lipase-Catalyzed Transesterification in this compound

Objective: To evaluate the performance of a lipase in a transesterification reaction using PGDA as the solvent.

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • This compound (PGDA), anhydrous grade

  • Substrates: e.g., Ethyl acetate (acyl donor) and 1-Butanol (acyl acceptor)

  • Internal standard for GC analysis (e.g., Dodecane)

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Reaction Setup: In a sealed vial, combine:

    • 1 mL of PGDA

    • Ethyl acetate (e.g., 0.1 M)

    • 1-Butanol (e.g., 0.1 M)

    • Internal standard (e.g., 10 µL)

  • Enzyme Addition: Add a known amount of immobilized lipase (e.g., 20 mg/mL).

  • Reaction: Incubate the vial at a specified temperature (e.g., 50°C) with shaking (e.g., 200 rpm).

  • Sampling: At various time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Sample Preparation: Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to stop the reaction and prepare for GC analysis.

  • GC Analysis: Analyze the sample by GC to quantify the concentrations of substrates and the product (butyl acetate).

  • Data Analysis: Calculate the substrate conversion and product yield over time.

Illustrative Reaction Pathway:

The following diagram shows the general pathway for a lipase-catalyzed transesterification.

G Lipase Lipase Acyl-Enzyme R1-CO-Lipase Lipase->Acyl-Enzyme Ester_1 R1-CO-OR2 Ester_1->Lipase Acylation Alcohol_1 R3-OH Alcohol_1->Acyl-Enzyme Deacylation Alcohol_2 R2-OH Acyl-Enzyme->Alcohol_2 Ester_2 R1-CO-OR3 Acyl-Enzyme->Ester_2

References

Propylene Glycol Diacetate: Application Notes and Protocols for Microfluidic Device Fabrication and Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol diacetate (PGDA) is a versatile, non-toxic, and biodegradable solvent with potential applications in the burgeoning field of microfluidics. Its favorable properties, including good solvency for a range of polymers and biocompatibility, make it an attractive alternative to conventional solvents in the fabrication and experimental use of microfluidic devices. This document provides detailed application notes and protocols for leveraging PGDA in various aspects of microfluidics, from device fabrication to in-chip experiments.

I. Overview of this compound (PGDA)

This compound is a diester of propylene glycol and acetic acid. It is a colorless liquid with a faint, fruity odor. Its key properties relevant to microfluidics are summarized in the table below.

PropertyValueReference
Chemical Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
Boiling Point 191 °C[1]
Flash Point 87 °C[1]
Density 1.05 g/mL at 25 °C[1]
Solubility in Water Soluble
Vapor Pressure 0.2 mmHg at 20 °CN/A
Viscosity 2.2 cP at 25 °CN/A

II. Applications in Microfluidic Device Fabrication

A. PGDA as a Photoresist Developer

This compound's solvent properties suggest its potential use as a developer for certain photoresists in soft lithography, a common technique for fabricating microfluidic devices. This application is particularly relevant for biocompatible or biodegradable photoresists where traditional developers might be too harsh or leave toxic residues.

Experimental Protocol: Photoresist Development with PGDA

This protocol outlines the steps for using PGDA as a developer for a hypothetical biocompatible photoresist.

Materials:

  • Silicon wafer with patterned photoresist

  • This compound (reagent grade)

  • Isopropanol (IPA)

  • Nitrogen gas source

  • Beakers and petri dishes

  • Timer

  • Hot plate

Procedure:

  • Preparation: After UV exposure of the photoresist through a photomask, carefully remove the silicon wafer.

  • Development:

    • Place the wafer in a petri dish.

    • Gently pour PGDA over the wafer until the patterned area is fully submerged.

    • Allow the development to proceed for 1-5 minutes. The exact time will depend on the thickness and type of photoresist and may require optimization.

    • Gently agitate the dish to facilitate the removal of un-crosslinked photoresist.

  • Rinsing:

    • Carefully remove the wafer from the PGDA bath.

    • Immediately immerse the wafer in a beaker containing isopropanol (IPA) for 30-60 seconds to rinse off the PGDA and dissolved photoresist.

    • Repeat the rinse with fresh IPA.

  • Drying:

    • Gently blow-dry the wafer with a stream of nitrogen gas.

  • Post-Bake:

    • Place the developed wafer on a hot plate at 90-110°C for 1-5 minutes to hard-bake the remaining photoresist features.

Workflow for Photoresist Development using PGDA

G cluster_0 Fabrication Workflow UV_Exposure UV Exposure of Photoresist PGDA_Development Development in PGDA UV_Exposure->PGDA_Development 1-5 min IPA_Rinse Rinsing with Isopropanol PGDA_Development->IPA_Rinse 30-60s N2_Drying Drying with Nitrogen IPA_Rinse->N2_Drying Post_Bake Post-Baking N2_Drying->Post_Bake 1-5 min at 90-110°C

Workflow for photoresist development using PGDA.
B. PGDA for Polymer Bonding and Device Sealing

Solvent-assisted bonding is a technique used to seal thermoplastic microfluidic devices. PGDA's ability to dissolve certain polymers makes it a candidate for this application, particularly for creating strong bonds at room temperature.

Experimental Protocol: Solvent-Assisted Bonding with PGDA

Materials:

  • Two thermoplastic substrates with microfluidic features (e.g., PMMA, Polycarbonate)

  • This compound (reagent grade)

  • Lint-free wipes

  • Clamps or a press

Procedure:

  • Surface Preparation: Ensure the surfaces to be bonded are clean and free of debris.

  • Solvent Application:

    • Apply a thin, uniform layer of PGDA to the bonding surface of one of the substrates using a lint-free wipe or a spin coater for more precise control.

    • Allow the solvent to partially evaporate for 30-60 seconds, making the surface slightly tacky.

  • Assembly and Bonding:

    • Carefully align the two substrates.

    • Bring the surfaces into contact and apply gentle, uniform pressure using clamps or a press.

    • Maintain the pressure for 10-30 minutes to allow for polymer chain interdiffusion and solvent evaporation.

  • Post-Bonding Treatment:

    • For some polymers, a low-temperature bake (e.g., 50-60°C) for 1-2 hours can enhance bond strength by promoting further solvent removal.

Logical Relationship in Solvent-Assisted Bonding

G Solvent_Application Apply PGDA Polymer_Swelling Polymer Surface Swelling Solvent_Application->Polymer_Swelling Chain_Interdiffusion Polymer Chain Interdiffusion Polymer_Swelling->Chain_Interdiffusion Solvent_Evaporation Solvent Evaporation Chain_Interdiffusion->Solvent_Evaporation Strong_Bond Formation of Strong Bond Solvent_Evaporation->Strong_Bond

Mechanism of solvent-assisted polymer bonding.

III. Applications in Microfluidic Experiments

A. PGDA as a Biocompatible Oil Phase in Droplet Microfluidics

In droplet-based microfluidics, an immiscible oil phase is used to generate and stabilize aqueous droplets. For biological applications such as cell encapsulation and culture, the biocompatibility of the oil phase is crucial. PGDA, being non-toxic, presents a potential alternative to fluorinated oils.

Experimental Protocol: Droplet Generation with PGDA

Materials:

  • PDMS microfluidic device with a droplet-generating geometry (e.g., flow-focusing or T-junction)

  • Syringe pumps

  • Syringes and tubing

  • Aqueous phase (e.g., cell culture medium, PCR mix)

  • Continuous phase: this compound with a suitable surfactant (e.g., 0.1-2% w/w of a biocompatible surfactant like Span 80)

Procedure:

  • Device Priming: Prime the microfluidic channels with the continuous phase (PGDA with surfactant) to ensure proper wetting.

  • Flow Rate Optimization:

    • Set the flow rates for both the aqueous (dispersed) and PGDA (continuous) phases.

    • Typical starting flow rates could be in the range of 1-10 µL/min for the dispersed phase and 10-100 µL/min for the continuous phase.

    • Adjust the flow rate ratio to control the size and generation frequency of the droplets.

  • Droplet Generation and Collection:

    • Initiate the flows and observe droplet formation at the junction.

    • Collect the generated emulsion in a suitable container.

Droplet Generation Parameters (Hypothetical)

Dispersed Phase Flow Rate (µL/min)Continuous Phase (PGDA) Flow Rate (µL/min)Expected Droplet Diameter (µm)
110~100
220~110
120~80
550~120
B. PGDA for In-Chip Synthesis of Polymer Microparticles

PGDA can serve as a solvent for monomers and initiators in the synthesis of polymer microparticles within a microfluidic device. This allows for the production of monodisperse particles with controlled size and morphology.

Experimental Protocol: Microparticle Synthesis

Materials:

  • Microfluidic device for droplet generation

  • Syringe pumps

  • Dispersed phase: Monomer (e.g., an acrylate-based monomer), photoinitiator, and any cargo to be encapsulated, dissolved in PGDA.

  • Continuous phase: An immiscible liquid (e.g., mineral oil with surfactant).

  • UV light source

Procedure:

  • Droplet Generation: Generate droplets of the PGDA-monomer solution in the continuous phase as described in the previous protocol.

  • Photopolymerization: Expose the droplets to UV light as they flow through a designated section of the microfluidic channel to initiate polymerization. The exposure time and UV intensity will need to be optimized based on the photoinitiator and monomer concentration.

  • Particle Collection: Collect the solidified microparticles at the outlet.

  • Washing: Wash the collected particles with a suitable solvent (e.g., isopropanol) to remove any unreacted monomer and the continuous phase.

Workflow for Microparticle Synthesis

G cluster_0 Microfluidic Chip Inlet_D Dispersed Phase (Monomer in PGDA) Junction Droplet Generation Inlet_D->Junction Inlet_C Continuous Phase (Oil + Surfactant) Inlet_C->Junction UV_Zone UV Exposure (Polymerization) Junction->UV_Zone Outlet Particle Collection UV_Zone->Outlet

On-chip synthesis of polymer microparticles using PGDA.

IV. Device Cleaning and Maintenance

PGDA can be an effective and less hazardous solvent for cleaning microfluidic devices, especially for removing residues of certain polymers or organic compounds.

Protocol: Microfluidic Device Cleaning with PGDA

Materials:

  • Microfluidic device to be cleaned

  • This compound (reagent grade)

  • Isopropanol (IPA) or ethanol

  • Deionized (DI) water

  • Syringe pump or manual syringe

Procedure:

  • Initial Flush: Flush the device with DI water to remove any aqueous-based residues.

  • PGDA Flush:

    • Flow PGDA through the microchannels at a low flow rate (e.g., 10-50 µL/min) for 5-15 minutes to dissolve organic residues.

    • For stubborn residues, the device can be incubated with PGDA for a longer period.

  • Solvent Rinse: Flush the device with IPA or ethanol for 5-10 minutes to remove the PGDA.

  • Final Rinse: Flush the device thoroughly with DI water for 5-10 minutes.

  • Drying: Dry the channels by flowing air or nitrogen through them.

V. Safety and Handling

This compound is generally considered to have low toxicity. However, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.[2]

  • Disposal: Dispose of in accordance with local regulations.

Disclaimer: The protocols provided are intended as a starting point for research and development. Optimization of parameters will be necessary for specific applications and materials. Always refer to the safety data sheet (SDS) for this compound before use.[3][4][5][6]

References

Application Notes and Protocols for the Formulation of Agrochemicals Using Propylene Glycol Diacetate as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol diacetate (PGDA) is emerging as a promising solvent in the formulation of agrochemicals. Its favorable toxicological profile, high boiling point, low vapor pressure, and excellent solvency for a range of active ingredients make it an attractive alternative to more traditional, and often more hazardous, solvents.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers and formulation scientists interested in utilizing PGDA in their agrochemical preparations.

This compound is a colorless, practically odorless liquid with strong dissolution properties for various resins, making it suitable for use in formulations such as emulsifiable concentrates (ECs).[2][6][7] Furthermore, its biodegradable nature aligns with the growing demand for more environmentally friendly agrochemical products.[5]

Properties of this compound (PGDA)

A thorough understanding of the physicochemical properties of PGDA is essential for successful formulation development.

PropertyValueReference
Molecular Formula C₇H₁₂O₄[8]
Molecular Weight 160.17 g/mol [8]
Appearance Colorless, clear liquid[9]
Odor Mild, fruity, acetic[9]
Boiling Point 190-191 °C @ 760 mmHg[8][9]
Melting Point -31 °C[8]
Flash Point 86 °C (closed cup)[8]
Density 1.059 g/cm³ at 20 °C[8]
Vapor Pressure 0.58 mmHg at 25 °C[8]
Solubility in Water 10 g/100 mL at 25 °C[8][9]
logP (o/w) 0.575 (estimated)[9]

Solubility of Agrochemical Active Ingredients in PGDA

The selection of a suitable solvent is critically dependent on its ability to dissolve the active ingredient (AI) at the desired concentration. While PGDA is known for its excellent solvency, quantitative data for specific agrochemical AIs is not extensively published. The following table serves as a template for researchers to populate with their own experimentally determined solubility data.

Active Ingredient (AI)AI ClassSolubility in PGDA ( g/100 mL at 25 °C)Notes
TebuconazoleFungicideData not availableTebuconazole is a solid with low water solubility.[10][11][12]
GlyphosateHerbicideData not availableGlyphosate is highly soluble in water.[13]
ChlorpyrifosInsecticide4 (in propylene glycol)Solubility in the related solvent propylene glycol is 4 g/100g .[3][14] Chlorpyrifos has low water solubility.[15][16]
CypermethrinInsecticideData not availableCypermethrin has low aqueous solubility.[4][17]
Alpha-cypermethrinInsecticideData not availableAlpha-cypermethrin has low aqueous solubility.[18][19]
DeltamethrinInsecticideData not availableDeltamethrin has very low water solubility.[20]

Experimental Protocols

Protocol for Determining the Solubility of an Active Ingredient in PGDA

Objective: To determine the saturation solubility of a solid agrochemical active ingredient in this compound at a specified temperature.

Materials:

  • Active Ingredient (AI) powder of known purity

  • This compound (PGDA), analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Constant temperature water bath or incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector and column for the AI

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, compatible with PGDA)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the AI powder to a series of vials.

    • Accurately pipette a known volume (e.g., 5 mL) of PGDA into each vial.

    • Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer for 30 seconds every hour for the first 8 hours, and then allow them to equilibrate for at least 24-48 hours with occasional shaking to ensure saturation.

  • Sample Collection and Preparation:

    • After the equilibration period, carefully remove the vials from the water bath.

    • Allow the vials to stand undisturbed for a short period to allow excess solid to settle.

    • Using a glass pipette, carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution to a known volume with a suitable solvent (e.g., acetonitrile or methanol) in which both the AI and PGDA are soluble.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of the AI in the same diluent used for the samples.

    • Analyze the standard solutions by HPLC to generate a calibration curve.

    • Inject the diluted sample solutions into the HPLC system and determine the concentration of the AI.

  • Calculation of Solubility:

    • Calculate the concentration of the AI in the original undiluted PGDA solution, taking into account the dilution factor.

    • Express the solubility in g/100 mL or other appropriate units.

Protocol for the Preparation of an Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a stable 250 g/L Emulsifiable Concentrate (EC) formulation of an active ingredient using PGDA as the primary solvent.

Materials:

  • Active Ingredient (AI)

  • This compound (PGDA)

  • Emulsifier blend (a mix of anionic and non-ionic surfactants is often effective)

  • Co-solvent (optional, e.g., a more polar solvent if needed for AI solubility)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Solvent and AI Mixing:

    • Calculate the required amounts of AI, PGDA, and emulsifiers for the desired batch size. For a 1 L batch of a 250 g/L EC, you will need 250 g of AI.

    • In a beaker, weigh the required amount of PGDA.

    • With continuous stirring, slowly add the 250 g of AI to the PGDA.

    • Continue stirring until the AI is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the AI.

  • Addition of Emulsifiers:

    • Once the AI is fully dissolved, add the pre-determined amount of the emulsifier blend to the solution while stirring. A typical starting concentration for the emulsifier blend is 5-15% w/w of the total formulation.

    • Continue stirring until the emulsifiers are completely dissolved and the solution is homogeneous.

  • Homogenization and Quality Control:

    • Allow the final formulation to stir for an additional 15-30 minutes to ensure complete homogenization.

    • Perform initial quality control tests such as visual inspection for clarity and phase separation.

Protocol for Stability Testing of the EC Formulation

Objective: To evaluate the physical and chemical stability of the prepared EC formulation under accelerated and low-temperature storage conditions. This protocol is based on guidelines from the Collaborative International Pesticides Analytical Council (CIPAC).[1][21]

3.3.1. Accelerated Storage Stability (CIPAC MT 46)

Procedure:

  • Place a known amount of the EC formulation in a sealed, airtight glass container.

  • Store the container in an oven at 54 ± 2 °C for 14 days.

  • After the storage period, allow the sample to cool to room temperature.

  • Visually inspect the sample for any signs of physical changes such as crystallization, phase separation, or sedimentation.

  • Chemically analyze the sample to determine the concentration of the active ingredient and compare it to the initial concentration. A significant degradation (e.g., >5%) may indicate poor chemical stability.

  • Evaluate the emulsion stability and spontaneity of dispersion of the aged sample according to CIPAC MT 36.

3.3.2. Low-Temperature Stability (CIPAC MT 39)

Procedure:

  • Place a known amount of the EC formulation in a sealed glass container.

  • Store the container at 0 ± 1 °C for 7 days.

  • After the storage period, allow the sample to return to room temperature.

  • Visually inspect the sample for any signs of crystallization, phase separation, or increased viscosity.

  • If crystals have formed, assess if they re-dissolve upon returning to room temperature.

  • Evaluate the emulsion stability and spontaneity of dispersion of the aged sample according to CIPAC MT 36.

Protocol for Greenhouse Efficacy Testing

Objective: To evaluate the biological efficacy of the PGDA-based EC formulation against a target pest or disease in a controlled greenhouse environment. This protocol is a general guideline and should be adapted based on the specific target organism and crop.

Materials:

  • Healthy host plants of a susceptible variety

  • Target pest or pathogen culture

  • PGDA-based EC formulation

  • Commercial standard formulation (positive control)

  • Untreated control (negative control)

  • Spray application equipment calibrated for greenhouse use

  • Controlled environment greenhouse or growth chamber

Procedure:

  • Plant Propagation: Grow a sufficient number of healthy, uniform host plants in pots.

  • Treatment Application:

    • Prepare the spray solutions of the PGDA-based EC formulation and the commercial standard at the desired application rates.

    • Randomly assign plants to treatment groups (PGDA formulation, commercial standard, and untreated control).

    • Apply the treatments to the plants using a calibrated sprayer, ensuring uniform coverage.

  • Inoculation:

    • After the spray has dried, inoculate the plants with the target pest or pathogen using a standardized method.

  • Incubation and Assessment:

    • Maintain the plants under optimal conditions for disease or pest development.

    • At regular intervals, assess the level of disease severity or pest infestation using a standardized rating scale.

  • Data Analysis:

    • Statistically analyze the data to compare the efficacy of the PGDA-based formulation to the commercial standard and the untreated control.

Protocol for Field Efficacy Testing

Objective: To evaluate the performance of the PGDA-based EC formulation under real-world agricultural conditions. Field trials should be conducted following Good Experimental Practice (GEP) and relevant regulatory guidelines.

Procedure:

  • Site Selection: Choose a trial site with a history of the target pest or disease and uniform soil and environmental conditions.

  • Trial Design: Use a randomized complete block design with a sufficient number of replicates (typically 3-4). Treatments should include the PGDA-based formulation at one or more rates, a commercial standard, and an untreated control.

  • Plot Establishment: Mark out plots of a suitable size for the crop and application equipment.

  • Application: Apply the treatments at the appropriate crop and pest/disease growth stage using calibrated field spray equipment.

  • Assessments:

    • Conduct regular assessments of pest/disease control throughout the growing season.

    • Assess crop safety (phytotoxicity) at regular intervals.

    • At the end of the season, measure crop yield and quality.

  • Data Analysis:

    • Statistically analyze the efficacy, crop safety, and yield data to determine the performance of the PGDA-based formulation.

Visualizations

Formulation_Development_Workflow cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Stability & Physicochemical Testing cluster_3 Efficacy Evaluation AI_Characterization Active Ingredient Characterization Solubility_Screening Solubility Screening in PGDA AI_Characterization->Solubility_Screening EC_Formulation Emulsifiable Concentrate (EC) Formulation Solubility_Screening->EC_Formulation Component_Optimization Component Optimization (Emulsifiers, Co-solvents) EC_Formulation->Component_Optimization Stability_Testing Stability Testing (Accelerated & Low Temp) Component_Optimization->Stability_Testing PhysChem_Tests Physicochemical Tests (CIPAC Methods) Stability_Testing->PhysChem_Tests Greenhouse_Trials Greenhouse Efficacy Trials PhysChem_Tests->Greenhouse_Trials Field_Trials Field Efficacy Trials Greenhouse_Trials->Field_Trials Final_Product Final Product Registration Field_Trials->Final_Product

Caption: Workflow for the development of agrochemical formulations using PGDA.

Emulsifiable_Concentrate_Logic Start Start with Active Ingredient (AI) Dissolve_AI Dissolve AI in This compound (PGDA) Start->Dissolve_AI Add_Emulsifiers Add Emulsifier Blend (Anionic & Non-ionic) Dissolve_AI->Add_Emulsifiers Homogeneous_Concentrate Homogeneous Emulsifiable Concentrate (EC) Add_Emulsifiers->Homogeneous_Concentrate Dilute_Water Dilute with Water (in spray tank) Homogeneous_Concentrate->Dilute_Water Spontaneous_Emulsion Forms Spontaneous Oil-in-Water Emulsion Dilute_Water->Spontaneous_Emulsion Spray_Application Spray Application on Crop Spontaneous_Emulsion->Spray_Application

Caption: Logic of an Emulsifiable Concentrate (EC) formulation with PGDA.

Conclusion

This compound presents a viable and environmentally conscious option for the formulation of a variety of agrochemical active ingredients. Its strong solvency, favorable safety profile, and biodegradability make it a compelling choice for modern formulation development. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of PGDA in creating stable and efficacious agrochemical products. Further research into the specific solubility of a wider range of active ingredients in PGDA will be invaluable to the agrochemical industry.

References

Propylene Glycol Diacetate (PGDA) as a Coalescing Agent in Latex Film Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a continuous, uniform film is a critical process in the performance of latex-based coatings and drug delivery systems. This process, known as coalescence, involves the transition of discrete polymer particles in an aqueous dispersion into a homogeneous film. The minimum film formation temperature (MFFT) is a crucial parameter, representing the lowest temperature at which a latex will form a continuous film. For many latex polymers with high glass transition temperatures (Tg), the MFFT is above ambient temperatures, necessitating the use of a coalescing agent.

Propylene glycol diacetate (PGDA) is a low-odor, low-VOC (Volatile Organic Compound) coalescing agent that serves as an effective temporary plasticizer for latex particles. By reducing the Tg of the polymer particles, PGDA facilitates their deformation and fusion during the drying process, leading to the formation of a coherent film at lower temperatures. This application note provides a detailed overview of PGDA's role in latex film formation, comparative data against a conventional coalescing agent (Texanol™), and comprehensive experimental protocols for evaluation.

Mechanism of Latex Film Formation with a Coalescing Agent

The process of latex film formation can be visualized as a three-stage process. The addition of a coalescing agent like PGDA primarily influences the third stage.

Latex_Film_Formation cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Particle Packing cluster_2 Stage 3: Coalescence cluster_3 Continuous Film p1 p6 p1->p6 Water Evaporates p2 p3 p4 p5 p9 Deformed Particles p6->p9 Particle Deformation p7 p8 p10 Homogeneous Film p9->p10 Polymer Interdiffusion coalescent PGDA coalescent->p9 Reduces Tg

Diagram 1: Mechanism of latex film formation with a coalescing agent.

Comparative Performance of this compound

The selection of a coalescing agent significantly impacts the final properties of the latex film. The following tables provide a comparative summary of this compound (PGDA) and Texanol™, a widely used conventional coalescing agent. The data presented is a synthesis from multiple sources and should be considered representative. Actual performance may vary depending on the specific latex formulation and experimental conditions.

Table 1: Coalescing Efficiency and VOC Content

PropertyThis compound (PGDA)Texanol™Test Method
MFFT Reduction Efficiency Good to ExcellentExcellentASTM D2354
Typical Dosage (% on polymer solids) 4 - 10%3 - 8%Formulation Dependent
VOC Content (g/L) (as per EPA Method 24) LowHighEPA Method 24
Boiling Point (°C) ~190~254ASTM D1078
Evaporation Rate (n-BuAc = 1) ~0.04~0.002ASTM D3539

Table 2: Film Properties

PropertyThis compound (PGDA)Texanol™Test Method
Tensile Strength GoodExcellentASTM D882
Elongation at Break GoodGoodASTM D882
Scrub Resistance GoodExcellentASTM D2486
Hydrolytic Stability Moderate (can hydrolyze in alkaline conditions)High-
Hardness Development FasterSlowerASTM D3363 (Pencil Hardness)

Experimental Protocols

Detailed methodologies for evaluating the performance of coalescing agents are provided below.

Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on the ASTM D2354 standard.

Objective: To determine the lowest temperature at which a latex formulation forms a continuous film.

Apparatus:

  • MFFT bar apparatus with a temperature gradient platen.

  • Film applicator (e.g., 75 µm gap).

  • Dry air or nitrogen supply.

Procedure:

  • Preparation of Samples: Prepare a series of latex formulations with varying concentrations of the coalescing agent (e.g., 0%, 2%, 4%, 6%, 8%, 10% by weight on polymer solids).

  • Instrument Setup:

    • Turn on the MFFT instrument and allow the temperature gradient to stabilize. A typical range is -5°C to 15°C.

    • Ensure a gentle flow of dry air or nitrogen over the platen to prevent condensation and facilitate uniform drying.

  • Film Application:

    • Place a strip of polyester film or apply the latex directly onto the clean, dry platen.

    • Using the film applicator, draw down a uniform wet film of the latex formulation along the length of the temperature gradient.

  • Observation:

    • Allow the film to dry completely. The drying time will depend on the formulation and conditions.

    • Observe the film for the transition point from a white, cracked, or powdery appearance (at lower temperatures) to a clear, continuous film (at higher temperatures).

  • MFFT Determination: The MFFT is the temperature at which the transition from a non-continuous to a continuous film is observed. Use the temperature scale on the MFFT bar to read this value.

MFFT_Workflow start Start: Prepare Latex Formulations (Varying Coalescent Concentration) setup Set up MFFT Apparatus (Establish Temperature Gradient) start->setup apply Apply Latex Film (Uniform Drawdown on Platen) setup->apply dry Dry the Film (Under Controlled Airflow) apply->dry observe Observe Film Appearance (Identify Transition Point) dry->observe determine Determine MFFT (Read Temperature at Transition) observe->determine end End: Record MFFT Value determine->end

Diagram 2: Experimental workflow for MFFT determination.
Protocol 2: Evaluation of Mechanical Properties (Tensile Strength and Elongation)

This protocol is based on the ASTM D882 standard for thin plastic sheeting.

Objective: To measure the tensile strength and elongation at break of the dried latex films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for thin films.

  • Film casting plates (e.g., glass or release liner).

  • Film applicator.

  • Die cutter for preparing dumbbell-shaped specimens.

Procedure:

  • Film Preparation:

    • Cast films of the latex formulations on the casting plates using a film applicator to achieve a uniform dry film thickness (e.g., 100-200 µm).

    • Allow the films to dry and cure under controlled conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period (e.g., 7 days).

  • Specimen Preparation:

    • Carefully peel the dried films from the casting plates.

    • Use a die cutter to prepare at least five dumbbell-shaped specimens from each film.

  • Testing:

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

    • Set the crosshead speed (e.g., 50 mm/min).

    • Start the test and record the load and elongation until the specimen breaks.

  • Data Analysis:

    • Tensile Strength (MPa): Calculate by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break (%): Calculate as ((Final Length - Initial Length) / Initial Length) * 100.

Protocol 3: Assessment of Scrub Resistance

This protocol is based on the ASTM D2486 standard.

Objective: To evaluate the resistance of the paint film to erosion from scrubbing.

Apparatus:

  • Scrub test machine.

  • Standardized brush or sponge.

  • Abrasive scrub medium.

  • Drawdown bar and charts.

Procedure:

  • Panel Preparation:

    • Apply the latex paint formulations to scrub test panels using a drawdown bar to achieve a specified wet film thickness.

    • Allow the panels to dry and cure for a specified period (e.g., 7 days) under controlled conditions.

  • Testing:

    • Mount the cured panel in the scrub test machine.

    • Apply a specified amount of abrasive scrub medium to the brush.

    • Start the machine and run for a predetermined number of cycles or until the film is worn through to the substrate.

  • Evaluation:

    • Cycles to Failure: Record the number of cycles required to wear through the film.

    • Weight Loss: Alternatively, weigh the panel before and after a set number of cycles to determine the amount of coating removed.

Protocol 4: Determination of Volatile Organic Compound (VOC) Content

This protocol is based on EPA Method 24.

Objective: To determine the amount of volatile organic compounds in a paint formulation.

Apparatus:

  • Gas chromatograph (GC) with a flame ionization detector (FID).

  • Analytical balance.

  • Oven.

  • Karl Fischer titrator for water content.

Procedure:

  • Sample Preparation: Accurately weigh a sample of the liquid paint into a sample pan.

  • Determination of Volatiles: Heat the sample in an oven at a specified temperature (e.g., 110°C) for a set time (e.g., 1 hour) to determine the total volatile content by weight loss.

  • Determination of Water Content: Use a Karl Fischer titrator to determine the water content of the paint.

  • Determination of Exempt Solvents (if any): Use gas chromatography to identify and quantify any exempt solvents.

  • Calculation of VOC Content: The VOC content is calculated by subtracting the mass of water and exempt solvents from the total mass of volatiles. The result is typically expressed in grams per liter (g/L) of coating, less water and exempt compounds.

Logical Relationship of Coalescent Concentration and Film Properties

The concentration of the coalescing agent has a direct impact on various film properties. Understanding this relationship is key to optimizing a latex formulation.

Coalescent_Concentration_Effect concentration Coalescent Concentration mfft MFFT concentration->mfft Decreases hardness Film Hardness concentration->hardness Decreases (initially) flexibility Film Flexibility concentration->flexibility Increases block_resistance Block Resistance concentration->block_resistance Decreases voc VOC Content concentration->voc Increases

Diagram 3: Effect of coalescent concentration on film properties.

Conclusion

This compound is a viable and effective coalescing agent for latex film formation, offering the significant advantage of a lower VOC contribution compared to traditional solvents like Texanol™. While it may exhibit moderate hydrolytic stability in highly alkaline formulations, its performance in terms of coalescing efficiency and the resulting film's mechanical properties is commendable. For formulators seeking to develop low-VOC coatings without compromising on film integrity, PGDA presents a compelling option. The experimental protocols provided herein offer a comprehensive framework for the evaluation and comparison of coalescing agents, enabling researchers and developers to make informed decisions in their formulation efforts.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Propylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of propylene glycol diacetate using High-Performance Liquid Chromatography (HPLC). The method outlined is a reverse-phase HPLC technique suitable for the quantification and purity assessment of this compound in various sample matrices.

Introduction

This compound is a diester of propylene glycol and acetic acid, commonly used as a solvent, plasticizer, and in the formulation of various industrial and pharmaceutical products. Accurate and reliable analytical methods are crucial for quality control and formulation development. This application note details a robust HPLC method for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 210 nm
Run Time 10 minutes

Note: The mobile phase composition and flow rate can be adjusted to optimize the separation based on the specific HPLC system and column used.

Reagents and Standards
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • This compound Reference Standard (Purity ≥ 99.5%)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a liquid sample is as follows:

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute with the mobile phase to a known volume to achieve a theoretical concentration of this compound within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation and Performance

The following table summarizes the typical performance characteristics of this method.

Table 2: Method Performance Data

ParameterTypical Value
Retention Time (RT) Approximately 4.5 min
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy/Recovery 98 - 102%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Sample Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Detailed Protocols

Protocol 1: Preparation of Mobile Phase (Acetonitrile:Water, 60:40 v/v)
  • Measure 600 mL of HPLC grade acetonitrile into a 1000 mL graduated cylinder.

  • Add 400 mL of HPLC grade water to the same graduated cylinder.

  • Transfer the mixture to a 1 L solvent bottle.

  • Sonicate the mobile phase for 15 minutes to degas.

  • The mobile phase is now ready for use.

Protocol 2: System Suitability Test
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the 100 µg/mL working standard solution five times.

  • Calculate the relative standard deviation (%RSD) of the peak areas and retention times.

  • The system is deemed suitable if the %RSD for the peak area is ≤ 2.0% and the %RSD for the retention time is ≤ 1.0%.

Protocol 3: Calibration Curve Generation
  • Inject each working standard solution (e.g., 10, 25, 50, 100, 250, 500 µg/mL) in duplicate.

  • Integrate the peak corresponding to this compound.

  • Plot a graph of the average peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.999 for the curve to be accepted.

Protocol 4: Sample Analysis
  • Inject the prepared and filtered sample solution in duplicate.

  • Integrate the peak corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

  • Calculate the final concentration in the original sample by applying the appropriate dilution factors.

Logical Relationship of Key Experimental Steps

The following diagram illustrates the logical relationship and dependencies of the key experimental steps.

Logical_Relationship Reagents Reagents & Standards Procurement MobilePhase Mobile Phase Preparation Reagents->MobilePhase StandardSol Standard Solution Preparation Reagents->StandardSol SampleSol Sample Preparation Reagents->SampleSol SystemSetup HPLC System Equilibration MobilePhase->SystemSetup SystemSuitability System Suitability Test StandardSol->SystemSuitability Calibration Calibration Curve StandardSol->Calibration SampleAnalysis Sample Analysis SampleSol->SampleAnalysis SystemSetup->SystemSuitability SystemSuitability->Calibration Calibration->SampleAnalysis DataAnalysis Data Analysis & Reporting SampleAnalysis->DataAnalysis

Caption: Logical flow of the experimental protocol.

Application Note: Purity Assessment of Propylene Glycol Diacetate (PGDA) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene Glycol Diacetate (PGDA), a key excipient in various pharmaceutical formulations, requires stringent purity assessment to ensure product safety and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective method for the identification and quantification of PGDA and its potential impurities. This application note provides a detailed protocol for the purity assessment of PGDA using GC-MS, including sample preparation, instrument parameters, and data analysis.

Key applications of this method include:

  • Quality control of raw material PGDA.

  • Stability testing of PGDA-containing formulations.

  • Identification of unknown impurities.

  • Support for regulatory submissions.

Experimental Protocols

This section details the complete methodology for the GC-MS analysis of PGDA.

Materials and Reagents
  • This compound (PGDA) reference standard (>99.5% purity)

  • Propylene Glycol reference standard

  • Acetic Acid reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Helium (99.999% purity)

  • 2 mL screw-top GC vials with PTFE septa

Sample and Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of PGDA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to concentrations of 1, 5, 10, 50, and 100 µg/mL.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the PGDA sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. For samples with expected high impurity levels, a more concentrated solution may be prepared.

  • Impurity Stock Solutions: Prepare individual stock solutions of potential impurities (e.g., propylene glycol, acetic acid) at a concentration of 1000 µg/mL in methanol.

  • Spiked Sample Solution: To aid in impurity identification, a spiked sample can be prepared by adding known amounts of potential impurity stock solutions to a sample solution.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Oven Program Initial temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 35 - 200 amu
Solvent Delay 3 min

Data Presentation and Analysis

Identification of PGDA and Impurities

Identification is achieved by comparing the retention time and the mass spectrum of the peaks in the sample chromatogram with those of the reference standards. The mass spectrum of PGDA is characterized by key fragments that can be used for confirmation.

Quantitative Data

The purity of the PGDA sample is determined by the area percent method, assuming the response factors of the impurities are similar to that of PGDA. For more accurate quantification, a calibration curve can be generated for each identified impurity.

Table 1: Retention Times and Characteristic Mass Fragments of PGDA and Potential Impurities

Compound Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
Acetic Acid~ 4.56043, 45
Propylene Glycol~ 5.87645, 43, 31
This compound (PGDA) ~ 9.2 160 (not prominent) 43, 58, 87, 101, 116
Dipropylene Glycol~ 10.513445, 59, 75

Note: Retention times are approximate and may vary depending on the specific GC system and conditions.

Table 2: Example Purity Analysis of a PGDA Sample

Peak No. Retention Time (min) Compound Name Area (%) Purity (%)
15.82Propylene Glycol0.15-
29.21This compound99.7599.75
310.55Dipropylene Glycol0.10-
Total 100.00

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps involved in the GC-MS purity assessment of a PGDA sample.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_sample Weigh and Dissolve PGDA Sample prep_std Prepare PGDA & Impurity Standards gcms_analysis Inject into GC-MS System prep_sample->gcms_analysis Analysis prep_std->gcms_analysis Calibration acquire_data Acquire Chromatographic & Spectral Data gcms_analysis->acquire_data peak_integration Integrate Chromatogram Peaks acquire_data->peak_integration id_impurities Identify Impurities (RT & Mass Spectra) peak_integration->id_impurities quantify Quantify PGDA & Impurities id_impurities->quantify report Generate Purity Report quantify->report

Caption: Experimental workflow for GC-MS purity analysis of PGDA.

Purity Assessment Logic

This diagram outlines the decision-making process for evaluating the purity of a PGDA sample based on the GC-MS results.

purity_assessment_logic start Start: PGDA Sample Received run_gcms Perform GC-MS Analysis as per Protocol start->run_gcms analyze_data Analyze Chromatogram and Mass Spectra run_gcms->analyze_data decision_purity PGDA Purity > 99.5%? analyze_data->decision_purity decision_impurities Known Impurities within Limits? decision_purity->decision_impurities Yes fail Result: Fail - Investigate & Remediate decision_purity->fail No decision_unknown Unknown Peaks Present? decision_impurities->decision_unknown Yes decision_impurities->fail No pass Result: Pass - PGDA meets Purity Specification decision_unknown->pass No identify_unknown Action: Identify Unknown Impurities decision_unknown->identify_unknown Yes identify_unknown->fail

Caption: Logical flow for PGDA purity assessment and decision making.

Conclusion

The GC-MS method detailed in this application note is a robust and reliable tool for the comprehensive purity assessment of this compound. The high selectivity of mass spectrometry allows for confident identification of impurities, while the chromatographic separation provides accurate quantification. This protocol can be readily implemented in quality control laboratories to ensure the high quality of PGDA used in pharmaceutical manufacturing.

Application Note: A Detailed Protocol for the Purification of Propylene Glycol Diacetate from a Synthesis Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Propylene glycol diacetate (PGDA) is a versatile, environmentally friendly solvent with applications ranging from coatings and inks to the pharmaceutical industry.[1][2] Its synthesis, typically through the esterification of propylene glycol with acetic acid, results in a crude mixture containing the desired product, unreacted starting materials, water, and the catalyst. This application note provides a detailed protocol for the purification of this compound from this synthesis mixture, primarily employing a multi-stage distillation process. The protocol outlines catalyst removal, separation of volatile impurities, and final purification by vacuum distillation. Additionally, methods for quality control using gas chromatography are discussed.

Overview of Synthesis and Impurities

The synthesis of this compound is generally achieved via the acid-catalyzed esterification of propylene glycol with an excess of acetic acid.[2] Common catalysts include homogeneous acids like sulfuric acid or heterogeneous catalysts such as acidic ion exchange resins.[2][3] The resulting crude product is a mixture that typically includes:

  • This compound (Product)

  • Water (By-product)

  • Excess Acetic Acid (Unreacted starting material)

  • Propylene Glycol Monoacetate (Intermediate)

  • Catalyst (e.g., Sulfuric Acid or solid resin)

Effective purification is critical to remove these impurities, which can affect the final product's performance, stability, and safety, particularly for high-purity applications.

Purification Strategy

The purification strategy is a multi-step process designed to systematically remove different classes of impurities based on their physical properties. The general workflow involves catalyst removal followed by fractional distillation to separate components based on their boiling points.

Logical Flow of Purification```dot

G

Caption: Comparison of primary chemical purification techniques.

Table 3: Expected Purity and Yield

Parameter Expected Value Notes
Purity (by GC) > 99.0% Dependent on the efficiency of the fractional distillation. Commercial grades often exceed 99.7%. [2][4]
Overall Yield 85-95% Losses can occur during transfers, washes, and distillation steps.
Acid Value < 1.0 mg KOH/g Indicates removal of residual acetic or sulfuric acid. [4]

| Water Content | < 0.1% | Determined by Karl Fischer titration. |

Conclusion

The purification of this compound from its synthesis mixture is reliably achieved through a sequential process of catalyst removal and multi-stage distillation. Simple distillation effectively removes volatile impurities like water and acetic acid, while fractional vacuum distillation is crucial for obtaining a high-purity final product while minimizing thermal degradation. The provided protocol, combined with standard GC-based quality control, offers a robust method for researchers and scientists to produce high-quality this compound suitable for a variety of demanding applications.

References

Troubleshooting & Optimization

Optimizing propylene glycol diacetate synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of propylene glycol diacetate. Our aim is to help you optimize reaction yield and purity through detailed protocols and targeted advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of propylene glycol with acetic acid.[1] This reaction is typically facilitated by an acid catalyst to increase the reaction rate.

Q2: What are the recommended catalysts for this synthesis?

A2: A variety of acid catalysts can be used. For laboratory-scale synthesis, common homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid.[1] For industrial applications and to simplify purification, heterogeneous catalysts such as acidic ion exchange resins are often employed.[1][2][3] Some specialized catalysts, like metal ion-modified styrene-divinylbenzenesulfonic acid type cation exchange resins, have been developed to enhance activity and selectivity.[2]

Q3: What is the optimal molar ratio of propylene glycol to acetic acid?

A3: To drive the equilibrium towards the formation of the diacetate, an excess of acetic acid is typically used.[1] A common molar ratio of propylene glycol to acetic acid is in the range of 1:1.5 to 1:2.[2]

Q4: What is the ideal reaction temperature for the synthesis?

A4: The esterification reaction is generally carried out at elevated temperatures, typically in the range of 120-150°C.[1] The optimal temperature can vary depending on the specific reactants, catalyst, and reaction setup.

Q5: How does water affect the synthesis, and how can it be removed?

A5: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants, thereby reducing the yield of this compound. Continuous removal of water is crucial for maximizing product formation. This can be achieved through techniques such as azeotropic distillation using a Dean-Stark apparatus or by employing reactive distillation in a continuous process.[4]

Q6: What are the common impurities in this compound synthesis, and how can they be removed?

A6: Common impurities include unreacted starting materials (propylene glycol and acetic acid), water, and potential byproducts like propylene glycol monoacetate. Purification is typically achieved through distillation to remove lower-boiling point impurities like water and excess acetic acid.[1] For higher purity, vacuum rectification can be employed.[4] To remove specific impurities like carbonyl compounds and residual water, treatment with activated carbon followed by molecular sieves can be effective.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have reached completion.- Increase reaction time.- Ensure the reaction temperature is within the optimal range (120-150°C).[1]
Equilibrium Limitation: The presence of water is shifting the equilibrium towards the reactants.- Implement continuous water removal using a Dean-Stark trap or by adding a water entrainer.[4]
Insufficient Catalyst Activity: The catalyst may be old, poisoned, or used in an insufficient amount.- Use fresh or regenerated catalyst.- Increase the catalyst loading.
Low Purity Incomplete Separation of Reactants: Excess acetic acid or unreacted propylene glycol remains in the product.- Improve the efficiency of the distillation process. Use a fractionating column for better separation.- Perform a post-distillation wash with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove residual acetic acid, followed by a water wash and drying.
Presence of Water: Water remains in the final product.- Ensure efficient water removal during the reaction.- Dry the final product using a suitable drying agent (e.g., anhydrous magnesium sulfate) before the final distillation.
Formation of Byproducts: Side reactions may be occurring, leading to the formation of impurities.- Optimize the reaction temperature to minimize side reactions.- Choose a more selective catalyst.[2]
Catalyst Inactivation Poisoning or Degradation: The catalyst may have been deactivated by impurities in the reactants or by thermal degradation.- Use high-purity starting materials.- For solid catalysts, consider regeneration according to the manufacturer's instructions. Some ion exchange resins can be reactivated by acid treatment and drying.[2]

Experimental Protocols

Batch Synthesis of this compound

This protocol describes a general procedure for the laboratory-scale synthesis of this compound via esterification.

Materials:

  • Propylene glycol

  • Glacial acetic acid

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Dean-Stark apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus fitted with a condenser, and a heating mantle.

  • Charging Reactants: To the round-bottom flask, add propylene glycol and an excess of glacial acetic acid (e.g., a 1:2 molar ratio).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, ~1-2 mol% relative to propylene glycol).

  • Reaction: Heat the mixture to reflux (typically 120-150°C) with vigorous stirring.[1] Continuously remove the water that azeotropes and collects in the Dean-Stark trap.

  • Monitoring Progress: Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being formed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic acid.

    • Wash with brine to remove residual salts and water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation to obtain the final product.

Visualizations

Reaction Pathway

Reaction_Pathway PG Propylene Glycol PGDA This compound PG->PGDA AA Acetic Acid AA->PGDA H2O Water PGDA->H2O Catalyst Acid Catalyst PGDA->Catalyst - H+ Catalyst->PGDA + H+

Caption: Fischer esterification of propylene glycol and acetic acid.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Condenser, Dean-Stark) start->setup charge Charge Reactants (Propylene Glycol, Acetic Acid) setup->charge catalyst Add Catalyst charge->catalyst react Heat and React (120-150°C) with Water Removal catalyst->react workup Workup (Neutralization, Washing, Drying) react->workup purify Purification (Fractional Distillation) workup->purify product Pure this compound purify->product Troubleshooting_Logic start Low Yield or Purity? check_yield Low Yield? start->check_yield Yes check_purity Low Purity? start->check_purity No check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check time/temp) check_yield->incomplete_reaction Yes separation_issue Poor Separation? check_purity->separation_issue Yes success Problem Resolved check_purity->success No water_removal Efficient Water Removal? incomplete_reaction->water_removal No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes catalyst_issue Catalyst Issue? water_removal->catalyst_issue Yes improve_water_removal Improve Water Removal water_removal->improve_water_removal No check_catalyst Check/Replace Catalyst catalyst_issue->check_catalyst Yes catalyst_issue->success No byproduct_issue Byproducts Present? separation_issue->byproduct_issue No improve_distillation Improve Distillation separation_issue->improve_distillation Yes optimize_conditions Optimize Conditions byproduct_issue->optimize_conditions Yes byproduct_issue->success No increase_time_temp->success improve_water_removal->success check_catalyst->success improve_distillation->success optimize_conditions->success

References

Troubleshooting side reactions in propylene glycol diacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propylene glycol diacetate (PGDA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the esterification of propylene glycol with acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is the Fischer esterification of propylene glycol with acetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to form the diester and water. To drive the reaction to completion, the water byproduct is continuously removed.

Q2: What are the most common impurities or side products in PGDA synthesis?

A2: The most prevalent impurity is propylene glycol monoacetate, which results from incomplete esterification. Other potential side products, particularly at elevated temperatures or with certain catalysts, can include di-propylene glycol and its esters, as well as other polymeric ethers. Residual starting materials like propylene glycol and acetic acid can also be present in the final product.

Q3: Why is the removal of water crucial during the synthesis?

A3: The esterification reaction is a reversible equilibrium. Water is a product of the reaction, and its presence will shift the equilibrium back towards the reactants (propylene glycol and acetic acid), thus preventing the complete formation of the diacetate. Continuous removal of water is essential to drive the reaction forward and achieve a high yield of this compound.

Q4: Which analytical methods are recommended for monitoring the reaction and assessing product purity?

A4: Gas chromatography with a flame ionization detector (GC-FID) is a highly effective method for quantifying the conversion of propylene glycol and the formation of this compound, as well as for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) can also be employed for quantitative analysis. For qualitative identification, Thin-Layer Chromatography (TLC) can be a useful and rapid technique. Standard quality control tests also include measuring the acid value and saponification value.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound and High Propylene Glycol Monoacetate Content

This is the most common issue, indicating that the reaction has not gone to completion.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reaction Time Monitor the reaction progress using GC or TLC. Extend the reaction time until the desired conversion to the diacetate is achieved.
Inadequate Water Removal Ensure the Dean-Stark trap or other water removal apparatus is functioning efficiently. If using a drying agent, ensure it is active and present in sufficient quantity.
Incorrect Molar Ratio of Reactants A molar excess of acetic acid can help drive the reaction towards the diacetate. A typical molar ratio of acetic acid to propylene glycol is 2:1 to 4:1.[2]
Catalyst Inactivity or Insufficient Amount Verify the integrity and concentration of the acid catalyst. If using a solid catalyst like an ion-exchange resin, ensure it has not been exhausted. A typical catalyst loading is 0.5-2% by weight of the total reactants.
Low Reaction Temperature The reaction is typically conducted at temperatures between 110-140°C. Ensure the reaction mixture is maintained within this optimal temperature range to ensure a sufficient reaction rate without promoting side reactions.
Issue 2: Presence of High Boiling Point Impurities and Product Discoloration

This often points to side reactions occurring at elevated temperatures.

Possible Causes and Solutions:

CauseRecommended Action
Excessive Reaction Temperature High temperatures (above 160°C) can lead to the dehydration of propylene glycol, forming ethers like dipropylene glycol, which can then be esterified. Maintain the reaction temperature below 140°C.
Prolonged Reaction Time at High Temperature While sufficient reaction time is necessary, excessively long times at high temperatures can promote side reactions. Optimize the reaction time by monitoring the product formation.
Use of a Non-Selective Catalyst Strong, non-selective acid catalysts can promote side reactions. Consider using a milder catalyst, such as an acidic ion-exchange resin, which can offer higher selectivity.
Impure Starting Materials Ensure the propylene glycol and acetic acid are of high purity, as impurities in the starting materials can lead to colored byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Propylene glycol

  • Glacial acetic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic water removal)

  • Reaction flask equipped with a magnetic stirrer, heating mantle, thermometer, and Dean-Stark apparatus with a condenser.

Methodology:

  • To the reaction flask, add propylene glycol, a molar excess of acetic acid (e.g., 2.5:1 ratio), p-toluenesulfonic acid (1% of the total reactant weight), and toluene.

  • Heat the mixture with stirring to reflux (approximately 110-140°C).

  • Continuously collect the water byproduct in the Dean-Stark trap.

  • Monitor the reaction's progress by taking aliquots and analyzing them via GC until the desired conversion is reached.

  • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining acetic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: GC-FID Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID).

  • Capillary column suitable for polar compound analysis (e.g., DB-WAX or equivalent).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent, such as dichloromethane or ethyl acetate, to a concentration appropriate for GC analysis.

GC Conditions:

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 220°C at a rate of 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1 µL

Analysis:

  • Inject the prepared sample into the GC.

  • Identify the peaks corresponding to propylene glycol, acetic acid, propylene glycol monoacetate, and this compound based on their retention times, confirmed using standards.

  • Calculate the relative percentage of each component based on the peak areas to monitor the reaction progress.

Visualizations

Troubleshooting_Low_Yield start Low PGDA Yield / High Monoacetate check_time Is reaction time sufficient? start->check_time extend_time Extend reaction time and monitor. check_time->extend_time No check_water Is water being removed effectively? check_time->check_water Yes extend_time->check_water improve_water_removal Check Dean-Stark / drying agent. check_water->improve_water_removal No check_ratio Is molar ratio (Acid:Alcohol) >= 2:1? check_water->check_ratio Yes improve_water_removal->check_ratio adjust_ratio Adjust molar ratio of reactants. check_ratio->adjust_ratio No check_catalyst Is catalyst active and sufficient? check_ratio->check_catalyst Yes adjust_ratio->check_catalyst adjust_catalyst Verify catalyst type/amount. check_catalyst->adjust_catalyst No check_temp Is temperature 110-140°C? check_catalyst->check_temp Yes adjust_catalyst->check_temp adjust_temp Adjust temperature. check_temp->adjust_temp No end_node Yield Should Improve. Consider Reactant Purity. check_temp->end_node Yes adjust_temp->end_node Synthesis_Workflow reactants 1. Mix Reactants (PG, Acetic Acid, Catalyst) reflux 2. Heat to Reflux (110-140°C) & Remove Water reactants->reflux monitoring 3. Monitor Progress (GC/TLC) reflux->monitoring monitoring->reflux Incomplete workup 4. Workup (Neutralize, Wash, Dry) monitoring->workup Complete purification 5. Purification (Distillation) workup->purification product Pure PGDA purification->product

References

Identification and removal of byproducts from propylene glycol diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propylene Glycol Diacetate (PGDA). This resource is designed for researchers, scientists, and drug development professionals to help identify and remove common byproducts and impurities encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues you might encounter with PGDA quality and purity in a practical question-and-answer format.

Problem: My PGDA sample is acidic (low pH). What is the likely cause and how do I fix it?
  • Likely Cause: The most common cause of acidity in PGDA is the presence of residual acetic acid from the synthesis process. PGDA is typically produced via the esterification of propylene glycol with acetic acid. If the purification process is incomplete, unreacted acetic acid will remain.[1] Another possibility is the hydrolysis of PGDA back to propylene glycol and acetic acid, especially in the presence of water.[2]

  • Solution: The most direct way to remove acetic acid is through a neutralization wash. You can wash the PGDA with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3), followed by washing with deionized water to remove the resulting salt. For water-sensitive applications, subsequent drying of the PGDA is necessary. Alternatively, passing the PGDA through a column of basic or neutral alumina can also effectively remove acidic impurities.[3]

Problem: Analysis of my PGDA shows the presence of propylene glycol and/or propylene glycol monoacetate. Why are these present and how can they be removed?
  • Likely Cause: These are common process-related impurities. Propylene glycol is a starting material for PGDA synthesis, and its presence indicates an incomplete reaction. Propylene glycol monoacetate is an intermediate in the esterification reaction.

  • Solution: Fractional distillation is the most effective method for removing these byproducts.[1][4] Due to the differences in boiling points between propylene glycol, its monoacetate, and the diacetate, a carefully controlled distillation can separate these components to achieve high purity PGDA.

Problem: I suspect my PGDA has degraded during storage. What are the signs and how can I prevent it?
  • Signs of Degradation: The primary sign of degradation is an increase in acidity (a drop in pH) due to hydrolysis, which releases acetic acid. You may also detect the characteristic vinegary smell of acetic acid.

  • Prevention: To minimize degradation, store PGDA in tightly sealed, inert containers (e.g., glass or stainless steel) to protect it from moisture. Storage in a cool, dry, and well-ventilated area away from heat sources is also recommended.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts and impurities in commercial this compound (PGDA)?

A1: The most common impurities found in PGDA are related to its synthesis via esterification. These include:

  • Unreacted Starting Materials: Propylene glycol and acetic acid.[1]

  • Reaction Intermediates: Propylene glycol monoacetate.

  • Byproducts of Synthesis: Water is a primary byproduct of the esterification reaction.[1]

Q2: What is the typical purity of commercial PGDA and what are the acceptable limits for impurities?

A2: Commercial PGDA is available in various grades. A typical high-purity grade will have an assay of 99% or higher.[1][5] For pharmaceutical (USP/NF) grades, specific limits are set for impurities.

ImpurityTypical Limit (USP/NF Grade)
Total Organic ImpuritiesNMT 0.5%
Individual Organic ImpurityNMT 0.1%
Acetic AcidNMT 0.2%
WaterNMT 0.1%
pH4–6
NMT: Not More Than[5]

Q3: What analytical methods are used to identify and quantify impurities in PGDA?

A3: Gas Chromatography (GC) is the primary and most effective method for analyzing the purity of PGDA and quantifying organic impurities.[6][7][8] A Flame Ionization Detector (FID) is commonly used. Other methods include:

  • Titration: For quantifying acidic impurities like acetic acid.[6]

  • Karl Fischer Titration: For precise measurement of water content.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for separating PGDA from its impurities.[9]

Experimental Protocols

Protocol 1: Identification and Quantification of Impurities by Gas Chromatography (GC)

This protocol provides a general method for analyzing PGDA purity. Instrument parameters may need to be optimized for your specific system.

  • Preparation of Solutions:

    • Internal Standard Solution: Prepare a 20 mg/mL solution of triacetin in methanol.

    • Standard Solution: Accurately weigh and dissolve 20.0 mg/mL of USP this compound Reference Standard (RS) in the Internal Standard Solution.

    • Sample Solution: Accurately weigh and dissolve 20.0 mg/mL of the PGDA sample to be tested in the Internal Standard Solution.[6]

  • Chromatographic System:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: 0.53-mm × 30-m fused silica column coated with a 1.0-µm film of phase G46 (or equivalent).[6]

    • Temperatures:

      • Injection Port: 280°C

      • Detector: 280°C

      • Oven: Programmed for separation (e.g., initial temp 80°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min).

    • Carrier Gas: Helium or Nitrogen.

  • Procedure:

    • Inject equal volumes (e.g., 1 µL) of the Standard Solution and the Sample Solution into the chromatograph.

    • Record the chromatograms and measure the peak responses.

  • Analysis:

    • Identify the peaks corresponding to propylene glycol, propylene glycol monoacetate, PGDA, and the internal standard based on their retention times relative to the Standard Solution.

    • Calculate the concentration of each impurity and the purity of the PGDA by comparing the peak area ratios of the analytes to the internal standard in the Sample Solution with those in the Standard Solution.

Protocol 2: Removal of Acetic Acid by Neutralization

This protocol describes a lab-scale procedure to neutralize acidic impurities in PGDA.

  • Materials:

    • PGDA containing acidic impurities.

    • 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃).

    • Deionized water.

    • Separatory funnel.

    • Anhydrous magnesium sulfate or sodium sulfate.

  • Procedure:

    • Place the PGDA sample into a separatory funnel.

    • Add an equal volume of the 5% sodium bicarbonate solution.

    • Stopper the funnel and shake gently, venting frequently to release any pressure generated from CO₂ evolution.

    • Allow the layers to separate completely. The aqueous layer (bottom) will contain the neutralized acetic acid (sodium acetate).

    • Drain and discard the lower aqueous layer.

    • Wash the PGDA layer with an equal volume of deionized water by shaking and allowing the layers to separate. Discard the aqueous layer. Repeat this water wash step two more times.

    • Drain the washed PGDA into a clean, dry flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the PGDA to remove residual water. Swirl the flask and let it stand for 15-20 minutes.

    • Filter the dried PGDA to remove the drying agent. The resulting product should be neutral.

Protocol 3: Purification of PGDA by Fractional Distillation

This protocol outlines the purification of PGDA from less volatile (propylene glycol) and more volatile impurities.

  • Apparatus:

    • Round-bottom flask.

    • Fractionating column (e.g., Vigreux or packed column).

    • Distillation head with a thermometer.

    • Condenser.

    • Receiving flask.

    • Heating mantle.

    • Vacuum source (optional, for vacuum distillation).

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Place the impure PGDA into the round-bottom flask along with boiling chips.

    • Begin heating the flask gently.

    • Monitor the temperature at the distillation head. The first fraction collected will be the most volatile components (e.g., water, residual acetic acid).

    • As the temperature stabilizes at the boiling point of the next component (e.g., propylene glycol monoacetate), collect this fraction in a separate receiving flask.

    • The temperature will then rise again and stabilize at the boiling point of pure PGDA (approx. 190-191°C at atmospheric pressure).[5] Collect this main fraction in a clean, dry receiving flask.

    • Stop the distillation before the flask is completely dry to avoid the concentration of non-volatile impurities.

    • Note: Performing the distillation under reduced pressure (vacuum distillation) will lower the boiling points and can help prevent thermal degradation of the material.

Visualizations

PGDA Byproduct Formation and Relationship

This diagram illustrates the esterification reaction pathway for this compound synthesis, highlighting the formation of the monoacetate intermediate and the removal of water as a byproduct.

G PG Propylene Glycol PGMA Propylene Glycol Monoacetate PG->PGMA + Catalyst - H2O AA1 Acetic Acid AA1->PGMA + Catalyst - H2O PGDA Propylene Glycol Diacetate (Product) PGMA->PGDA + Catalyst - H2O H2O_1 Water (Byproduct) PGMA->H2O_1 AA2 Acetic Acid AA2->PGDA + Catalyst - H2O H2O_2 Water (Byproduct) PGDA->H2O_2

Caption: Esterification pathway for PGDA synthesis.

Workflow for PGDA Purification and Analysis

This flowchart outlines the logical steps for a researcher to follow, from receiving a PGDA sample to obtaining a purified, quality-verified product.

G start Initial PGDA Sample analysis Purity Analysis (GC, Titration) start->analysis decision Purity Meets Specification? analysis->decision purification Select Purification Method decision->purification No end Purified PGDA decision->end  Yes neutralize Neutralization Wash purification->neutralize Acidic Impurities distill Fractional Distillation purification->distill Organic Byproducts final_qc Final Quality Control (Purity Check) neutralize->final_qc distill->final_qc final_qc->end

Caption: Workflow for PGDA purification and analysis.

References

Technical Support Center: Propylene Glycol Diacetate (PGDA) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effective methods for removing water from propylene glycol diacetate (PGDA).

Troubleshooting Guides

Issue 1: Residual Water Detected After Drying with Molecular Sieves

Q: I used molecular sieves to dry my this compound (PGDA), but Karl Fischer titration still shows a high water content. What went wrong?

A: This is a common issue that can arise from several factors. Consult the following decision tree to diagnose the potential cause:

troubleshooting_mol_sieves start High Water Content After Using Molecular Sieves q1 Were the molecular sieves properly activated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the correct type of molecular sieve used? a1_yes->q2 s1 Inactive sieves have already adsorbed atmospheric moisture and have no capacity to dry your PGDA. Solution: Activate the sieves by heating them in a furnace or under vacuum. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was a sufficient quantity of molecular sieves used? a2_yes->q3 s2 The pore size of the molecular sieves is critical. Solution: Use 3Å or 4Å molecular sieves. 3Å is often preferred for drying organic solvents as it excludes most organic molecules. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Was the contact time sufficient? a3_yes->q4 s3 An insufficient amount of sieves will not have enough surface area to remove all the water. Solution: As a rule of thumb, use 10-20% of the solvent's weight in molecular sieves. a3_no->s3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Consider other sources of water contamination or hydrolysis. a4_yes->end s4 Water removal is not instantaneous. Solution: Allow the PGDA to stand over the molecular sieves for at least 24 hours with occasional swirling. a4_no->s4

Caption: Troubleshooting high water content after using molecular sieves.

Issue 2: Low Yield or Product Decomposition After Distillation

Q: I attempted to remove water from my PGDA via distillation, but my yield was low, and I suspect the product has decomposed. What could have happened?

A: Low yield and decomposition during distillation are often linked to the high boiling point of PGDA and its susceptibility to hydrolysis. Here are potential causes and solutions:

  • Hydrolysis: PGDA can hydrolyze back to propylene glycol and acetic acid, especially at elevated temperatures in the presence of acidic or basic impurities.[1]

    • Solution: Ensure your PGDA is neutralized before distillation. A wash with a mild base like sodium bicarbonate, followed by a water wash, can remove acidic impurities.

  • High Temperature: The boiling point of PGDA is approximately 190-191°C.[2][3] Prolonged heating at this temperature can lead to decomposition.

    • Solution: Use vacuum distillation to lower the boiling point of PGDA, thereby reducing the risk of thermal decomposition.[4]

  • Azeotrope Formation: Water can form azeotropes with organic compounds, which can complicate separation by simple distillation.

    • Solution: Consider azeotropic distillation. By introducing an entrainer (a solvent that forms a low-boiling azeotrope with water), water can be selectively removed as the azeotrope. Toluene is a common entrainer for removing water from organic compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing water from this compound?

A1: The primary methods for drying PGDA are:

  • Adsorption with Molecular Sieves: A simple and effective method for removing trace amounts of water.[6][7]

  • Distillation: Including simple distillation, vacuum distillation, and azeotropic distillation, which are suitable for removing larger quantities of water.[4][8]

  • Use of Anhydrous Drying Agents: Such as anhydrous sodium sulfate or magnesium sulfate, which are often used as a preliminary drying step after an aqueous workup.[9]

Q2: How do I choose the right type of molecular sieves for drying PGDA?

A2: For drying organic solvents like PGDA, 3Å or 4Å molecular sieves are recommended.[10] 3Å sieves are often preferred as their smaller pore size excludes most organic molecules, leading to more selective water adsorption. 4Å sieves are also effective for general solvent drying.[11]

Q3: Can I reuse molecular sieves?

A3: Yes, molecular sieves can be regenerated and reused. To reactivate them, heat them in a furnace at 300-350°C for at least 3 hours to drive off the adsorbed water.[11] Alternatively, they can be dried under vacuum at elevated temperatures.[6]

Q4: What is Karl Fischer titration, and why is it important?

A4: Karl Fischer titration is the gold standard method for accurately determining the water content in a sample.[12] It is a highly specific and sensitive technique that reacts directly with water molecules.[13][14] This method is crucial for verifying the effectiveness of your drying procedure and ensuring your PGDA meets the required specifications for your experiment.[15]

Q5: My PGDA sample is cloudy. What does this indicate?

A5: Cloudiness in your PGDA sample often indicates the presence of dispersed water. Although some sources describe PGDA as water-soluble, others state it is insoluble or very slightly soluble.[16][17] This discrepancy might be due to the presence of co-solvents or impurities. If you observe cloudiness, it is a strong indicator that your sample is not sufficiently dry.

Data Presentation

The following table summarizes the key parameters of the different water removal methods. Please note that the efficiency can vary based on the initial water content and the specific experimental conditions.

MethodPrincipleTypical Final Water ContentAdvantagesDisadvantages
Molecular Sieves (3Å/4Å) Adsorption< 50 ppmHigh efficiency for trace water, simple to use, mild conditions.[6]Lower capacity, requires activation, potential for dust generation.
Vacuum Distillation Separation by boiling point under reduced pressure< 100 ppmReduces boiling point, minimizing thermal decomposition.[4]Requires specialized equipment (vacuum pump, vacuum-tight glassware).
Azeotropic Distillation Formation and removal of a low-boiling azeotrope with water< 200 ppmEffective for removing larger amounts of water.[5]Requires an additional solvent (entrainer) which must then be removed.
Anhydrous Drying Agents (e.g., Na₂SO₄) Formation of hydrates> 500 ppmInexpensive, easy to use for pre-drying.[9]Lower efficiency, may not remove all trace water, can be slow.[5]

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

protocol_mol_sieves start Start step1 Activate 3Å or 4Å molecular sieves by heating in a furnace at 300-350°C for at least 3 hours. start->step1 step2 Cool the activated sieves to room temperature in a desiccator. step1->step2 step3 Add the PGDA to a dry flask. step2->step3 step4 Add the activated molecular sieves (10-20% by weight of the PGDA) to the flask. step3->step4 step5 Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. step4->step5 step6 Carefully decant or filter the dry PGDA from the molecular sieves. step5->step6 step7 Verify the final water content using Karl Fischer titration. step6->step7 end End step7->end

Caption: Experimental workflow for drying PGDA with molecular sieves.

Protocol 2: Water Removal from this compound by Vacuum Distillation

protocol_vacuum_distillation start Start step1 Assemble a vacuum distillation apparatus. Ensure all glassware is dry. start->step1 step2 Place the PGDA in the distillation flask with a few boiling chips. step1->step2 step3 Gradually apply vacuum to the system. step2->step3 step4 Begin heating the distillation flask gently. step3->step4 step5 Collect the initial fraction, which may contain water and other volatile impurities, and discard it. step4->step5 step6 Collect the purified PGDA fraction at its reduced boiling point. step5->step6 step7 Stop the distillation before the flask boils to dryness to prevent residue decomposition. step6->step7 step8 Allow the apparatus to cool completely before releasing the vacuum. step7->step8 step9 Analyze the collected PGDA for water content using Karl Fischer titration. step8->step9 end End step9->end

References

Challenges in the scale-up of propylene glycol diacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propylene glycol diacetate (PGDA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (PGDA)?

A1: The most prevalent method for synthesizing PGDA is the direct esterification of propylene glycol with acetic acid. This reaction is typically facilitated by an acid catalyst, and often an excess of acetic acid is used to drive the reaction equilibrium towards the formation of the diester.[1]

Q2: What types of catalysts are effective for PGDA synthesis?

A2: A variety of acid catalysts can be used for PGDA synthesis. These include homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous catalysts such as acidic ion-exchange resins (e.g., styrene-divinylbenzene sulfonic acid type), heteropolyacid catalysts, and molecular sieve catalysts.[1][2][3] Heterogeneous catalysts are often preferred in industrial scale-ups as they simplify catalyst removal from the product mixture.

Q3: What are the typical reaction conditions for PGDA synthesis?

A3: PGDA synthesis is generally carried out at elevated temperatures, typically in the range of 115-150°C.[1] The molar ratio of acetic acid to propylene glycol is a critical parameter, with ratios of 2:1 to 4:1 being common to favor the formation of the diacetate.[3]

Q4: How can the reaction equilibrium be shifted towards a higher yield of PGDA?

A4: The esterification reaction produces water as a byproduct. To drive the reaction towards a higher yield of PGDA, this water must be continuously removed from the reaction mixture. This is often achieved by azeotropic distillation using a suitable entrainer like toluene or benzene, or through techniques like reactive distillation.[3]

Q5: What are the key challenges in scaling up PGDA synthesis?

A5: Key challenges during the scale-up of PGDA synthesis include:

  • Maintaining high conversion rates: Ensuring the reaction goes to completion to maximize the yield of the desired diacetate.

  • Efficient water removal: The efficiency of water removal becomes more critical at larger scales to drive the reaction equilibrium.

  • Heat management: Esterification reactions are often exothermic, and managing the reaction temperature is crucial to prevent side reactions and catalyst degradation.

  • Catalyst deactivation: High temperatures or impurities in the feedstock can lead to the deactivation of the catalyst.[1]

  • Purification: Separating the PGDA from unreacted starting materials, the catalyst, and any byproducts can be challenging at a larger scale, often requiring multi-step distillation processes.[1][2]

Troubleshooting Guide

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
The overall yield of the ester product is low.Incomplete Reaction: The reaction may not have reached equilibrium or completion.Increase the reaction time or moderately increase the reaction temperature (while staying within the optimal range to avoid side reactions).
Inefficient Water Removal: The presence of water, a byproduct, inhibits the forward reaction.Ensure the water removal apparatus (e.g., Dean-Stark trap) is functioning correctly. Consider using an entrainer to facilitate azeotropic removal of water.
Incorrect Molar Ratio: An insufficient amount of acetic acid may limit the conversion of propylene glycol to the diacetate.Increase the molar ratio of acetic acid to propylene glycol. Ratios of up to 4:1 have been shown to be effective.[3]
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.Increase the reaction temperature to the recommended range of 115-125°C. Be aware that excessively high temperatures can lead to side reactions and catalyst deactivation.[1]
Catalyst Inactivity: The catalyst may have lost its activity due to impurities or prolonged use.Use fresh or regenerated catalyst. If using a reusable catalyst, ensure it has been properly reactivated according to the manufacturer's instructions.
Issue 2: High Content of Propylene Glycol Monoacetate in the Final Product
Symptom Possible Cause Suggested Solution
The final product contains a significant proportion of the monoester instead of the desired diester.Insufficient Acetic Acid: The stoichiometric amount of acetic acid may be enough for the first esterification but not the second.Increase the molar excess of acetic acid to propylene glycol to favor the formation of the diacetate.
Short Reaction Time: The reaction may have been stopped before the monoester could be converted to the diester.Extend the reaction time and monitor the progress of the reaction using a suitable analytical technique like GC-FID.
Inadequate Mixing: Poor mixing in the reactor can lead to localized areas with non-optimal reactant concentrations.Ensure efficient stirring throughout the reaction, especially during scale-up in larger reactors.
Issue 3: Product Discoloration and Impurities
Symptom Possible Cause Suggested Solution
The final product is dark in color or contains unexpected peaks in the analytical chromatogram.High Reaction Temperature: Excessive heat can lead to the formation of colored byproducts or "heavy constituents".[1]Maintain the reaction temperature within the optimal range. Avoid localized overheating by ensuring uniform heat distribution and efficient mixing.
Impure Starting Materials: Impurities in the propylene glycol or acetic acid can be carried through the synthesis and contribute to the final product's impurity profile.Use high-purity starting materials. Consider purifying the reactants before use if their quality is uncertain.
Catalyst Degradation: Some catalysts may degrade at high temperatures, releasing impurities into the reaction mixture.Choose a catalyst that is stable at the desired reaction temperature. For reusable catalysts, check for signs of degradation before use.
Oxidation: The product or reactants may be susceptible to oxidation at high temperatures, leading to colored impurities.Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

Data Presentation

Table 1: Effect of Molar Ratio and Temperature on Propylene Glycol Conversion

Molar Ratio (Acetic Acid:Propylene Glycol)Reaction Temperature (°C)Reaction Pressure (MPa)Propylene Glycol Conversion RateReference
3:1900.3>63%[3]
3:1950.1>63%[3]
4:11000.3>63%[3]
1.5:1 - 2:1115-125Not specifiedHigh Yield[2]
Not Specified120-150Not specifiedNot specified[1]

Table 2: Continuous Production Parameters for High Conversion

StageParameterValue
Fixed-Bed Pre-reactor Reaction Temperature90-100°C
Reaction Pressure0.1-0.3 MPa
Air Speed1.5-3.5 h⁻¹
Catalytic Distillation Tower Tower Top Temperature60-100°C
Conversion Zone Temperature80-120°C
Bottom Temperature200-240°C
Reflux Ratio0.5-6
Final Conversion Rate Propylene Glycol>99%
Final Product Purity This compound>98%
Data compiled from a continuous preparation method.[3]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound using an Ion-Exchange Resin Catalyst

Materials:

  • Propylene Glycol (high purity)

  • Glacial Acetic Acid (high purity)

  • Styrene-divinylbenzene sulfonic acid type acidic cation-exchange resin (e.g., Amberlyst-15)

  • Toluene (or another suitable entrainer)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and thermometer.

  • Dean-Stark apparatus with a condenser.

  • Separatory funnel.

  • Rotary evaporator.

  • Distillation apparatus for vacuum distillation.

Procedure:

  • Catalyst Preparation: If the ion-exchange resin is new, wash it with deionized water and then methanol to remove any impurities. Dry the resin in a vacuum oven at a temperature recommended by the manufacturer.

  • Reaction Setup: Assemble the reaction flask with the magnetic stirrer, heating mantle, thermometer, and Dean-Stark apparatus.

  • Charging Reactants: To the reaction flask, add propylene glycol, a molar excess of glacial acetic acid (e.g., a 3:1 molar ratio of acetic acid to propylene glycol), the dried ion-exchange resin (typically 5-10% by weight of the total reactants), and a suitable amount of toluene to fill the Dean-Stark trap.

  • Reaction: Heat the mixture with vigorous stirring to reflux. The temperature should be maintained in the range of 115-125°C.[1] Water will be produced as a byproduct and will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the progress of the reaction by observing the rate of water collection. The reaction is considered complete when no more water is collected. The reaction mixture can also be sampled periodically and analyzed by GC-FID.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the ion-exchange resin catalyst. The catalyst can be washed with a solvent and dried for reuse.

    • Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

    • Wash the organic layer with brine and then dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Analysis of Reaction Mixture by GC-FID

Objective: To determine the relative concentrations of propylene glycol, propylene glycol monoacetate, and this compound in a reaction mixture.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • A suitable capillary column (e.g., a polar column like a wax column).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Dilute the sample with a suitable solvent (e.g., acetone or dichloromethane) in a known volume (e.g., 10 mL).

  • If quantitative analysis is required, add an internal standard to the diluted sample.

GC-FID Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp rate: 25°C/minute to 250°C.

    • Final hold time: 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

Analysis:

  • Inject the prepared sample into the GC-FID.

  • Identify the peaks corresponding to propylene glycol, propylene glycol monoacetate, and this compound based on their retention times (retention time will increase with the degree of esterification).

  • The relative percentage of each component can be estimated from the peak areas. For more accurate quantification, a calibration curve with standards of known concentrations should be prepared.

Visualizations

G Troubleshooting Workflow for Low PGDA Yield start Low PGDA Yield Detected check_water Is water being effectively removed from the reaction? start->check_water check_ratio Is the molar ratio of Acetic Acid:Propylene Glycol >= 2:1? check_water->check_ratio Yes fix_water Action: Check and optimize the water removal system (e.g., Dean-Stark trap, entrainer). check_water->fix_water No check_temp_time Are reaction temperature and time sufficient? check_ratio->check_temp_time Yes fix_ratio Action: Increase the molar ratio of acetic acid. check_ratio->fix_ratio No check_catalyst Is the catalyst active and in the correct concentration? check_temp_time->check_catalyst Yes fix_temp_time Action: Increase reaction time or temperature (within optimal range). check_temp_time->fix_temp_time No improve_yield Yield Should Improve check_catalyst->improve_yield Yes fix_catalyst Action: Use fresh or regenerated catalyst at the recommended concentration. check_catalyst->fix_catalyst No fix_water->check_water fix_ratio->check_ratio fix_temp_time->check_temp_time fix_catalyst->check_catalyst

Caption: Troubleshooting workflow for diagnosing the cause of low PGDA synthesis yield.

G Experimental Workflow for PGDA Synthesis start Start setup Assemble Reaction Apparatus start->setup charge Charge Reactants, Catalyst, and Entrainer setup->charge react Heat to Reflux (115-125°C) Collect Water Byproduct charge->react monitor Monitor Reaction Progress (GC-FID/Water Collection) react->monitor complete Reaction Complete? monitor->complete complete->react No cooldown Cool to Room Temperature complete->cooldown Yes filter Filter to Remove Catalyst cooldown->filter neutralize Neutralize with NaHCO3 Solution filter->neutralize dry Dry Organic Layer neutralize->dry purify Purify by Vacuum Distillation dry->purify end Pure PGDA purify->end

Caption: General experimental workflow for the synthesis and purification of PGDA.

References

Propylene Glycol Diacetate (PGDA) Technical Support Center: Preventing Thermal Degradation in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene Glycol Diacetate (PGDA) is a versatile solvent increasingly utilized in pharmaceutical and chemical research for its favorable properties. However, its stability under certain reaction conditions, particularly at elevated temperatures, can be a concern. This technical support center provides comprehensive guidance on understanding, preventing, and troubleshooting the thermal degradation of PGDA during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter when using PGDA in your reactions.

Issue Potential Cause Recommended Solution
Reaction mixture turns yellow or brown Thermal Degradation: High reaction temperatures can lead to the decomposition of PGDA, forming colored impurities.- Optimize Temperature: Lower the reaction temperature if the protocol allows. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. - Use of Antioxidants: Consider adding a small amount of a hindered phenolic antioxidant (e.g., BHT) to inhibit oxidative degradation pathways.
Unexpected side products are observed (e.g., by GC-MS or NMR) Hydrolysis: The ester linkages in PGDA can hydrolyze to propylene glycol and acetic acid, especially in the presence of acidic or basic catalysts or water.[1] Transesterification: If other alcohols are present in the reaction mixture, PGDA can undergo transesterification.- Control pH: If possible, maintain a neutral pH. If acidic or basic conditions are required, minimize reaction time and temperature. - Use Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize hydrolysis. - Protecting Groups: If feasible, use protecting groups for other hydroxyl-containing molecules in your reaction.
Loss of solvent (PGDA) during reaction High Volatility at Elevated Temperatures and Reduced Pressure: Although PGDA has a high boiling point (191°C), it can evaporate under prolonged heating, especially under vacuum.- Reflux Condenser: Use an efficient reflux condenser to minimize solvent loss. - Sealed Reaction Vessel: For high-temperature reactions, consider using a sealed reaction vessel if pressure buildup is not a concern.
Inconsistent reaction kinetics or yields PGDA Degradation: Degradation of the solvent can alter the reaction environment, affecting reaction rates and product formation. Residual Catalysts: Trace amounts of catalysts from the PGDA synthesis process can impact its thermal stability and interfere with your reaction.[1]- Monitor PGDA Purity: Regularly check the purity of your PGDA stock, especially if it has been stored for a long time or at elevated temperatures. - Purify PGDA: If impurities are suspected, purify the PGDA by vacuum distillation. - Source High-Purity PGDA: Use high-purity grade PGDA from a reputable supplier.

Frequently Asked Questions (FAQs)

1. What is the primary thermal degradation pathway for PGDA?

While specific high-temperature thermal decomposition studies on PGDA are not extensively available in the provided search results, the primary degradation pathway is expected to be hydrolysis of the ester bonds, yielding propylene glycol and acetic acid.[1] This can be catalyzed by acids or bases. At very high temperatures, pyrolysis may occur, potentially leading to the formation of aldehydes and other breakdown products, similar to what is observed with propylene glycol, which begins to decompose around 160°C.

2. At what temperature does PGDA start to degrade?

The thermal stability of PGDA is influenced by factors such as the presence of oxygen, catalysts, and impurities. While it is considered to have good thermal stability, prolonged heating at high temperatures can lead to decomposition. Reactions are often carried out at temperatures ranging from 80-150°C. It is crucial to monitor for signs of degradation, such as color change, especially when heating for extended periods or in the presence of acidic or basic reagents.

3. How can I prevent hydrolysis of PGDA during my reaction?

To minimize hydrolysis:

  • Use Anhydrous Conditions: Employ dry solvents and reagents and consider using a drying tube or performing the reaction under an inert atmosphere.

  • Control pH: Avoid strongly acidic or basic conditions if possible. If these conditions are necessary, aim for the lowest effective concentration and shortest possible reaction time.

  • Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow the rate of hydrolysis.

4. Can I use antioxidants to stabilize PGDA?

Yes, for reactions susceptible to oxidative degradation, particularly at elevated temperatures, the addition of a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) may be beneficial. These compounds act as radical scavengers, interrupting the chain reactions of oxidation.

5. How can I remove degradation products from my PGDA?

If you suspect your PGDA has degraded, purification can be achieved through vacuum distillation . This will help to remove less volatile impurities and degradation products.

Experimental Protocols

Protocol 1: Monitoring PGDA Degradation by HPLC

This protocol provides a general method for monitoring the purity of PGDA and detecting the formation of propylene glycol, a primary degradation product.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or UV detector (if degradation products have a chromophore).

  • Reverse-phase C18 column.

  • Mobile Phase: Acetonitrile and water gradient.

  • This compound standard.

  • Propylene Glycol standard.

Methodology:

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from your reaction mixture. Dilute it with the initial mobile phase composition (e.g., 1:1000) in a volumetric flask.

  • Standard Preparation: Prepare a series of standards of known concentrations for both PGDA and propylene glycol in the mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample and standards onto the HPLC system.

    • Run a gradient method, for example, starting with a higher water percentage and gradually increasing the acetonitrile concentration.

    • Monitor the chromatogram for the appearance of a peak corresponding to the retention time of the propylene glycol standard.

  • Quantification: Create a calibration curve from the standard solutions to quantify the amount of PGDA remaining and the amount of propylene glycol formed over time.

A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid can be used for the analysis of this compound.[2]

Protocol 2: Purification of PGDA by Vacuum Distillation

This protocol describes a general procedure to purify PGDA from non-volatile impurities and degradation products.

Materials:

  • Round-bottom flask.

  • Distillation head with a condenser and receiving flask.

  • Vacuum pump and vacuum gauge.

  • Heating mantle with a stirrer.

  • Boiling chips or magnetic stir bar.

Methodology:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry.

  • Charge the Flask: Add the PGDA to be purified to the round-bottom flask along with boiling chips or a stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired vacuum is reached, begin to heat the flask gently.

  • Collect Fractions: Collect the distilled PGDA in the receiving flask. Monitor the temperature of the vapor to ensure you are collecting the desired fraction. The boiling point of PGDA will be lower under vacuum.

  • Completion: Stop the distillation when the majority of the PGDA has distilled over, leaving the higher-boiling impurities in the distillation flask.

  • Cool Down: Allow the system to cool completely before releasing the vacuum.

Visualizing Degradation and Troubleshooting

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting PGDA Degradation start Reaction Issue Observed (e.g., color change, side products) check_temp Is Reaction Temperature > 150°C? start->check_temp check_ph Are Acidic or Basic Catalysts Present? start->check_ph check_atmosphere Is Reaction Open to Air? start->check_atmosphere check_reagents Are Reagents/Solvents Anhydrous? start->check_reagents high_temp_sol Action: Lower Temperature or Reduce Heating Time check_temp->high_temp_sol Yes ph_sol Action: Neutralize if possible, Minimize Catalyst Concentration, Reduce Reaction Time check_ph->ph_sol Yes atmosphere_sol Action: Run Under Inert Atmosphere (N2/Ar) check_atmosphere->atmosphere_sol Yes reagents_sol Action: Use Anhydrous Reagents and Solvents check_reagents->reagents_sol No add_antioxidant Consider Adding Antioxidant (e.g., BHT) atmosphere_sol->add_antioxidant

Caption: A flowchart for troubleshooting common issues related to PGDA degradation.

Potential Degradation Pathways

Degradation_Pathways Simplified PGDA Degradation Pathways PGDA This compound PG Propylene Glycol PGDA->PG Hydrolysis (H₂O, H⁺/OH⁻) AA Acetic Acid PGDA->AA Hydrolysis (H₂O, H⁺/OH⁻) Aldehydes Aldehydes/Ketones (from Pyrolysis) PGDA->Aldehydes High Temperature Pyrolysis (>160°C)

Caption: Simplified potential degradation pathways of this compound.

By understanding the factors that contribute to the thermal degradation of PGDA and implementing the preventative measures and troubleshooting steps outlined in this guide, researchers can improve the reliability and success of their chemical reactions.

References

Propylene Glycol Diacetate (PGDA) Formulation Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propylene Glycol Diacetate (PGDA) Formulations. This comprehensive guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance and field-proven insights into the stability challenges of PGDA. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve stability issues, ensuring the robustness and efficacy of your formulations.

Introduction to this compound and Its Stability Profile

This compound (PGDA) is a versatile excipient used in a wide range of applications, including as a solvent, plasticizer, and emulsifier in pharmaceutical formulations.[1] While generally considered chemically stable under standard ambient conditions, its ester functional groups are susceptible to degradation, primarily through hydrolysis.[2][3] This degradation can be influenced by several factors, including pH, temperature, moisture content, and interaction with other formulation components. Understanding these potential instabilities is crucial for developing robust and effective drug products.

The primary degradation pathway for PGDA is hydrolysis, which results in the formation of propylene glycol and acetic acid.[4] This reaction can be catalyzed by both acidic and basic conditions. The generation of acetic acid can, in turn, lower the pH of the formulation, potentially accelerating further degradation or affecting the stability of the active pharmaceutical ingredient (API).

This guide will delve into the common stability challenges encountered with PGDA and provide practical, actionable solutions in a question-and-answer format. We will also provide detailed experimental protocols for assessing stability and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound (PGDA) in a formulation?

A1: The most significant degradation pathway for PGDA is hydrolysis . The two ester linkages in the PGDA molecule are susceptible to cleavage in the presence of water. This reaction is catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis), leading to the formation of propylene glycol monoacetate intermediates and ultimately propylene glycol and two molecules of acetic acid.[4] The accumulation of acetic acid can lower the pH of the formulation, which may further catalyze the hydrolysis or affect the stability of the API.

Q2: What are the key factors that influence the stability of PGDA in my formulation?

A2: The stability of PGDA is primarily influenced by:

  • pH: Both acidic and basic conditions can significantly accelerate the rate of hydrolysis. A neutral pH range is generally preferred for optimal stability.

  • Water Content: As water is a reactant in hydrolysis, its presence is a critical factor. Minimizing water content in non-aqueous formulations is a key strategy for enhancing stability.

  • Temperature: Like most chemical reactions, the rate of PGDA hydrolysis increases with temperature. Therefore, storage at elevated temperatures can lead to significant degradation over time.

  • Excipient Compatibility: Interactions with other excipients, particularly acidic or basic compounds, can catalyze degradation. It is essential to assess the compatibility of PGDA with all other components of the formulation.

Q3: Can PGDA undergo transesterification in a formulation?

A3: Yes, transesterification is a potential degradation pathway for PGDA, especially in formulations containing other esters or alcohols (including the API itself, if it has a hydroxyl group). This reaction involves the exchange of the acetyl group of PGDA with an acyl or alkyl group from another molecule. Transesterification is often catalyzed by acids or bases. While generally less common than hydrolysis, it should be considered, particularly in complex formulations stored for extended periods.

Q4: What are the analytical methods of choice for monitoring PGDA stability?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of PGDA and quantifying its degradation products. A reverse-phase HPLC method can be developed to separate PGDA from its primary degradants, propylene glycol and acetic acid, as well as any intermediate monoacetate species.[5] Gas chromatography (GC) can also be used, particularly for quantifying the volatile acetic acid.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting & Optimization Steps
Decrease in pH of the formulation over time. Hydrolysis of PGDA: The formation of acetic acid as a degradation product is the most likely cause.1. Confirm Degradation: Use a stability-indicating HPLC method to quantify the levels of PGDA, propylene glycol, and acetic acid. An increase in the latter two confirms hydrolysis. 2. pH Adjustment & Buffering: If the formulation allows, adjust the initial pH to a more neutral range (e.g., pH 5-7). Consider incorporating a suitable buffering system to maintain the pH during storage. 3. Moisture Control: For non-aqueous formulations, take stringent measures to minimize water content. This includes using anhydrous excipients and appropriate packaging.
Precipitation or phase separation in a liquid formulation. Formation of Degradation Products: The degradation products, particularly propylene glycol, may have different solubility profiles than PGDA, leading to insolubility. Excipient Incompatibility: The change in pH due to hydrolysis might affect the solubility of other excipients or the API.1. Identify the Precipitate: Isolate and identify the precipitate if possible. This can provide clues about the degradation pathway. 2. Solubility Studies: Evaluate the solubility of the API and other key excipients in the presence of the identified degradation products (propylene glycol and acetic acid). 3. Reformulation: If incompatibility is confirmed, consider alternative co-solvents or excipients. Re-evaluate the concentration of PGDA.
Loss of potency of an acid-labile or base-labile API. pH Shift Due to PGDA Hydrolysis: The formation of acetic acid can create a microenvironment that is detrimental to pH-sensitive APIs.1. Forced Degradation of API: Conduct forced degradation studies on the API alone at various pH values to understand its stability profile.[7] 2. Monitor Formulation pH: Closely monitor the pH of the PGDA-containing formulation during stability studies. 3. Stabilization Strategies: Implement pH control measures as described above (buffering). Alternatively, consider microencapsulation of the API to protect it from the bulk formulation environment.
Inconsistent analytical results for PGDA assay. Inadequate Analytical Method: The analytical method may not be stability-indicating, meaning it cannot separate the intact PGDA from its degradation products.1. Method Validation: Validate your analytical method according to ICH guidelines, including forced degradation studies, to ensure it is stability-indicating.[8] 2. Forced Degradation Analysis: Analyze samples from forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve PGDA from all potential degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of a PGDA-Containing Formulation

Objective: To investigate the degradation pathways of PGDA in a formulation under stress conditions and to generate samples for the development and validation of a stability-indicating analytical method.

Materials:

  • PGDA-containing formulation

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Environmental chamber with controlled temperature and humidity

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • To a sample of the formulation, add a sufficient volume of 1 N HCl to achieve a final acid concentration of 0.1 N.

    • Incubate the sample at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To a sample of the formulation, add a sufficient volume of 1 N NaOH to achieve a final base concentration of 0.1 N.

    • Incubate the sample at room temperature (25°C) for 24 hours.

    • At appropriate time points, withdraw aliquots, neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To a sample of the formulation, add a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3%.

    • Incubate the sample at room temperature for 24 hours.

    • At appropriate time points, withdraw aliquots and dilute for analysis.

  • Thermal Degradation:

    • Place a sample of the formulation in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw aliquots and dilute for analysis.

  • Photostability:

    • Expose a sample of the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • At the end of the exposure period, analyze both the exposed and control samples.

Analysis: Analyze all samples using a validated, stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for PGDA and Its Degradants

Objective: To quantify PGDA and its primary degradation products (propylene glycol and acetic acid) in a formulation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mobile phase is recommended for optimal separation.

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

  • A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Ramp to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-22 min: Ramp back to 95% A, 5% B

    • 22-30 min: Re-equilibration at 95% A, 5% B

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm (for acetic acid and PGDA) and refractive index (RI) detection for propylene glycol if UV response is insufficient.

Sample Preparation:

  • Accurately weigh a portion of the formulation and dilute with the mobile phase to a known concentration (e.g., 1 mg/mL of the initial formulation).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject prepared samples from the stability study.

  • Identify and quantify the peaks corresponding to PGDA, propylene glycol, and acetic acid by comparing their retention times and peak areas with those of reference standards.

  • Calculate the percentage of degradation and assess the mass balance.

Visualizing Degradation and Workflow

PGDA Hydrolysis Pathway

G cluster_hydrolysis Hydrolysis Steps cluster_products Degradation Products PGDA This compound (PGDA) PGMA1 Propylene Glycol-1-monoacetate PGDA->PGMA1 + H₂O (- Acetic Acid) PGMA2 Propylene Glycol-2-monoacetate PGDA->PGMA2 + H₂O (- Acetic Acid) PG Propylene Glycol PGMA1->PG + H₂O (- Acetic Acid) PGMA2->PG + H₂O (- Acetic Acid) AA1 Acetic Acid AA2 Acetic Acid AA3 Acetic Acid

Caption: Hydrolysis pathway of this compound (PGDA).

Forced Degradation Experimental Workflow

G Start PGDA Formulation Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1N NaOH, 25°C) Stress->Base Oxidation Oxidation (3% H₂O₂, 25°C) Stress->Oxidation Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Report Degradation Profile & Mass Balance Analysis->Report

Caption: Workflow for a forced degradation study of a PGDA formulation.

Conclusion

The stability of this compound is a critical consideration in the development of robust pharmaceutical formulations. By understanding the primary degradation pathway of hydrolysis and the factors that influence it—namely pH, water content, and temperature—researchers can proactively design stable formulations. This guide provides a framework for identifying, troubleshooting, and mitigating stability issues related to PGDA. The provided experimental protocols and troubleshooting table serve as practical tools to support your formulation development efforts. For further assistance, please do not hesitate to contact our technical support team.

References

Improving the solubility of poorly soluble compounds in propylene glycol diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to improving the solubility of poorly soluble compounds in propylene glycol diacetate (PGDA). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PGDA) and why is it used as a solvent?

A1: this compound is a diester of propylene glycol and acetic acid. It is a non-ionic, water-insoluble solvent with a favorable safety profile, making it a suitable vehicle for pharmaceutical formulations.[1][2] Its ability to act as a solubilizer for poorly water-soluble drugs is a key reason for its use in various drug delivery systems.[1]

Q2: My compound has poor solubility in PGDA. What are the primary strategies to improve it?

A2: Several techniques can be employed to enhance the solubility of a compound in PGDA. The most common and effective methods include:

  • Co-solvency: Introducing a miscible co-solvent to alter the polarity of the solvent system.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug within a lipid-based system containing oils, surfactants, and co-surfactants that spontaneously form an emulsion in an aqueous environment.

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.

  • Solid Dispersion: Dispersing the drug in a solid matrix at a molecular level.

  • pH Adjustment: Modifying the pH of the formulation to increase the ionization and, consequently, the solubility of ionizable drugs.

Q3: Can I use co-solvents with PGDA? If so, which ones are recommended?

A3: Yes, co-solvents are frequently used with PGDA to enhance solubility. The choice of co-solvent depends on the properties of the drug and the desired formulation characteristics. Commonly used co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)

It is crucial to determine the optimal ratio of PGDA to the co-solvent to maximize solubility while maintaining the stability of the formulation.

Q4: What are the signs of instability in my PGDA-based formulation?

A4: Instability in a PGDA formulation can manifest as:

  • Precipitation: The drug crystallizes or falls out of solution over time or with changes in temperature.

  • Phase Separation: In emulsion systems like SEDDS, the oil and aqueous phases may separate.

  • Cloudiness: The formulation becomes turbid, indicating that the drug is no longer fully dissolved.

  • Color Change: Degradation of the drug or excipients can lead to a change in color.

  • Viscosity Change: A significant increase or decrease in viscosity can indicate a change in the formulation's structure.

Q5: How does temperature affect the solubility of compounds in PGDA?

A5: Generally, for most solid solutes, solubility in a liquid solvent like PGDA increases with temperature.[3] However, the extent of this increase is compound-specific. It is essential to conduct solubility studies at different temperatures relevant to the manufacturing process and storage conditions of the final product. For some systems, elevated temperatures can also accelerate degradation, so a balance between solubility and stability must be found.

Troubleshooting Guides

Issue 1: Drug Precipitation in a PGDA/Co-solvent System

Symptoms:

  • Visible crystals or amorphous precipitate in the formulation.

  • A decrease in drug concentration over time as confirmed by analytical methods.

Possible Causes:

  • The drug concentration exceeds its saturation solubility in the solvent blend.

  • Temperature fluctuations during storage.

  • Interaction between the drug and excipients.

  • Evaporation of a volatile co-solvent, leading to a change in the solvent ratio.

Troubleshooting Steps:

Caption: Troubleshooting workflow for drug precipitation in PGDA/co-solvent systems.

Issue 2: Poor Emulsification or Instability of a SEDDS Formulation Containing PGDA

Symptoms:

  • The formulation does not form a fine, milky emulsion upon dilution with an aqueous medium.

  • Large oil droplets are visible.

  • Phase separation occurs shortly after emulsification.

Possible Causes:

  • Incorrect ratio of oil (PGDA), surfactant, and co-surfactant.

  • Inappropriate choice of surfactant (HLB value).

  • Insufficient energy during emulsification (if required).

Troubleshooting Steps:

G start Start: Poor Emulsification decision1 Is the HLB of the surfactant appropriate? start->decision1 action1 Select surfactant with a different HLB value decision1->action1 No decision2 Is the oil/surfactant/co-surfactant ratio optimized? decision1->decision2 Yes action1->decision2 action2 Construct a ternary phase diagram to identify optimal ratios decision2->action2 No decision3 Is drug precipitation occurring upon emulsification? decision2->decision3 Yes action2->decision3 action3 Increase surfactant/co-surfactant concentration or add a precipitation inhibitor decision3->action3 Yes end_good Stable Emulsion Formed decision3->end_good No action3->end_good end_bad Re-evaluate Formulation Strategy

Caption: Troubleshooting guide for SEDDS formulation issues with PGDA.

Data Presentation: Solubility of Poorly Soluble Drugs

The following table summarizes the solubility of selected poorly soluble drugs in propylene glycol (PG), which can be used as an initial reference when considering formulations with the structurally similar this compound (PGDA). Direct solubility data in PGDA is limited in publicly available literature.

DrugBCS ClassSolubility in Propylene Glycol (mg/mL)Reference
NaproxenII~150[4][5]
IbuprofenIIHigh (not quantified in cited results)[6][7][8][9][10]
CarbamazepineII~25[11][12][13][14]

Experimental Protocols

Protocol 1: Determination of Saturation Solubility

This protocol outlines a general method for determining the saturation solubility of a compound in PGDA.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess amount of drug to a known volume of PGDA in a sealed vial. B Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-72 hours) to ensure equilibrium. A->B C Centrifuge the sample to pellet the undissolved drug. B->C D Carefully collect the supernatant. C->D E Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm). D->E F Dilute the filtrate with a suitable solvent. E->F G Quantify the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). F->G

Caption: Experimental workflow for determining saturation solubility.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general procedure for developing a SEDDS formulation where PGDA can be used as the oil phase or part of the solvent system.

SEDDS_Workflow cluster_Screening Excipient Screening cluster_Formulation Formulation Development cluster_Characterization Characterization Screen_Oil Determine drug solubility in various oils (including PGDA). Phase_Diagram Construct a ternary phase diagram to identify the self-emulsifying region. Screen_Oil->Phase_Diagram Screen_Surfactant Determine drug solubility in various surfactants. Screen_Surfactant->Phase_Diagram Screen_Cosolvent Determine drug solubility in various co-solvents. Screen_Cosolvent->Phase_Diagram Formulate Prepare formulations with varying ratios of oil, surfactant, and co-solvent within the identified region. Phase_Diagram->Formulate Droplet_Size Measure droplet size and polydispersity index (PDI). Formulate->Droplet_Size Emulsification_Time Determine the self-emulsification time. Formulate->Emulsification_Time Stability Assess thermodynamic stability (e.g., centrifugation, freeze-thaw cycles). Formulate->Stability Nanosuspension_HPH cluster_Dispersion Initial Dispersion cluster_Homogenization Homogenization cluster_Characterization Characterization A Disperse the drug in an aqueous solution containing a stabilizer (e.g., surfactant, polymer). PGDA can be included in the dispersion medium. B Subject the dispersion to high-shear homogenization to create a pre-suspension. A->B C Pass the pre-suspension through a high-pressure homogenizer for a defined number of cycles at a specific pressure. B->C D Measure particle size, PDI, and zeta potential. C->D E Evaluate for crystal form changes (e.g., using DSC or XRD). C->E F Assess physical and chemical stability over time. C->F Solid_Dispersion_SE cluster_Dissolution Dissolution cluster_Evaporation Solvent Evaporation cluster_Processing Post-Processing cluster_Characterization Characterization A Dissolve the drug and a hydrophilic carrier (e.g., PVP, HPMC) in a common volatile solvent or solvent mixture. B Remove the solvent under vacuum at a controlled temperature (e.g., using a rotary evaporator). A->B C Collect the resulting solid mass. B->C D Pulverize and sieve the solid dispersion to obtain a uniform powder. C->D E Analyze for amorphization using DSC and XRD. D->E F Determine drug content and dissolution rate. D->F

References

Minimizing impurities in propylene glycol diacetate for high-purity applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-purity propylene glycol diacetate (PGDA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound (PGDA)?

A1: The most common impurities in PGDA produced by the esterification of propylene glycol with acetic acid are:

  • Unreacted Starting Materials: Propylene glycol and acetic acid.

  • Reaction Intermediates: Propylene glycol monoacetate (two isomers).

  • Water: Formed as a byproduct of the esterification reaction.

  • Catalyst Residues: If a catalyst is used in the synthesis.

Q2: What are the acceptable limits for impurities in high-purity PGDA for pharmaceutical applications?

A2: For USP NF Grade this compound, the following acceptance criteria are specified[1][2]:

ImpurityAcceptance Criteria
Total Impurities NMT 0.5%
Any Individual Impurity NMT 0.1%
Acetic Acid NMT 0.2%
Water NMT 0.1%
NMT: Not More Than

Q3: What analytical techniques are recommended for purity analysis of PGDA?

A3: The most common and recommended analytical techniques for determining the purity of PGDA and quantifying its impurities are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4] GC with a flame ionization detector (FID) is a robust method for quantifying volatile and semi-volatile impurities.[4] Reverse-phase HPLC can also be effectively used for the separation and analysis of PGDA and its impurities.[3]

Q4: What is the primary method for purifying crude PGDA?

A4: The primary method for purifying crude PGDA is distillation.[5] Due to the differences in boiling points between PGDA and its common impurities like propylene glycol, acetic acid, and water, distillation can effectively separate these components to achieve high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and analysis of PGDA.

Problem 1: High levels of residual propylene glycol detected in the final product.
  • Possible Cause 1: Incomplete Esterification Reaction.

    • Solution: Ensure the esterification reaction has gone to completion. This can be achieved by using an excess of acetic acid, allowing for sufficient reaction time, and using an appropriate catalyst. Monitor the reaction progress using in-process controls like GC to confirm the consumption of propylene glycol.

  • Possible Cause 2: Inefficient Distillation.

    • Solution: Optimize the distillation process. The boiling point of propylene glycol (188.2 °C) is close to that of PGDA (190-191 °C), which can make separation challenging. Using a fractional distillation column with a higher number of theoretical plates can improve separation efficiency. Adjusting the reflux ratio to favor the separation of the higher boiling point propylene glycol from the PGDA distillate is also recommended.

Problem 2: The final product has a strong acidic odor and fails the acetic acid specification.
  • Possible Cause 1: Insufficient Removal of Acetic Acid.

    • Solution 1: Neutralization Wash. Before distillation, wash the crude PGDA with a dilute basic solution (e.g., sodium bicarbonate solution) to neutralize and remove the bulk of the residual acetic acid. Follow this with a water wash to remove any remaining salt.

    • Solution 2: Optimized Distillation. Acetic acid has a lower boiling point (118 °C) than PGDA. Ensure the distillation process includes a forearm cut to effectively remove the lower-boiling acetic acid before collecting the main PGDA fraction.

  • Possible Cause 2: Hydrolysis of PGDA.

    • Solution: The presence of water and high temperatures during processing can lead to the hydrolysis of PGDA back to propylene glycol and acetic acid. Ensure all equipment is dry and consider performing the final distillation under vacuum to reduce the boiling point and minimize thermal degradation.

Problem 3: Presence of unknown peaks in the gas chromatogram.
  • Possible Cause 1: Side Reactions during Synthesis.

    • Solution: Side reactions can lead to the formation of various byproducts. Characterize these unknown impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Once identified, purification strategies can be tailored. For example, if higher molecular weight impurities are formed, they may be removed as the residue in distillation.

  • Possible Cause 2: Contamination.

    • Solution: Ensure the cleanliness of all glassware and equipment. Use high-purity starting materials and solvents to avoid introducing external contaminants.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) for Purity and Impurity Analysis

This protocol is a general guideline and may need to be optimized for your specific instrumentation and requirements.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Capillary Column: A polar column like a CP-Wax 57 CB (or equivalent) is suitable for separating glycols and their esters.[6]

  • GC Conditions:

    • Column: Agilent CP-Wax 57 CB, 0.53 mm x 25 m, fused silica (df = 0.5 µm)[6]

    • Oven Temperature Program: 50 °C (hold for 2 min) to 200 °C at a rate of 5 °C/min, then hold at 200 °C for 6 min.[6]

    • Injector Temperature: 250 °C[6]

    • Detector Temperature: 250 °C[6]

    • Carrier Gas: Hydrogen or Helium.

    • Injection Mode: Split.

  • Sample Preparation:

    • Accurately weigh the PGDA sample.

    • Dilute the sample in a suitable solvent such as methanol or ethanol.

    • Inject a known volume (e.g., 1 µL) into the GC.

  • Quantification:

    • Use the area normalization method to determine the percentage of each component. For higher accuracy, use an internal or external standard method with certified reference standards for PGDA and its potential impurities.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a starting point for developing an HPLC method for PGDA analysis.

  • Instrumentation:

    • HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: Newcrom R1 reverse-phase column (or a similar C18 column).[3]

    • Mobile Phase: A gradient of acetonitrile and water. Phosphoric acid or formic acid can be added to improve peak shape.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: As PGDA has no strong chromophore, low UV wavelengths (e.g., 210 nm) may be used, or a universal detector like a refractive index (RI) detector could be employed.

  • Sample Preparation:

    • Dissolve a known amount of the PGDA sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram. Identify and quantify impurities by comparing their retention times and peak areas with those of reference standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Analysis synthesis Esterification of Propylene Glycol & Acetic Acid neutralization Neutralization Wash (Optional) synthesis->neutralization Crude PGDA distillation Fractional Distillation neutralization->distillation gc_analysis GC Purity Analysis distillation->gc_analysis Purified PGDA hplc_analysis HPLC Impurity Profiling gc_analysis->hplc_analysis final_product High-Purity PGDA hplc_analysis->final_product Meets Specification

Caption: Experimental Workflow for High-Purity PGDA.

troubleshooting_guide start PGDA Fails Purity Specification impurity_type Identify Predominant Impurity (GC/HPLC) start->impurity_type high_pg High Propylene Glycol impurity_type->high_pg Propylene Glycol high_acid High Acetic Acid impurity_type->high_acid Acetic Acid unknown_peaks Unknown Peaks impurity_type->unknown_peaks Unknowns solution_pg_1 Optimize Esterification: - Increase Acetic Acid Excess - Extend Reaction Time high_pg->solution_pg_1 solution_pg_2 Improve Distillation: - Use Higher Efficiency Column - Adjust Reflux Ratio high_pg->solution_pg_2 solution_acid_1 Perform Neutralization Wash Before Distillation high_acid->solution_acid_1 solution_acid_2 Optimize Distillation: - Ensure Forearm Cut - Consider Vacuum Distillation high_acid->solution_acid_2 solution_unknown_1 Characterize with GC-MS unknown_peaks->solution_unknown_1 pass Product Meets Specification solution_pg_1->pass solution_pg_2->pass solution_acid_1->pass solution_acid_2->pass solution_unknown_2 Review Synthesis for Side Reactions solution_unknown_1->solution_unknown_2 solution_unknown_3 Check for Contamination solution_unknown_2->solution_unknown_3 solution_unknown_3->pass

Caption: Troubleshooting Decision Tree for PGDA Purification.

References

Propylene Glycol Diacetate (PGDA) Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Propylene Glycol Diacetate (PGDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the analytical testing of PGDA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of PGDA by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Q1: What are the likely causes of peak tailing when analyzing PGDA using Gas Chromatography (GC)?

A1: Peak tailing in the GC analysis of glycols and their esters is a common issue.[1][2][3] The primary causes are often related to active sites within the GC system that can interact with polar analytes.

  • Active Sites in the Inlet: The inlet liner is a frequent source of activity. Non-deactivated liners or the accumulation of non-volatile residues can lead to peak tailing.

  • Column Contamination: Contamination at the head of the analytical column can expose active sites. This is often due to the repeated injection of samples containing non-volatile matrix components.

  • Improper Column Installation: A poor cut of the column at the inlet or incorrect positioning within the inlet can create turbulence and active sites.[2]

  • Column Phase Mismatch: While less common for PGDA, using a column with a stationary phase that is not well-suited for polar analytes can contribute to poor peak shape. For glycols, a wax-type column (e.g., Carbowax) is often used, but even these can exhibit tailing if not properly maintained.[4]

Q2: My PGDA peak is showing poor resolution from a suspected impurity. How can I improve the separation?

A2: Improving resolution requires optimizing the chromatographic conditions to enhance the separation between your analyte of interest and any co-eluting species.

  • Optimize the Temperature Program (GC): A slower temperature ramp rate can often improve the separation of closely eluting compounds.

  • Adjust the Mobile Phase Composition (HPLC): For reverse-phase HPLC, modifying the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact retention and resolution.[5][6]

  • Select a Different Column: If optimization of the current method is insufficient, switching to a column with a different stationary phase chemistry may be necessary. For GC, a column with a different polarity may provide the required selectivity. For HPLC, a different C18 column or a column with a different bonded phase (e.g., phenyl-hexyl) could be effective.

  • Check for Co-eluting Impurities: Common impurities in PGDA include propylene glycol.[7] Ensure your method is capable of separating these related substances.

Q3: I am observing "ghost peaks" in my GC chromatograms. What is the source of this contamination?

A3: Ghost peaks are peaks that appear in blank injections and are indicative of contamination within the GC system.

  • Carryover from Previous Injections: High concentrations of PGDA or matrix components from a previous injection can be retained in the inlet or on the column and elute in subsequent runs.

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can lead to the release of volatile compounds from the septum, which then appear as peaks in the chromatogram.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column, especially at lower oven temperatures, and then elute as the temperature is increased.

  • Contaminated Syringe: The injection syringe can be a source of contamination if not properly cleaned between injections.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: The primary impurities in PGDA are typically related to its synthesis and potential degradation. These include:

  • Propylene Glycol: A starting material in the synthesis of PGDA.[7]

  • Acetic Acid: A reactant in the esterification process.

  • Diethylene Glycol and Ethylene Glycol: These are common impurities in propylene glycol raw material and may be carried through the synthesis process.[8]

Q2: What are the key considerations for sample preparation when analyzing PGDA in pharmaceutical formulations?

A2: Sample preparation is crucial for accurate and precise analysis.

  • Solubility: PGDA is soluble in many organic solvents.[9] A suitable solvent that is compatible with the analytical method (GC or HPLC) and effectively dissolves the formulation without precipitating excipients should be chosen. Methanol or a mixture of water and methanol is often a good starting point.[10]

  • Extraction from Complex Matrices: For semi-solid or solid formulations, an extraction step may be necessary. This could involve liquid-liquid extraction or solid-phase extraction to isolate the PGDA from interfering matrix components.

  • Dilution: The sample should be diluted to a concentration that falls within the linear range of the analytical method.

Q3: Should I use GC or HPLC for the analysis of PGDA?

A3: Both GC and HPLC are suitable for the analysis of PGDA, and the choice depends on the specific requirements of the analysis.

  • Gas Chromatography (GC): GC is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like PGDA.[11] It offers high resolution and sensitivity, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also a viable option, especially for non-volatile impurities or when analyzing PGDA in complex matrices that are not amenable to GC.[5][6] A reverse-phase method with UV detection is commonly employed.[13][14]

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of PGDA and related impurities.

Table 1: GC Method Parameters for PGDA Analysis (Based on USP Monograph)

ParameterValue
Column 0.53-mm x 30-m fused silica coated with 1.0-µm G46 phase
Injector Temperature 280°C
Detector Temperature 280°C (FID)
Oven Temperature Program Initial: 80°C, hold for 2 min; Ramp: 25°C/min to 250°C
Internal Standard Triacetin
Relative Retention Times PGDA: 1.0, Benzyl Alcohol: 1.1, Triacetin: 1.4
Resolution Requirement NLT 10 between PGDA and benzyl alcohol
Tailing Factor NMT 1.5 for PGDA and triacetin

Data sourced from a publicly available USP monograph for this compound.[7]

Table 2: HPLC Method Parameters for PGDA Analysis

ParameterValue
Column Newcrom R1 (Reverse Phase)
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Detection UV
MS Compatibility Formic acid can be used in place of phosphoric acid

This is a general method; specific conditions may vary.[5][6]

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound

This protocol is a general guideline for the quantitative analysis of PGDA using GC with Flame Ionization Detection.

  • Preparation of Solutions:

    • Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of triacetin in methanol to obtain a concentration of 20 mg/mL.

    • Standard Solution: Accurately weigh approximately 200 mg of USP this compound RS into a 10-mL volumetric flask. Add 10 mL of the Internal Standard Stock Solution and mix.

    • Sample Solution: Accurately weigh approximately 200 mg of the PGDA sample into a 10-mL volumetric flask. Add 10 mL of the Internal Standard Stock Solution and mix.

  • Chromatographic System:

    • Use a gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., 0.53-mm x 30-m with a 1.0-µm G46 stationary phase).

    • Set the injector and detector temperatures to 280°C.

    • Program the oven temperature to start at 80°C, hold for 2 minutes, and then ramp to 250°C at a rate of 25°C/minute.

    • Use helium as the carrier gas at an appropriate flow rate.

  • Procedure:

    • Inject equal volumes (e.g., 1 µL) of the Standard Solution and the Sample Solution into the chromatograph.

    • Record the chromatograms and measure the peak areas for PGDA and the internal standard.

  • Calculation:

    • Calculate the ratio of the peak area of PGDA to the peak area of the internal standard for both the Standard Solution and the Sample Solution.

    • Calculate the percentage of PGDA in the sample using the following formula: %PGDA = (RU / RS) * (CS / CU) * 100 where:

      • RU is the peak area ratio of PGDA to the internal standard from the Sample Solution.

      • RS is the peak area ratio of PGDA to the internal standard from the Standard Solution.

      • CS is the concentration of USP this compound RS in the Standard Solution (mg/mL).

      • CU is the concentration of the PGDA sample in the Sample Solution (mg/mL).

Protocol 2: HPLC-UV Analysis of this compound

This protocol provides a general framework for the analysis of PGDA by reverse-phase HPLC with UV detection.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a suitable mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for the specific column and system.

    • Standard Solution: Accurately weigh and dissolve a suitable amount of USP this compound RS in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration to the Standard Solution.

  • Chromatographic System:

    • Use an HPLC system equipped with a UV detector and a reverse-phase column (e.g., C18, 4.6 mm x 150 mm, 5 µm).

    • Set the flow rate to approximately 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength for PGDA (e.g., 210 nm).

  • Procedure:

    • Inject equal volumes (e.g., 10 µL) of the Standard Solution and the Sample Solution into the chromatograph.

    • Record the chromatograms and measure the peak areas for PGDA.

  • Calculation:

    • Calculate the amount of PGDA in the sample by comparing the peak area of the Sample Solution to the peak area of the Standard Solution.

Visualizations

Troubleshooting_Workflow Start Problem Observed (e.g., Peak Tailing) CheckInlet Inspect Inlet Liner - Is it deactivated? - Is it clean? Start->CheckInlet CheckColumn Check Column - Is the cut clean? - Is it positioned correctly? CheckInlet->CheckColumn Liner OK ReplaceLiner Replace Liner CheckInlet->ReplaceLiner Liner Faulty CheckSystem Systematic Checks - Check for leaks - Verify gas flows CheckColumn->CheckSystem Column OK TrimColumn Trim Column CheckColumn->TrimColumn Column Faulty CheckMethod Review Method Parameters - Temperature Program - Injection Volume CheckSystem->CheckMethod System OK FixLeaks Fix Leaks CheckSystem->FixLeaks System Faulty Solution Problem Resolved CheckMethod->Solution Parameters Optimized AdjustMethod Adjust Method CheckMethod->AdjustMethod Parameters Incorrect ReplaceLiner->Solution TrimColumn->Solution FixLeaks->Solution AdjustMethod->Solution

Caption: A troubleshooting workflow for common GC issues.

Analytical_Workflow Sample Sample Receipt - Log Sample - Verify Information Preparation Sample Preparation - Weighing - Dissolution - Dilution Sample->Preparation Analysis Instrumental Analysis - GC or HPLC - Sequence Setup - Data Acquisition Preparation->Analysis Processing Data Processing - Integration - Calculation - Review Analysis->Processing Report {Final Report | - Summarize Results - Documentation - Release} Processing->Report

Caption: A typical analytical workflow for PGDA analysis.

Degradation_Pathway PGDA This compound PG_Monoacetate Propylene Glycol Monoacetate PGDA->PG_Monoacetate Hydrolysis AceticAcid Acetic Acid PGDA->AceticAcid PG Propylene Glycol PG_Monoacetate->PG Hydrolysis PG_Monoacetate->AceticAcid

Caption: A simplified degradation pathway for PGDA.

References

Catalyst selection and optimization for propylene glycol diacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for the synthesis of propylene glycol diacetate (PGDA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (PGDA)?

A1: The most prevalent method for synthesizing PGDA is the direct esterification of propylene glycol with acetic acid.[1] This reaction is typically carried out in the presence of an acid catalyst to achieve a reasonable reaction rate. The overall reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the diacetate product.

Q2: What types of catalysts are typically used for PGDA synthesis?

A2: A variety of acid catalysts can be used, which can be broadly categorized as homogeneous and heterogeneous catalysts.

  • Homogeneous catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid.[1] While effective, they can be corrosive and require neutralization and separation steps, complicating the purification process.[2]

  • Heterogeneous catalysts are solid acids that are easily separable from the reaction mixture. Common examples include acidic ion-exchange resins (e.g., Amberlyst-15, styrene-divinylbenzene sulfonic acid resins), zeolites, and other solid superacids.[3][4][5] These are often preferred in industrial processes to simplify catalyst recovery and minimize corrosion issues.[2]

Q3: What are the key reaction parameters to optimize for high PGDA yield?

A3: The key parameters to optimize for a high yield of PGDA are:

  • Molar Ratio of Reactants: An excess of acetic acid is typically used to shift the reaction equilibrium towards the formation of the diester.[1] Molar ratios of acetic acid to propylene glycol of 2:1 to 4:1 are commonly employed.[4]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 120-150°C, to achieve a sufficient reaction rate.[1] However, excessively high temperatures can lead to side reactions and catalyst degradation.[6]

  • Catalyst Loading: The amount of catalyst used will influence the reaction rate. For heterogeneous catalysts, this is often expressed as a weight percentage of the total reactants.

  • Water Removal: Continuous removal of water as it is formed is critical to drive the reaction to completion and achieve high yields of the diacetate. This can be accomplished by using a Dean-Stark apparatus with an azeotropic solvent (like toluene or hexane) or by operating under vacuum.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by several analytical techniques:

  • Gas Chromatography (GC): GC is a common and effective method for quantifying the concentrations of reactants (propylene glycol, acetic acid) and products (propylene glycol monoacetate, this compound) in the reaction mixture.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the components of the reaction mixture.[8]

  • Water Content Analysis: Monitoring the amount of water produced and removed can provide an indication of the reaction's progress.[1]

  • Titration: The consumption of acetic acid can be monitored by titrating aliquots of the reaction mixture with a standard base.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to equilibrium limitations.- Increase the molar ratio of acetic acid to propylene glycol.- Ensure efficient and continuous removal of water from the reaction mixture.[4]
Insufficient catalyst activity.- Use a fresh or properly regenerated catalyst.- Increase the catalyst loading.
Low reaction temperature.- Increase the reaction temperature within the recommended range (typically 120-150°C).[1]
Catalyst deactivation.- Regenerate the catalyst according to the recommended procedure.[1][8] Consider potential catalyst poisons in the reactants.
High Content of Propylene Glycol Monoacetate Insufficient reaction time.- Increase the reaction time and monitor the product composition by GC or HPLC.
Inadequate water removal.- Check the efficiency of your water removal system (e.g., Dean-Stark trap, vacuum).
Incorrect stoichiometry.- Ensure an adequate excess of acetic acid is used.
Product Discoloration (Yellowing) High reaction temperature leading to side reactions or decomposition.- Lower the reaction temperature.
Impurities in the starting materials.- Use high-purity propylene glycol and acetic acid.
Catalyst degradation.- If using an organic-based catalyst like an ion-exchange resin, ensure the reaction temperature does not exceed its thermal stability limit.
Catalyst Deactivation (for heterogeneous catalysts) Fouling of the catalyst surface by polymeric byproducts.- Wash the catalyst with a suitable solvent to remove adsorbed species.
Poisoning by metal ions or other impurities in the feedstock.[3]- Pretreat the feedstock to remove impurities.- Regenerate the catalyst by washing with a dilute mineral acid (e.g., HCl) to remove metal ions, followed by rinsing with deionized water and drying.[1][8]

Data Presentation: Catalyst Performance in this compound Synthesis

CatalystReactant Molar Ratio (Acetic Acid:Propylene Glycol)Temperature (°C)Catalyst LoadingReaction Time (h)Propylene Glycol Conversion (%)PGDA Selectivity (%)Reference
Sulfonic acid series macropore cation exchange resin3:19540 ml in fixed bedContinuous>99High (Purity >98%)[4]
Metal ion-modified styrene-divinylbenzene sulfonic acid type acidic cation-exchange resin1.5-2:1 (Acetic Acid:PGME)115-125-ContinuousHighHigh[6]
ZnO2:1.3110-1201.2-1.6 wt%3.5-4-88-90 (Yield)[9]
Amberlyst-35 (for PGMEA**)3:1 (Acetic Acid:PGME)8010 wt%3~78 (Yield)-[10][11]

*PGME: Propylene Glycol Monomethyl Ether (a similar substrate) **PGMEA: Propylene Glycol Methyl Ether Acetate (a similar product)

Experimental Protocols

Protocol 1: Synthesis of PGDA using a Heterogeneous Catalyst (Acidic Ion-Exchange Resin) in a Batch Reactor
  • Catalyst Preparation: If using a new ion-exchange resin (e.g., Amberlyst-15), wash it with deionized water and then methanol to remove impurities. Dry the resin in a vacuum oven at a temperature below its maximum operating temperature (typically around 120°C) until a constant weight is achieved.[12]

  • Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle with a temperature controller, a reflux condenser, and a Dean-Stark apparatus.

  • Charging Reactants: Charge the round-bottom flask with propylene glycol and an excess of acetic acid (e.g., a 3:1 molar ratio of acetic acid to propylene glycol). Add the dried ion-exchange resin (e.g., 5-10 wt% of the total reactants).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) with vigorous stirring. Collect the water byproduct in the Dean-Stark trap.

  • Monitoring: Periodically take small samples from the reaction mixture and analyze them by GC or HPLC to monitor the conversion of propylene glycol and the formation of this compound.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Separate the catalyst by filtration. The filtrate contains the product, unreacted acetic acid, and propylene glycol.

  • Purification: Remove the excess acetic acid and any unreacted propylene glycol by vacuum distillation. The final product, this compound, can be further purified by fractional distillation under reduced pressure.[4]

Protocol 2: Catalyst Regeneration (Acidic Ion-Exchange Resin)
  • Washing: After filtration, wash the spent catalyst with a solvent like methanol or ethanol to remove any adsorbed organic residues.[12]

  • Acid Treatment: To remove metallic poisons and restore the acidic sites, suspend the washed resin in a dilute solution of hydrochloric acid (e.g., 1 N HCl) and stir for several hours.[1]

  • Rinsing: Filter the resin and wash it thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the regenerated resin in a vacuum oven at a temperature below its stability limit until a constant weight is achieved. The catalyst is now ready for reuse.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Formation of Monoacetate cluster_step2 Step 2: Formation of Diacetate PG Propylene Glycol Intermediate1 Tetrahedral Intermediate 1 PG->Intermediate1 AA1 Acetic Acid Protonated_AA Protonated Acetic Acid AA1->Protonated_AA + H+ H_ion H+ Protonated_AA->Intermediate1 PGMA Propylene Glycol Monoacetate Intermediate1->PGMA Water1 H2O Intermediate1->Water1 Protonated_PGMA Protonated PGMA PGMA->Protonated_PGMA + H+ AA2 Acetic Acid Intermediate2 Tetrahedral Intermediate 2 AA2->Intermediate2 Protonated_PGMA->Intermediate2 PGDA Propylene Glycol Diacetate Intermediate2->PGDA Water2 H2O Intermediate2->Water2

Caption: General reaction mechanism for the acid-catalyzed esterification of propylene glycol.

Catalyst Selection Workflow

CatalystSelection start Start: Catalyst Selection for PGDA Synthesis process_scale Process Scale? start->process_scale lab_scale Lab Scale process_scale->lab_scale Small industrial_scale Industrial Scale process_scale->industrial_scale Large homogeneous Homogeneous Catalyst (e.g., H2SO4, p-TsOH) lab_scale->homogeneous heterogeneous Heterogeneous Catalyst (e.g., Ion-Exchange Resin) industrial_scale->heterogeneous homogeneous_pros Pros: - High activity - Low cost homogeneous->homogeneous_pros homogeneous_cons Cons: - Corrosive - Difficult to separate - Product contamination homogeneous->homogeneous_cons end Select Optimal Catalyst homogeneous->end heterogeneous_pros Pros: - Easy separation - Reusable - Non-corrosive heterogeneous->heterogeneous_pros heterogeneous_cons Cons: - Higher initial cost - Potential for lower activity - Deactivation heterogeneous->heterogeneous_cons heterogeneous->end

Caption: Decision workflow for selecting a suitable catalyst for PGDA synthesis.

Troubleshooting Flowchart for Low PGDA Yield

Troubleshooting start Low PGDA Yield check_monoester High PG Monoacetate Content? start->check_monoester increase_time_temp Increase Reaction Time and/or Temperature check_monoester->increase_time_temp Yes check_water_removal Efficient Water Removal? check_monoester->check_water_removal No end Yield Improved increase_time_temp->end improve_water_removal Improve Water Removal System (e.g., check Dean-Stark, vacuum) check_water_removal->improve_water_removal No check_catalyst Catalyst Activity Issue? check_water_removal->check_catalyst Yes improve_water_removal->end regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Yes check_reactants Check Reactant Purity and Ratio check_catalyst->check_reactants No regenerate_catalyst->end check_reactants->end

Caption: A logical flowchart for troubleshooting low yield in PGDA synthesis.

References

Technical Support Center: Managing Viscosity of Propylene Glycol Diacetate (PGDA) Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the viscosity of formulations containing propylene glycol diacetate (PGDA). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guides

Issue: Formulation Viscosity is Too High

High viscosity in your PGDA-based formulation can lead to challenges in handling, processing, and administration. The following guide provides potential causes and corrective actions to reduce viscosity.

Potential Cause Recommended Action Expected Outcome
High Concentration of Active Pharmaceutical Ingredient (API) or Excipients Gradually decrease the concentration of the high-viscosity component. Evaluate the minimum effective concentration required for therapeutic efficacy or desired formulation characteristics.A reduction in the overall formulation viscosity, improving flow properties.
Low Formulation Temperature Gently warm the formulation. The viscosity of most liquids, including PGDA, decreases with an increase in temperature.[1] Determine the optimal temperature that reduces viscosity without degrading any of the formulation's components.Improved fluidity of the formulation, making it easier to handle and process.
Strong Intermolecular Forces Introduce a low-viscosity, compatible co-solvent such as ethanol or propylene glycol. These can disrupt intermolecular interactions and reduce the overall viscosity. Start with small additions and monitor the effect on viscosity and formulation stability.A significant decrease in viscosity, allowing for easier mixing and application.
Presence of Gelling Agents or Thickeners If your formulation includes a gelling agent or thickener, consider reducing its concentration. Even small adjustments can have a significant impact on viscosity.A more fluid formulation that meets the desired viscosity target.
API Crystallization or Precipitation The formation of solid particles will increase the viscosity of the formulation. Ensure the API is fully dissolved. This may involve adjusting the solvent system or gently heating the formulation. If crystallization occurs upon cooling, it may be necessary to add a crystallization inhibitor or modify the formulation to improve the solubility of the API.A homogenous, lower-viscosity solution with no particulate matter.
Issue: Formulation Viscosity is Too Low

Insufficient viscosity can lead to issues with formulation stability, dose uniformity, and retention at the site of application. This guide outlines strategies to increase the viscosity of your PGDA-based formulation.

Potential Cause Recommended Action Expected Outcome
Low Concentration of Viscosity-Modifying Excipients Introduce or increase the concentration of a suitable thickener or gelling agent that is compatible with PGDA. Common examples include cellulosic derivatives (e.g., HPMC), carbomers, or high molecular weight polyethylene glycols.A controlled increase in viscosity to achieve the desired consistency and stability.
High Formulation Temperature If the formulation is intended for use at a lower temperature, measure the viscosity at that temperature. If it is still too low, a viscosity-modifying agent may be necessary.An understanding of the temperature-dependent viscosity profile of your formulation.
Excessive Amount of Low-Viscosity Co-solvent Reduce the concentration of any low-viscosity co-solvents in the formulation. This will increase the relative concentration of the higher-viscosity components.A gradual increase in the overall viscosity of the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of this compound (PGDA)?

A1: this compound is considered a low-viscosity solvent.[2][3] The kinematic viscosity of PGDA has been reported to be 2.86 mm²/s at 20°C.[2]

Q2: How does temperature affect the viscosity of PGDA-based formulations?

A2: As with most liquids, the viscosity of PGDA and its formulations is expected to decrease as the temperature increases.[1] This is due to the increase in molecular kinetic energy, which overcomes the intermolecular forces of attraction. While specific data for PGDA is limited, data for the related compound, propylene glycol, shows a significant decrease in viscosity with increasing temperature.

Q3: What are some common co-solvents that can be used to modify the viscosity of PGDA formulations?

A3: Low-viscosity co-solvents are often added to reduce the overall viscosity of a formulation. For PGDA-based systems, common compatible co-solvents could include ethanol, propylene glycol, and other glycol ethers.[3] The addition of these less viscous components will lead to a non-linear decrease in the mixture's viscosity.

Q4: Can the dissolved Active Pharmaceutical Ingredient (API) significantly impact the viscosity of a PGDA formulation?

A4: Yes, the presence of a dissolved API can increase the viscosity of a PGDA formulation. The extent of this increase depends on the concentration of the API, its molecular weight and structure, and the nature of its interactions with the solvent molecules. At high concentrations, APIs can significantly increase the viscosity of the formulation.

Q5: My API is crystallizing out of the PGDA formulation. What can I do?

A5: API crystallization can be a complex issue related to supersaturation, temperature fluctuations, or incompatible excipients.[4] To troubleshoot this, you can try the following:

  • Scratch the inside of the flask: This can sometimes initiate crystallization if the solution is supersaturated.

  • Add a seed crystal: A small crystal of the API can act as a template for further crystallization.

  • Re-evaluate solvent composition: You may need to add a co-solvent in which the API has higher solubility.

  • Control cooling rate: Slow cooling can promote the formation of larger, more stable crystals, while rapid cooling can sometimes lead to the precipitation of amorphous solid.

Data Presentation

Viscosity of this compound
Temperature (°C)Kinematic Viscosity (mm²/s)
202.86[2]
Viscosity of Aqueous Propylene Glycol Solutions

The following table illustrates the effect of concentration and temperature on the dynamic viscosity of propylene glycol (a related compound) in aqueous solutions. This data demonstrates the general principle that viscosity increases with concentration and decreases with temperature.

Temperature (°F)30% PG (cP)40% PG (cP)50% PG (cP)
1013.4427.1740.62
405.759.6314.28
702.944.366.34
1001.732.373.35
1500.901.161.53
2000.580.720.88

Data adapted from Engineers Edge.[5]

Experimental Protocols

Measurement of Viscosity using a Rotational Viscometer

Objective: To accurately determine the dynamic viscosity of a PGDA-based formulation.

Apparatus:

  • Rotational Viscometer (e.g., Brookfield or similar)

  • Appropriate spindle for the expected viscosity range

  • Beaker or sample container

  • Temperature-controlled water bath or chamber

  • Calibrated thermometer

Procedure:

  • Instrument Setup: Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

  • Sample Preparation: Place an adequate amount of the formulation into a clean, dry beaker. Ensure there are no air bubbles in the sample, as these can interfere with the measurement.

  • Temperature Equilibration: Place the beaker containing the sample into the temperature-controlled bath set to the desired measurement temperature (e.g., 25°C). Allow the sample to equilibrate for at least 30 minutes. Verify the sample temperature with a calibrated thermometer.

  • Spindle Selection and Immersion: Select the appropriate spindle based on the anticipated viscosity of the sample. Attach the spindle to the viscometer. Gently lower the spindle into the sample until the fluid level reaches the immersion mark on the spindle shaft.

  • Measurement:

    • Turn on the viscometer motor and set the desired rotational speed.

    • Allow the reading to stabilize. This may take a few moments.

    • Record the viscosity reading (in cP or mPa·s) and the torque percentage. For accurate readings, the torque should ideally be between 10% and 100%.

    • If the torque is outside this range, adjust the spindle size or rotational speed and repeat the measurement.

  • Data Recording: Record the viscosity, temperature, spindle number, and rotational speed for each measurement. It is good practice to take multiple readings and report the average.

  • Cleaning: After the measurement is complete, turn off the motor, raise the spindle out of the sample, and clean the spindle and beaker thoroughly with an appropriate solvent.

Mandatory Visualization

Troubleshooting_High_Viscosity start High Viscosity Issue Identified cause1 High API/Excipient Concentration? start->cause1 cause2 Low Temperature? cause1->cause2 No solution1 Reduce Concentration cause1->solution1 Yes cause3 Strong Intermolecular Forces? cause2->cause3 No solution2 Increase Temperature cause2->solution2 Yes solution3 Add Low-Viscosity Co-solvent cause3->solution3 Yes end_node Viscosity Optimized cause3->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for high viscosity in PGDA formulations.

Viscosity_Factors viscosity Formulation Viscosity temp Temperature viscosity->temp inversely proportional concentration API/Excipient Concentration viscosity->concentration directly proportional cosolvent Co-solvent Addition viscosity->cosolvent inversely proportional to co-solvent viscosity interaction Intermolecular Interactions viscosity->interaction directly proportional

Caption: Key factors influencing the viscosity of PGDA-based formulations.

References

Validation & Comparative

A Comparative Guide to Propylene Glycol Diacetate and Propylene Glycol Monomethyl Ether Acetate (PGMEA) as Solvents in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product stability, and biological safety. Among the myriad of available options, propylene glycol diacetate (PGDA) and propylene glycol monomethyl ether acetate (PGMEA) are two prominent solvents with distinct properties and applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed solvent choices.

Performance Comparison: A Tabular Summary

To facilitate a clear and direct comparison, the key quantitative properties of this compound and PGMEA are summarized in the table below. These parameters are crucial in determining the suitability of a solvent for a specific application, influencing factors such as dissolution rates, drying times, and formulation stability.

PropertyThis compound (PGDA)Propylene Glycol Monomethyl Ether Acetate (PGMEA)
Molecular Weight ( g/mol ) 160.17[1]132.16[2]
Boiling Point (°C) 190 - 191[3]146[2][4]
Flash Point (°C) 87[3][5]42 - 45.5[2][4]
Density (g/mL at 25°C) 1.05[3][5]0.970[6]
Viscosity (kinematic, mm²/s at 20°C) 2.86[1][3]Not directly available (Dynamic viscosity: 0.8 cP at 25°C[2])
Surface Tension (dynes/cm at 25°C) Data not readily available26.9[2]
Evaporation Rate (n-butyl acetate = 1) <0.10.33[2]
Solvency Power (Kauri-Butanol Value) Data not readily availableData not readily available
Oral LD50 (rat, mg/kg) >85326190 - 10,000
Dermal LD50 (rabbit, mg/kg) >5000>5000
Skin Irritation Mild to no irritation[7]Mild to no irritation
Eye Irritation Mild to no irritation[7]Moderate irritation

In-Depth Analysis of Solvent Properties

Propylene Glycol Monomethyl Ether Acetate (PGMEA) is also a colorless liquid but with a more noticeable ether-like odor. Its lower boiling point and flash point signify higher volatility and flammability, requiring more stringent safety precautions. The lower density and viscosity of PGMEA contribute to faster spreading and potentially easier mixing. Although a precise Kauri-butanol value is not available in the searched literature, its wide use as a solvent in the electronics and coatings industries for dissolving various polymers and resins attests to its strong solvency power. In pharmaceutical applications, PGMEA is utilized in some drug formulations and for cleaning purposes. While it also exhibits low acute toxicity, it is reported to be a moderate eye irritant.

Experimental Protocols for Key Solvent Properties

Accurate and reproducible measurement of solvent properties is paramount for consistent experimental results. Below are detailed methodologies for key experiments cited in this guide.

Kauri-Butanol Value (ASTM D1133)

The Kauri-Butanol value is a measure of the solvency power of a hydrocarbon solvent. A higher value indicates a stronger solvent.

Methodology:

  • A standard solution of kauri gum in n-butanol is prepared.

  • The solvent being tested is titrated into the kauri-butanol solution at a constant temperature (25°C).

  • The endpoint is reached when the solution becomes cloudy or turbid to a defined point, which is determined by the obscuring of printed text placed underneath the flask.

  • The volume of the solvent required to reach the endpoint is recorded.

  • The Kauri-Butanol value is calculated based on the volume of the test solvent used compared to a standard solvent (toluene).

Evaporation Rate (ASTM D3539)

This method determines the rate at which a volatile liquid evaporates under controlled conditions.

Methodology:

  • A specified volume of the solvent is applied to a filter paper of a known area.

  • The filter paper is suspended from a balance in a cabinet with controlled temperature and airflow.

  • The weight loss of the solvent is measured over time.

  • The evaporation rate is typically reported relative to a standard solvent, such as n-butyl acetate.

Viscosity (Ostwald Viscometer)

This method measures the kinematic viscosity of a liquid, which is its resistance to flow under gravity.

Methodology:

  • The viscometer is cleaned and dried thoroughly.

  • The sample liquid is introduced into the viscometer, and its temperature is allowed to equilibrate in a constant-temperature bath.

  • The liquid is drawn up into the upper bulb of the viscometer.

  • The time taken for the liquid to flow between two marked points on the capillary is measured.

  • The kinematic viscosity is calculated using the flow time and the calibration constant of the viscometer.

Surface Tension (du Noüy Ring Method)

This method measures the force required to detach a platinum ring from the surface of a liquid, which is related to the surface tension.

Methodology:

  • A clean platinum ring is suspended from a sensitive balance.

  • The ring is brought into contact with the surface of the liquid.

  • The force required to pull the ring from the surface is measured.

  • The surface tension is calculated from this force, taking into account the dimensions of the ring and a correction factor.

Visualization of a Pharmaceutical Application Workflow

In drug development, both PGDA and PGMEA can be employed in processes such as the formulation of amorphous solid dispersions (ASDs) via spray drying to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). The following diagram illustrates a typical workflow for this process.

SprayDryingWorkflow Pharmaceutical Spray Drying Workflow for Amorphous Solid Dispersions cluster_0 Solution Preparation cluster_1 Spray Drying cluster_2 Downstream Processing API Active Pharmaceutical Ingredient (API) Mixing Mixing & Dissolution API->Mixing Polymer Polymer Carrier Polymer->Mixing Solvent Organic Solvent (e.g., PGDA or PGMEA) Solvent->Mixing Atomization Atomization Mixing->Atomization Feed Solution Drying Drying Chamber (Solvent Evaporation) Atomization->Drying Cyclone Cyclone Separation Drying->Cyclone Solid Particles & Gas Collection Powder Collection Cyclone->Collection Solid Dispersion Powder SecondaryDrying Secondary Drying Collection->SecondaryDrying FinalProduct Final Dosage Form SecondaryDrying->FinalProduct

Caption: A schematic of the spray drying process for producing amorphous solid dispersions.

Conclusion

Both this compound and propylene glycol monomethyl ether acetate are effective solvents with a range of applications in research and drug development. The choice between them should be guided by the specific requirements of the application.

  • PGDA is a preferable option when low volatility, low flammability, and low irritation potential are paramount. Its higher viscosity may be a consideration for processes requiring rapid spreading or low flow resistance.

  • PGMEA is a suitable choice when stronger solvency (in some applications) and a faster evaporation rate are desired. However, its higher flammability and potential for eye irritation necessitate more stringent handling procedures.

Ultimately, a thorough evaluation of the physical, chemical, and toxicological properties of each solvent, in conjunction with the specific experimental or formulation needs, will lead to the most appropriate and effective selection.

References

A Comparative Analysis of Propylene Glycol Diacetate (PGDA) and Ethylene Glycol Diacetate (EGDA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, performance characteristics, and toxicological profiles of Propylene Glycol Diacetate and Ethylene Glycol Diacetate, supported by experimental data and standardized testing protocols.

This guide provides a comprehensive comparative study of this compound (PGDA) and Ethylene Glycol Diacetate (EGDA), two diester solvents with applications across various industries, including pharmaceuticals, coatings, and printing inks. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two compounds is critical for formulation optimization, ensuring product stability, and meeting safety and regulatory requirements. This document aims to provide a clear, data-driven comparison to inform solvent selection.

Physicochemical Properties

PGDA and EGDA share structural similarities, which result in some overlapping properties. However, the presence of an additional methyl group in PGDA leads to notable differences in their physical and chemical characteristics. A summary of their key physicochemical properties is presented below.

PropertyThis compound (PGDA)Ethylene Glycol Diacetate (EGDA)
CAS Number 623-84-7111-55-7
Molecular Formula C₇H₁₂O₄C₆H₁₀O₄
Molecular Weight ( g/mol ) 160.17146.14
Appearance Colorless liquidColorless liquid
Odor Mild, fruityMild, pleasant
Boiling Point (°C) 191186-191
Flash Point (°C) 83.89 - 8682 - 83
Density (g/mL at 25°C) 1.051.104 (at 20°C)
Vapor Pressure (mmHg at 20°C) ~0.230.2
Solubility in Water SolubleSoluble

Performance Characteristics

The performance of a solvent is a critical factor in its application. Key performance indicators for solvents include solvency power and evaporation rate.

Solvency Power

The ability of a solvent to dissolve other substances is a primary determinant of its utility. This compound is noted for its strong dissolution properties for a variety of resins, including alkyd, acrylic, polyester, and nitrocellulose resins.[1] Similarly, ethylene glycol diacetate is an effective solvent for a wide range of organic compounds and is used to dissolve resins in coatings and inks.[2][3]

Evaporation Rate

The evaporation rate of a solvent affects the drying time of formulations such as coatings and inks. Both PGDA and EGDA are classified as slow-evaporating solvents.[4][5] This characteristic is advantageous in applications requiring a smooth finish and good flow properties, such as in baking lacquers and enamels.[5] The slower evaporation rate allows for longer workability and improved leveling of the coating.[6]

Toxicological Profile

A key differentiator between PGDA and EGDA lies in their toxicological profiles, which are primarily dictated by their metabolic pathways.

Metabolism

Both PGDA and EGDA are rapidly hydrolyzed in the body by carboxylesterases.[7] PGDA is metabolized into propylene glycol (PG) and acetic acid.[7] EGDA is metabolized into ethylene glycol (EG) and acetic acid.

Metabolism PGDA This compound (PGDA) Carboxylesterases Carboxylesterases PGDA->Carboxylesterases Hydrolysis EGDA Ethylene Glycol Diacetate (EGDA) EGDA->Carboxylesterases Hydrolysis PG Propylene Glycol (PG) Carboxylesterases->PG EG Ethylene Glycol (EG) Carboxylesterases->EG AceticAcid Acetic Acid Carboxylesterases->AceticAcid

Metabolic pathways of PGDA and EGDA.

Comparative Toxicity

The primary concern with EGDA stems from its metabolism to ethylene glycol, a compound known for its toxicity. Ingestion of ethylene glycol can lead to severe metabolic acidosis and kidney damage due to the formation of toxic metabolites. In contrast, propylene glycol, the metabolite of PGDA, is considered to have very low toxicity and is even used in food and pharmaceutical applications.[8] This fundamental difference in the toxicity of their metabolites makes PGDA a significantly safer alternative to EGDA.

Toxicological EndpointThis compound (PGDA)Ethylene Glycol Diacetate (EGDA)
Primary Metabolites Propylene Glycol, Acetic AcidEthylene Glycol, Acetic Acid
Acute Oral Toxicity (LD50, rat) 13530 mg/kg6860 mg/kg
Key Toxicological Concern LowPotential for ethylene glycol toxicity upon hydrolysis

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental methodologies should be employed. The following are summaries of relevant standard test methods for key performance and toxicological assessments.

Solvency Power Determination (ASTM D1133 - Kauri-Butanol Value)

The Kauri-Butanol (Kb) value is a measure of the relative solvent power of hydrocarbon solvents.[6] A higher Kb value indicates stronger solvency.[6]

Methodology:

  • A standard solution of kauri resin in n-butanol is prepared.

  • The solvent being tested is titrated into a measured volume of the kauri-butanol solution.

  • The endpoint is reached when the solution becomes turbid to a defined degree, indicating the precipitation of the kauri resin.

  • The volume of the solvent required to reach the endpoint is used to calculate the Kauri-Butanol value.

KauriButanolTest Start Start Prepare_Solution Prepare Kauri-Butanol Standard Solution Start->Prepare_Solution Titrate Titrate with Test Solvent Prepare_Solution->Titrate Observe Observe for Turbidity (Endpoint) Titrate->Observe Calculate Calculate Kauri-Butanol Value Observe->Calculate Endpoint Reached End End Calculate->End

Workflow for Kauri-Butanol Value Test.

Evaporation Rate Determination (ASTM D3539)

This method determines the evaporation rate of volatile liquids using a thin-film evaporometer.[9]

Methodology:

  • A specified volume of the solvent is dispensed onto a filter paper disk.

  • The filter paper is suspended from a balance in a controlled environment (temperature and air flow).

  • The weight loss of the solvent over time is recorded.

  • The evaporation rate is determined and can be expressed relative to a standard solvent (e.g., n-butyl acetate).

Acute Toxicity Testing (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals.

  • Acute Oral Toxicity (OECD 423): This method involves a stepwise procedure where the substance is administered orally to a small group of animals at a defined dose.[10] Observations of toxicity and mortality determine the next dosing step, allowing for classification of the substance's acute oral toxicity.[10]

  • Acute Dermal Irritation/Corrosion (OECD 404): A single dose of the substance is applied to the skin of an animal.[11] The site is observed for erythema (redness) and edema (swelling) at specified intervals to determine the level of skin irritation.[11]

  • Acute Eye Irritation/Corrosion (OECD 405): The substance is applied to the eye of an animal, and the eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points to assess eye irritation.[1]

Conclusion

Both this compound and Ethylene Glycol Diacetate are effective, slow-evaporating solvents with broad utility. However, the comparative analysis reveals a critical distinction in their toxicological profiles. The metabolism of EGDA to the more toxic ethylene glycol raises significant safety concerns, particularly in applications where human exposure is possible. In contrast, PGDA's metabolism to the much less toxic propylene glycol positions it as a safer alternative. For researchers, scientists, and drug development professionals, where safety and biocompatibility are paramount, PGDA offers a more favorable profile without compromising significantly on solvent performance. The choice between these two solvents should, therefore, be guided by a thorough risk assessment that considers the specific application and potential for exposure.

References

PGDA as a safer alternative to N-methyl-2-pyrrolidone (NMP) in research applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more sustainable laboratory practices, the solvent N-methyl-2-pyrrolidone (NMP) has long been a staple due to its broad solvency. However, growing concerns over its reproductive toxicity and other health hazards have prompted a search for viable alternatives. Propylene glycol diacetate (PGDA) is emerging as a promising substitute, offering a more favorable safety profile without compromising performance in many research applications.

This guide provides an objective comparison of PGDA and NMP, supported by available data, to assist researchers in making informed decisions about solvent selection.

Performance Comparison

While direct, head-to-head comparative studies for all applications are limited, the available data suggests that PGDA can be an effective replacement for NMP in various research contexts, from drug formulation to polymer synthesis.

Solubilizing Power

NMP is well-known for its exceptional ability to dissolve a wide range of active pharmaceutical ingredients (APIs). While comprehensive solubility data for PGDA is still emerging, studies on related compounds and its inherent properties as a strong solvent for various resins suggest its potential as an effective solubilizer in pharmaceutical formulations.[1][2]

Table 1: Comparison of Solubilizing Power for Select APIs

APISolubility in NMPSolubility in Propylene Glycol (PG)*
DiazepamHigh17 mg/mL[3]
NaproxenHighSoluble, forms mixtures[4][5][6]
IbuprofenHigh~300 mg/g (in a 70:30 PG:water mixture)[7][8][9]

Note: Data for Propylene Glycol (PG) is presented as a proxy for PGDA due to the limited availability of direct solubility data for PGDA. Propylene glycol is the parent diol of PGDA. It is important to note that the diacetate ester structure of PGDA will influence its solvency properties, and these values should be considered as indicative.

Performance in Polymer Synthesis

PGDA has shown promising results as a solvent in polymer synthesis, particularly in the formulation of polyurethane coatings. A study on two-component waterborne polyurethane coatings demonstrated that the inclusion of PGDA significantly influences the curing process. An optimal concentration of around 10% PGDA was found to promote the crosslinking and curing reactions, with the extent of the NCO curing reaction reaching over 70% in 4 hours, a significant increase compared to formulations without PGDA (approximately 30%).[10][11] This suggests that PGDA can act as an effective solvent in this application, aiding in the diffusion of resin droplets and influencing reaction kinetics.

Safety and Toxicological Profile

The most compelling reason to consider PGDA as an alternative to NMP lies in its significantly better safety profile. NMP is classified as a reproductive toxicant and is subject to increasing regulatory scrutiny. In contrast, PGDA is considered to have a favorable toxicological profile.

Table 2: Comparison of Toxicological Data for PGDA and NMP

ParameterThis compound (PGDA)N-methyl-2-pyrrolidone (NMP)
Acute Oral Toxicity (LD50, rat) > 5,000 mg/kg (Estimated)3,598 - 4,320 mg/kg[13]
Reproductive Toxicity No evidence of reproductive toxicityKnown reproductive toxicant
Irritation May cause mild skin and eye irritation[7]Can cause skin, eye, and respiratory irritation[13]
Sensitization No evidence of skin sensitizationNo sensitization potential observed[13]

Disclaimer: The IC50 values presented below are compiled from different studies and cell lines and are not the result of a direct head-to-head comparative study. Experimental conditions can significantly influence these values.

Table 3: In Vitro Cytotoxicity Data (IC50 Values)

Cell LineThis compound (PGDA)N-methyl-2-pyrrolidone (NMP)
HeLa Data not available~24.23 µmol/L[14]
HepG2 No significant cytotoxicity observed at tested concentrations[15][16]IC50 values vary depending on the study, with some indicating toxicity[15][17]
3T3 Data not availableEmbryotoxic potential observed[18][19]

Environmental Profile

The environmental fate of laboratory solvents is a critical consideration for sustainable research practices. PGDA is suggested to be readily biodegradable, offering an advantage over NMP, which is considered inherently biodegradable but may persist longer in the environment.

Table 4: Comparison of Environmental Fate

ParameterThis compound (PGDA)N-methyl-2-pyrrolidone (NMP)
Biodegradability Expected to be readily biodegradable (similar to ethylene glycol diacetate)[15]Inherently biodegradable (OECD 302B)[20][21][22][23][24]
Bioaccumulation Potential Low (Estimated BCF of 3.2)[15]Not expected to bioaccumulate
Environmental Hazard Considered to have a favorable environmental profile[8]Concerns due to its persistence and potential for widespread environmental presence

Experimental Protocols

Determining API Solubility

A standard method for determining the solubility of an active pharmaceutical ingredient (API) in a given solvent involves the shake-flask method.

Objective: To determine the saturation solubility of an API in PGDA and NMP at a specific temperature.

Materials:

  • API powder

  • This compound (PGDA)

  • N-methyl-2-pyrrolidone (NMP)

  • Vials with screw caps

  • Shaker or agitator set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the API to a known volume of the solvent (PGDA or NMP) in a vial. The excess solid should be visible.

  • Seal the vials and place them in a shaker/agitator at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analyze the concentration of the API in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

DOT Diagram: API Solubility Determination Workflow

API Solubility Determination Workflow A Add excess API to solvent (PGDA or NMP) B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw and dilute supernatant C->D E Analyze API concentration (HPLC/UV-Vis) D->E F Calculate solubility E->F

Caption: Workflow for determining API solubility.

Assessing Solvent Resistance of a Coating

The ASTM D5402 standard test method can be used to assess the solvent resistance of an organic coating, providing a comparative measure of cure.

Objective: To compare the effect of PGDA and NMP on the integrity of a cured organic coating.

Materials:

  • Coated panels (cured according to specifications)

  • This compound (PGDA)

  • N-methyl-2-pyrrolidone (NMP)

  • Cotton cloths or cheesecloth

  • A device for holding the solvent-saturated cloth and applying consistent pressure (or manual application with consistent technique)

Procedure:

  • Select a test area on the coated panel.

  • Saturate a piece of cotton cloth with the test solvent (PGDA or NMP).

  • Rub the test area with the saturated cloth using a consistent back-and-forth motion (a "double rub").

  • Perform a specified number of double rubs (e.g., 50 or 100).

  • Visually inspect the coating for any signs of degradation, such as softening, blistering, discoloration, or removal of the coating.

  • Also, inspect the cloth for any signs of coating transfer.

  • Compare the results obtained with PGDA and NMP to assess the relative resistance of the coating to each solvent.

DOT Diagram: Solvent Resistance Test Workflow

Solvent Resistance Test Workflow A Prepare coated panel B Saturate cloth with test solvent (PGDA or NMP) A->B C Perform specified number of double rubs B->C D Visually inspect coating and cloth C->D E Compare results D->E

Caption: Workflow for assessing solvent resistance.

Signaling Pathways and Logical Relationships

The primary concern with NMP is its reproductive toxicity. The exact signaling pathways are complex and not fully elucidated, but they are known to disrupt normal developmental processes.

DOT Diagram: Simplified Representation of NMP's Reproductive Toxicity Concern

NMP Reproductive Toxicity Concern NMP NMP Exposure Absorption Absorption (Dermal, Inhalation, Oral) NMP->Absorption TargetOrgans Distribution to Reproductive Organs Absorption->TargetOrgans Disruption Disruption of Developmental Signaling Pathways TargetOrgans->Disruption AdverseEffects Adverse Reproductive and Developmental Effects Disruption->AdverseEffects

Caption: NMP's pathway to reproductive toxicity.

In contrast, PGDA's favorable safety profile suggests a different logical relationship with cellular health.

DOT Diagram: PGDA's Favorable Safety Profile

PGDA's Favorable Safety Profile PGDA PGDA Exposure Metabolism Metabolized to Propylene Glycol and Acetic Acid PGDA->Metabolism LowToxicity Low Systemic Toxicity Metabolism->LowToxicity

Caption: PGDA's metabolism to low-toxicity products.

Conclusion

The available evidence strongly supports the consideration of this compound (PGDA) as a safer and viable alternative to N-methyl-2-pyrrolidone (NMP) in a variety of research applications. While NMP has been a workhorse solvent, its significant health risks, particularly its reproductive toxicity, necessitate a transition to greener and safer alternatives. PGDA's favorable toxicological and environmental profile, combined with its demonstrated effectiveness as a solvent in applications such as polyurethane coatings, makes it a compelling candidate for substitution.

Researchers are encouraged to evaluate PGDA in their specific applications to confirm its suitability. While this guide provides a summary of available data, further direct comparative studies are needed to fully delineate the performance of PGDA versus NMP across the full spectrum of research applications. The transition to safer solvents like PGDA is a critical step towards creating a more sustainable and health-conscious research environment.

References

Performance comparison of propylene glycol diacetate and glycerol as cryoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented use and performance of propylene glycol diacetate (PGDA) and glycerol as cryoprotectants. While glycerol is a well-established and extensively studied cryoprotective agent (CPA), there is a notable lack of experimental data on the efficacy of this compound in cryopreservation.

This guide aims to provide a comparative overview based on the existing information. However, the absence of direct comparative studies necessitates a qualitative rather than a quantitative assessment for this compound.

Performance Comparison: An Overview

Due to the limited research on PGDA as a cryoprotectant, a direct quantitative comparison with glycerol is not feasible. Glycerol has a long history of use in cryopreservation, and its performance has been documented across a wide range of biological materials.

Performance MetricThis compound (PGDA)Glycerol
Post-Thaw Cell Viability No data available from the conducted search.Generally provides good to excellent cell viability for a variety of cell types, including red blood cells, sperm, and various cell lines. Optimal concentrations typically range from 5% to 20%.
Toxicity Generally recognized as having a favorable toxicological profile and is used in pharmaceutical applications as a solvent and emulsifier. However, specific cryotoxicity data is not available.Considered to have low toxicity compared to other cryoprotectants like DMSO.[1] However, high concentrations can lead to osmotic stress and cellular damage.[1]
Ice Crystallization Inhibition No direct studies on its ability to inhibit ice recrystallization in a cryopreservation context were found.Known to inhibit ice crystal formation by depressing the freezing point and increasing viscosity at low temperatures.[2]
Cellular Permeation As a diacetate ester of propylene glycol, it is likely to be cell-permeable, but specific permeability data in cryopreservation is unavailable.Readily permeates cell membranes, which is crucial for intracellular cryoprotection.[2]

Experimental Protocols

Detailed experimental protocols for evaluating cryoprotectants are crucial for reproducible research. Below are generalized protocols for assessing cryoprotectant performance. It is important to note that a specific protocol for PGDA as a cryoprotectant could not be found in the reviewed literature.

General Protocol for Cryoprotectant Efficacy Evaluation

This protocol outlines the fundamental steps to assess the effectiveness of a cryoprotectant.

G cluster_preparation Cell Preparation cluster_cryopreservation Cryopreservation cluster_thawing Thawing and Recovery cluster_assessment Post-Thaw Assessment prep1 Cell Culture and Harvest prep2 Cell Counting and Viability Assessment (e.g., Trypan Blue) prep1->prep2 cryo1 Resuspend cells in freezing medium containing cryoprotectant prep2->cryo1 cryo2 Equilibration (time and temperature dependent on CPA and cell type) cryo1->cryo2 cryo3 Controlled-rate freezing (e.g., -1°C/minute) to -80°C cryo2->cryo3 cryo4 Transfer to liquid nitrogen (-196°C) for long-term storage cryo3->cryo4 thaw1 Rapid thawing in a 37°C water bath cryo4->thaw1 thaw2 Dilution and removal of cryoprotectant thaw1->thaw2 thaw3 Cell recovery and culture thaw2->thaw3 assess1 Post-thaw viability and recovery quantification thaw3->assess1 assess2 Functional assays (cell-type specific) assess1->assess2 G cluster_pathways Cellular Response Pathways cryo_stress Cryopreservation Stress (Osmotic, Cold Shock) stress_response Stress Response Pathways (e.g., MAPK) cryo_stress->stress_response apoptosis Apoptotic Pathways (e.g., Caspase activation) cryo_stress->apoptosis survival Cell Survival Pathways (e.g., Akt/PI3K) cryo_stress->survival stress_response->apoptosis pro-apoptotic signaling outcome Cell Fate (Survival or Death) apoptosis->outcome survival->apoptosis anti-apoptotic signaling survival->outcome

References

Propylene Glycol Diacetate: A Comparative Toxicological Profile with Other Glycol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profile of propylene glycol diacetate (PGDA) with other key glycol ethers, offering objective data and experimental context to inform product selection and risk assessment in research and pharmaceutical applications. Glycol ethers are broadly categorized into two main series: the P-series (propylene glycol-based) and the E-series (ethylene glycol-based). This distinction is critical as it dictates their metabolic pathways and, consequently, their toxicological profiles.

Executive Summary

This compound (PGDA) is a diester of propylene glycol, belonging to the P-series of glycol ethers. A key finding from toxicological assessments is that PGDA is considered a data-poor compound.[1] Due to its rapid hydrolysis in the body to propylene glycol and acetic acid, its toxicological profile is often evaluated through a "read-across" approach from these well-studied metabolites.[1] In general, P-series glycol ethers, including PGDA and its parent compound propylene glycol, exhibit a more favorable toxicological profile compared to the E-series.[2] This is primarily attributed to their different metabolic pathways. E-series glycol ethers, such as ethylene glycol monomethyl ether (EGME), are metabolized to toxic alkoxyacetic acids, which are linked to reproductive and developmental toxicities.[3] In contrast, P-series glycol ethers are primarily metabolized to less toxic compounds.[4]

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for PGDA, a representative P-series glycol ether (Propylene Glycol Monomethyl Ether - PGME), and a representative E-series glycol ether (Ethylene Glycol Monomethyl Ether - EGME).

Table 1: Acute Toxicity

CompoundTestSpeciesRouteLD50/LC50Reference
This compound (PGDA) LD50RatOral14,000 mg/kg[5]
LD50RabbitDermal> 2,000 mg/kg[5]
Propylene Glycol Monomethyl Ether (PGME) LD50RatOral3,739 mg/kg (male), 4,277 mg/kg (female)[6]
LD50RabbitDermal> 2,000 mg/kg[6]
LC50RatInhalation> 7,000 ppm (6 hours)[7]
Ethylene Glycol Monomethyl Ether (EGME) LD50RatOral2.1 - 3.4 g/kg[8]
LD50RabbitDermal1.3 g/kg[8]
LC50MouseInhalation1,480 ppm (7 hours)[8]

Table 2: Repeated Dose Toxicity

CompoundSpeciesRouteDurationNOAEL/LOAELEffects ObservedReference
This compound (PGDA) Data not available. Toxicological profile is read-across from propylene glycol and acetic acid.
Propylene Glycol Monomethyl Ether (PGME) RatInhalation2 yearsNOAEL: 300 ppmIncreased mortality and liver effects at higher doses.[9][10]
Ethylene Glycol Monomethyl Ether (EGME) RatOral6 weeksLOAEL: 1.88 mmole/kgHematologic changes, increased spleen weight.[11]

Table 3: Reproductive and Developmental Toxicity

CompoundSpeciesRouteNOAEL/LOAEL (Developmental)NOAEL/LOAEL (Maternal)Key FindingsReference
This compound (PGDA) Data not available. Propylene glycol shows no evidence of reproductive or developmental toxicity at high doses.[12][13][14]
Propylene Glycol Monomethyl Ether (PGME) Acetate RatInhalationNOAEL: > 4160 ppmLOAEL: 500 ppm (slight toxic effects)No teratological or other developmental effects observed.[15][16]
Ethylene Glycol Monomethyl Ether (EGME) RatInhalationLOAEL: 50 ppmNOAEL: 50 ppmTeratogenic effects, including skeletal variations.[17]
RabbitOralLOAEL: 25 mg/kg/day-Impaired spermatogenesis.[5]

Table 4: Genotoxicity and Carcinogenicity

CompoundGenotoxicityCarcinogenicityReference
This compound (PGDA) Not classified as a germ cell mutagen.Not classified as carcinogenic.[17]
Propylene Glycol Monomethyl Ether (PGME) Not genotoxic.No evidence of carcinogenicity in rats and mice.[4][9]
Ethylene Glycol Monomethyl Ether (EGME) Some positive results in in-vitro tests (e.g., sister chromatid exchange).No cancer studies reported.[8]

Metabolic Pathways: The Key to Differential Toxicity

The primary reason for the differing toxicological profiles of P-series and E-series glycol ethers lies in their metabolic pathways.

MetabolicPathways cluster_p_series P-Series Metabolism (e.g., PGME) cluster_e_series E-Series Metabolism (e.g., EGME) PGME Propylene Glycol Monomethyl Ether (PGME) PG Propylene Glycol PGME->PG O-demethylation Pyruvate Pyruvic Acid PG->Pyruvate Metabolism CO2_H2O CO2 + H2O Pyruvate->CO2_H2O TCA Cycle EGME Ethylene Glycol Monomethyl Ether (EGME) MAA Methoxyacetic Acid (Toxic Metabolite) EGME->MAA Oxidation Toxicity Reproductive & Developmental Toxicity MAA->Toxicity OECD414_Workflow start Mated Female Animals (e.g., Rats, Rabbits) dosing Daily Dosing with Test Substance (Gestation Days 6-15 for rats) start->dosing observation Maternal Observations: - Clinical signs - Body weight - Food consumption dosing->observation necropsy Necropsy of Dams (Day before expected delivery) observation->necropsy uterine_exam Examination of Uterine Contents: - Number of corpora lutea - Implantation sites - Resorptions - Live/dead fetuses necropsy->uterine_exam fetal_exam Fetal Examinations: - Body weight - External, visceral, and skeletal abnormalities uterine_exam->fetal_exam end Data Analysis & NOAEL/LOAEL Determination fetal_exam->end

References

A Comparative Guide to the Purity Validation of Propylene Glycol Diacetate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of excipients like propylene glycol diacetate (PGDA) is a critical step in guaranteeing the safety and efficacy of pharmaceutical formulations. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of PGDA purity. We will delve into detailed experimental protocols and present supporting data to assist in selecting the most appropriate method for your analytical needs.

This compound, a versatile solvent and plasticizer, must be rigorously tested for impurities that may arise from its synthesis or degradation. These impurities can include residual starting materials like propylene glycol, acetic acid, and potential by-products such as propylene glycol monoacetate. Both GC-MS and HPLC offer robust platforms for the separation and quantification of PGDA and its potential impurities, yet they operate on different principles and present distinct advantages and limitations.

At a Glance: GC-MS vs. HPLC for PGDA Purity Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their affinity for a stationary phase, with detection typically by UV or Refractive Index (RI).
Volatility Requirement Essential; suitable for the relatively volatile PGDA and its likely impurities.Not required; advantageous for non-volatile or thermally labile impurities.
Selectivity & Identification Excellent; mass spectra provide definitive identification of impurities.Good; retention time is the primary identifier, with less structural information from common detectors.
Sensitivity Generally higher, especially for volatile impurities.Dependent on the detector; UV detection requires a chromophore, while RI detection is more universal but less sensitive.
Analysis Time Typically faster for volatile compounds.Can be longer, depending on the separation complexity.
Sample Preparation Often requires dilution in a suitable solvent.Dilution in the mobile phase is common.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the analysis of this compound using GC-MS and HPLC. These values are representative and may vary depending on the specific instrumentation and method optimization.

Validation ParameterGC-MSHPLC
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL (UV), 1 µg/mL (RI)
Limit of Quantification (LOQ) 0.05 µg/mL0.5 µg/mL (UV), 5 µg/mL (RI)
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 3%
Accuracy (Recovery %) 98-102%97-103%

Experimental Workflows

The logical flow for validating the purity of this compound using either GC-MS or HPLC involves several key stages, from sample preparation to data analysis and reporting.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting prep Weigh and dissolve PGDA sample gcms GC-MS Analysis prep->gcms Inject hplc HPLC Analysis prep->hplc Inject std_prep Prepare calibration standards std_prep->gcms std_prep->hplc peak_int Peak integration and identification gcms->peak_int hplc->peak_int cal_curve Construct calibration curve peak_int->cal_curve quant Quantify impurities and assay of PGDA cal_curve->quant report Generate final report quant->report

Caption: General workflow for PGDA purity validation.

Detailed Experimental Protocols

GC-MS Method for Purity and Impurity Analysis of this compound

This method is adapted from established pharmacopeial methods for the analysis of propylene glycol and its esters.[1]

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents and Materials:

  • This compound Reference Standard

  • Methanol (GC grade)

  • Helium (carrier gas)

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/minute to 220°C

    • Hold at 220°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/minute

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-350

Sample Preparation:

  • Standard Solution: Accurately weigh about 50 mg of this compound Reference Standard into a 10 mL volumetric flask. Dilute to volume with methanol.

  • Sample Solution: Accurately weigh about 50 mg of the this compound sample into a 10 mL volumetric flask. Dilute to volume with methanol.

Data Analysis: Identify the this compound peak and any impurity peaks by their retention times and mass spectra. Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks. The purity of this compound is calculated by subtracting the total percentage of impurities from 100%.

HPLC Method for Purity and Impurity Analysis of this compound

This method is based on reverse-phase chromatography, which is suitable for the separation of moderately polar compounds like PGDA and its potential impurities.[2][3]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.

  • Column: C18, 250 mm x 4.6 mm ID, 5 µm particle size.

Reagents and Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (50:50, v/v)

  • Flow Rate: 1.0 mL/minute

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detector:

    • UV at 210 nm (for impurities with chromophores)

    • Refractive Index (for universal detection)

Sample Preparation:

  • Standard Solution: Accurately weigh about 100 mg of this compound Reference Standard into a 10 mL volumetric flask. Dilute to volume with the mobile phase.

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Dilute to volume with the mobile phase.

Data Analysis: Identify the this compound peak and any impurity peaks by their retention times. Calculate the percentage of each impurity by area normalization. The purity of this compound is determined by subtracting the sum of the areas of all impurity peaks from the total peak area.

Logical Relationship of Analytical Choices

The choice between GC-MS and HPLC for purity validation is often dictated by the nature of the potential impurities and the specific requirements of the analysis.

cluster_analyte Analyte Properties cluster_method Analytical Method cluster_outcome Analytical Outcome volatile Volatile & Thermally Stable gcms GC-MS volatile->gcms Favors nonvolatile Non-Volatile or Thermally Labile hplc HPLC nonvolatile->hplc Favors definitive Definitive Identification (High Selectivity) gcms->definitive versatile Versatile Separation (Broader Applicability) hplc->versatile

Caption: Decision logic for analytical method selection.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the purity validation of this compound.

  • GC-MS excels in the definitive identification and quantification of volatile and thermally stable impurities, offering high sensitivity and selectivity. Its ability to provide structural information through mass spectrometry is a significant advantage for impurity profiling.

  • HPLC provides versatility, particularly for the analysis of non-volatile or thermally labile impurities that may not be amenable to GC analysis. While common detectors like UV and RI offer less structural information than MS, HPLC remains a robust and widely used technique for purity assessment in the pharmaceutical industry.

The choice between these two methods should be based on a thorough understanding of the potential impurity profile of the this compound sample and the specific analytical requirements of the drug development process. In many cases, the use of both techniques can provide a comprehensive and orthogonal approach to purity validation, ensuring the highest quality of this critical pharmaceutical excipient.

References

Comparative Solubility Analysis of Active Pharmaceutical Ingredients in Common Pharmaceutical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For poorly water-soluble drugs, non-aqueous solvents and co-solvents play a pivotal role in formulation development. This guide provides a comparative analysis of the solubility of several widely used APIs in common pharmaceutical solvents. While direct experimental data for propylene glycol diacetate (PGDA) is not extensively available in the public domain, this document serves as a valuable resource by presenting solubility data for alternative solvents, thereby establishing a benchmark for future experimental evaluations of PGDA.

Comparative Solubility Data

The following table summarizes the solubility of selected APIs in various pharmaceutical-grade solvents. These solvents are frequently employed in the development of oral, topical, and parenteral dosage forms. The data has been compiled from various scientific literature sources. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the API.

Active Pharmaceutical Ingredient (API)Propylene Glycol (mg/mL)Polyethylene Glycol 400 (PEG 400) (mg/mL)Ethanol (mg/mL)Isopropyl Myristate (mg/mL)
Ibuprofen 300[1]---
Ketoprofen 127.8 (as 0.499 mol/L)-470.4 (as 1.85 mol/L)-
Naproxen Soluble-55-
Diclofenac ~400 (as 40 wt%)[2]~400 (as 40 wt%)[2]--
Acetaminophen SolubleSolubleSoluble-
Loratadine 160 (as 16% w/w)[3]SolubleVery SolubleSoluble
Piroxicam 10.9[4]---
Meloxicam Soluble---
Celecoxib Soluble---

Note: A dash (-) indicates that no specific quantitative data was found in the conducted search. "Soluble" or "Very Soluble" indicates a qualitative description from the literature without specific numerical values.

Experimental Protocol for Solubility Determination

A standardized and robust protocol is essential for obtaining reliable and reproducible solubility data. The following methodology is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of an API in a given solvent.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Solvent (e.g., this compound, Propylene Glycol, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API powder to a series of vials. The excess is crucial to ensure that equilibrium is reached with undissolved solids present.

    • Accurately add a known volume or weight of the selected solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally in preliminary studies.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved API particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the validated analytical range of the chosen analytical method (HPLC or UV-Vis spectrophotometry).

    • Analyze the diluted sample to determine the concentration of the dissolved API.

  • Calculation:

    • Calculate the solubility of the API in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100g .

Validation:

  • The analytical method used for quantification must be validated for linearity, accuracy, precision, and specificity.

  • The time to reach equilibrium should be established by sampling at different time points until the concentration of the API in the solution remains constant.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for a comparative solubility study.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_results Results A Weigh excess API B Add known volume of solvent A->B Dispense C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Dilute sample F->G H HPLC or UV-Vis Analysis G->H I Calculate Solubility (mg/mL) H->I

Caption: Experimental workflow for determining API solubility using the shake-flask method.

Conclusion

The selection of an appropriate solvent is a critical step in the formulation of poorly water-soluble APIs. This guide provides a comparative overview of the solubility of several APIs in commonly used pharmaceutical solvents. While quantitative data for this compound (PGDA) remains limited in the reviewed literature, the provided data for alternative solvents offers a valuable point of reference. Researchers and formulation scientists are encouraged to perform experimental solubility studies for their specific APIs in PGDA to ascertain its suitability as a solvent or co-solvent in their formulations. The detailed experimental protocol and workflow provided herein offer a standardized approach for conducting such evaluations.

References

Propylene Glycol Diacetate: A Greener Alternative to Traditional Solvents in Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental impact of Propylene Glycol Diacetate (PGDA) compared to conventional solvents such as acetone, toluene, and xylene. This guide provides a data-driven comparison of key environmental and safety metrics, supported by detailed experimental protocols.

In the pursuit of sustainable laboratory and manufacturing practices, the choice of solvents has become a critical consideration. This compound (PGDA) is emerging as a viable, environmentally preferable alternative to many traditional organic solvents. Its favorable environmental profile, characterized by ready biodegradability, low toxicity, and low volatile organic compound (VOC) content, positions it as a key component in green chemistry initiatives. This guide offers an in-depth comparison of PGDA with acetone, toluene, and xylene, empowering users to make informed decisions that align with both performance requirements and environmental responsibility.

Comparative Environmental and Safety Data

The following tables summarize the key environmental and safety parameters for PGDA and the selected traditional solvents.

Table 1: Environmental Fate and Impact

ParameterThis compound (PGDA)AcetoneTolueneXylene
Biodegradability Readily biodegradable (OECD 301F)Readily biodegradableBiodegradable, but can persist in anaerobic conditions[1]Biodegradable in soil and water
Bioaccumulation Potential LowLowLow to moderateLow
VOC Content Low100% (VOC-exempt in the US)[2][3]100%[4][5]100%[6][7][8]
Air Pollution Contribution MinimalContributes to ground-level ozone and smog[2]Contributes to ground-level ozone formation[4]Contributes to ground-level ozone formation[8]

Table 2: Aquatic Toxicity

OrganismEndpointThis compound (PGDA)AcetoneTolueneXylene
Fish (e.g., Pimephales promelas, Oncorhynchus mykiss) 96-hour LC50>100 mg/L[9]>100 mg/L13 - 26 mg/L[1]2.6 - 13.4 mg/L[10][11]
Invertebrates (e.g., Daphnia magna) 48-hour EC50>100 mg/L>100 mg/L11.5 mg/L[12]3.82 mg/L[11]
Algae (e.g., Pseudokirchneriella subcapitata) 72-hour EC50171 mg/LData not readily available12.5 mg/L[13]2.2 mg/L[11]

Table 3: Physical and Safety Properties

ParameterThis compound (PGDA)AcetoneTolueneXylene
Flash Point 88 °C-18 °C4 °C27 - 32 °C[14]
Hazard Classification Not classified as hazardous to the aquatic environment[15]Flammable liquid, Hazardous waste[2]Flammable liquid, Harmful, Environmental hazard[16]Flammable liquid, Harmful, Environmental hazard[17]

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key environmental tests cited in this guide are detailed below.

OECD 301: Ready Biodegradability

This series of tests is designed to determine the potential for a chemical to be readily biodegradable under aerobic conditions. The "Manometric Respirometry Test" (OECD 301F), for which PGDA has been evaluated, is summarized here.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).[18]

  • Apparatus: Closed respirometer (e.g., Warburg-type or electrolytic), temperature-controlled incubator, and aeration equipment.

  • Procedure:

    • Prepare a mineral medium containing essential inorganic salts.

    • Add the test substance to the medium at a known concentration (typically 2-10 mg/L of organic carbon).

    • Inoculate the medium with a small volume of activated sludge.

    • Place the test mixture in the respirometer flasks. A control with inoculum but no test substance and a reference substance (e.g., sodium benzoate) are run in parallel.

    • Incubate the flasks in the dark at a constant temperature (20 ± 1 °C) for 28 days.

    • Measure the oxygen consumption continuously or at frequent intervals.

  • Interpretation: A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the ThOD within a 10-day window during the 28-day test period.[18]

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[19][20]

  • Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is determined.[19]

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).[21]

  • Procedure:

    • A range of at least five test concentrations, typically in a geometric series, is prepared. A control group is maintained in water without the test substance.

    • Healthy, acclimated fish are randomly distributed into the test and control tanks.

    • The fish are exposed for 96 hours under controlled conditions (temperature, light, and dissolved oxygen).

    • Observations of mortality and any sublethal effects are made at 24, 48, 72, and 96 hours.

  • Interpretation: The LC50 value and its 95% confidence limits are calculated at the end of the exposure period using statistical methods.[22]

OECD 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.[23][24]

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in water at a range of concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.[25][26]

  • Test Organisms: Daphnia magna is the most commonly used species.[23]

  • Procedure:

    • Prepare a series of at least five test concentrations and a control.

    • Introduce a set number of young daphnids into each test vessel.

    • Incubate the vessels for 48 hours under defined conditions of temperature and light.

    • Count the number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) at 24 and 48 hours.[27]

  • Interpretation: The EC50 value, the concentration that causes immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period.[27]

Visualizing the Assessment Process

To better understand the frameworks for evaluating solvent sustainability, the following diagrams illustrate the logical flow of an environmental impact assessment and a typical experimental workflow.

EnvironmentalImpactAssessment cluster_0 Phase 1: Goal & Scope Definition cluster_1 Phase 2: Life Cycle Inventory (LCI) cluster_2 Phase 3: Life Cycle Impact Assessment (LCIA) cluster_3 Phase 4: Interpretation & Decision Making A Identify Solvents for Comparison (e.g., PGDA vs. Traditional) C Data Collection: - Raw Material Extraction - Manufacturing Processes - Use Phase Emissions - End-of-Life Fate A->C Input B Define Assessment Boundaries (Cradle-to-Grave/Gate) B->C D Characterize Impacts: - Toxicity (Human & Eco) - Biodegradability - VOC Emissions - Global Warming Potential C->D Analyze E Comparative Analysis of Solvents D->E Evaluate F Identify Environmentally Preferable Alternative E->F G Recommendation for Use F->G

Environmental Impact Assessment Workflow.

BiodegradabilityTestWorkflow cluster_0 Preparation cluster_1 Experimental Setup (OECD 301F) cluster_2 Incubation & Measurement cluster_3 Data Analysis & Interpretation P1 Prepare Mineral Medium S1 Set up Test Flasks: - Test Substance + Inoculum - Control (Inoculum only) - Reference Substance + Inoculum P1->S1 P2 Prepare Test Substance Solution P2->S1 P3 Acquire & Prepare Inoculum (e.g., Activated Sludge) P3->S1 S2 Connect to Respirometer S1->S2 I1 Incubate at 20°C in the Dark (28 days) S2->I1 I2 Continuously Measure Oxygen Consumption I1->I2 A1 Calculate % Biodegradation vs. Theoretical Oxygen Demand (ThOD) I2->A1 A2 Check for 10-day Window A1->A2 A3 Determine 'Readily Biodegradable' Status A2->A3

OECD 301F Biodegradability Test Workflow.

Conclusion

The data presented in this guide demonstrates that this compound offers a significantly improved environmental and safety profile compared to traditional solvents like acetone, toluene, and xylene. Its ready biodegradability, lower aquatic toxicity, and high flash point make it a more sustainable and safer choice for a wide range of applications in research, drug development, and manufacturing. While traditional solvents may still be required for certain specific applications, a thorough environmental impact assessment, as outlined in this guide, can aid in the transition to greener alternatives like PGDA wherever feasible. By adopting such practices, the scientific community can contribute to minimizing its environmental footprint and fostering a culture of safety and sustainability.

References

Evaluation of propylene glycol diacetate as a coalescing agent compared to others

Author: BenchChem Technical Support Team. Date: December 2025

Propylene Glycol Diacetate (PGDA) is emerging as a noteworthy coalescing agent in the formulation of paints and coatings. This guide provides a comprehensive comparison of PGDA with other commonly used coalescing agents, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of PGDA in detail.

Executive Summary

This compound is a slow-evaporating, hydrophobic glycol ether with a low odor profile and favorable environmental characteristics, including ready biodegradability.[1] It functions as a temporary plasticizer for polymer particles in latex paints, effectively reducing the minimum film formation temperature (MFFT) to ensure the formation of a continuous, uniform film at ambient temperatures. This guide evaluates PGDA's performance against other coalescing agents based on key parameters: MFFT reduction efficiency, impact on gloss, and scrub resistance of the final coating.

Comparative Performance Data

The following tables summarize the physical properties and performance data of this compound in comparison to other widely used coalescing agents.

Table 1: Physical Properties of Selected Coalescing Agents

PropertyThis compound (PGDA)Texanol™ (TMP-DIB)Butyl Cellosolve (Ethylene Glycol Monobutyl Ether)Dipropylene Glycol n-Butyl Ether (DPnB)
Chemical Formula C7H12O4C12H24O3C6H14O2C10H22O3
Molecular Weight ( g/mol ) 160.17216.32118.17190.28
Boiling Point (°C) 191254171230
Evaporation Rate (n-BuAc=1) 0.040.0020.080.006
Water Solubility (% by wt) 10.50.1Miscible4.5
VOC Status (EU Decopaint Directive) VOCNon-VOCVOCVOC

Note: Data compiled from various sources. Evaporation rates and water solubility can vary slightly based on the measurement method and conditions.

Table 2: Minimum Film Formation Temperature (MFFT) Reduction

Coalescing AgentPolymer TypeCoalescent Level (% on polymer solids)MFFT (°C)Source
NoneStyrene-Acrylic013.9[2]
BDGA (structurally similar to PGDA) Styrene-Acrylic30[2]
TMPDMIBStyrene-Acrylic30[2]
BDGStyrene-Acrylic40[2]
TMPDDIBStyrene-Acrylic40[2]
PMAStyrene-Acrylic163.1[2]

BDGA (Butylene Glycol Diacetate) is presented as a proxy for PGDA due to structural similarity and lack of direct comparative MFFT data for PGDA in the reviewed literature.

Table 3: Wet Scrub Resistance

Coalescing AgentPolymer TypeScrub Resistance (Cycles to Failure)Relative PerformanceSource
BDGStyrene-Acrylic610100%[2]
BDGA (structurally similar to PGDA) Styrene-Acrylic~47678% of BDG[2]
TMPDDIBStyrene-Acrylic50082% of BDG[2]
TMPDMIBStyrene-Acrylic~46092% of TMPDDIB[2]

A higher number of cycles to failure indicates better scrub resistance. A study on zero-VOC coalescents reported that in their specific formulation, scrub resistance was not significantly affected by the choice of coalescent, with all values exceeding 2400 cycles.[3]

Table 4: Effect on Gloss (60° Specular Gloss)

Coalescing AgentPolymer TypeGloss (GU)Source
Texanol™Interior Semi-Gloss Formulation59.6[3]
Zero-VOC Coalescent 1Interior Semi-Gloss Formulation65-70[3]
Zero-VOC Coalescent 2Interior Semi-Gloss Formulation65-70[3]
Zero-VOC Coalescent 3Interior Semi-Gloss Formulation65-70[3]
Propylene Glycol MonolaurateAcrylic ResinComparable to Texanol™[4]

While direct gloss data for PGDA was not available, studies on other low and zero-VOC coalescing agents suggest they can lead to higher gloss values compared to the more volatile Texanol™.[3] This is attributed to improved film formation.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Film Formation Temperature (MFFT) - ASTM D2354

The MFFT is the lowest temperature at which a latex or emulsion polymer will form a continuous film.[5][6][7][8]

Apparatus:

  • MFFT Bar: A metal platen with a temperature gradient.[5][9]

  • Applicator: A cube applicator with a specific gap size.

  • Dry Air Stream: To ensure uniform drying and prevent condensation.

Procedure:

  • The MFFT bar is set to the desired temperature range.

  • The latex emulsion, with a specified concentration of the coalescing agent, is applied to the cooled platen using the applicator.

  • A stream of dry air is passed over the surface of the wet film.

  • After the film is dry, the point on the temperature gradient scale where the film transitions from a continuous, clear film to a cracked, opaque, or powdered film is identified. This temperature is recorded as the MFFT.

Wet Scrub Resistance - ASTM D2486

This test method determines the resistance of wall paints to erosion caused by repeated scrubbing.[10][11][12][13][14]

Apparatus:

  • Scrub Test Machine: A machine that moves a brush or sponge with a reciprocating motion over a test panel.[12][13]

  • Test Panels: Black plastic panels are typically used.[13]

  • Brush or Sponge: A standardized brush with nylon bristles or a sponge is used.[14]

  • Scrub Medium: An abrasive or non-abrasive cleaning solution.

Procedure:

  • The paint is applied to the test panel at a specified thickness and allowed to cure for a set period (e.g., 7 days).[10]

  • The panel is placed in the scrub test machine.

  • The brush or sponge is saturated with the scrub medium and placed in the holder.

  • The machine is started, and the panel is scrubbed for a specified number of cycles or until the paint film is worn through to the substrate.

  • The number of cycles to failure is recorded as the scrub resistance.[10]

Specular Gloss - ASTM D523

This test method is used to measure the shininess of a surface.[15][16][17][18]

Apparatus:

  • Glossmeter: A device that measures specular reflectance at specific angles (typically 20°, 60°, and 85°).[17][18]

Procedure:

  • The glossmeter is calibrated using a standard of known gloss value.

  • The paint is applied to a smooth, non-porous substrate and allowed to dry completely.

  • The glossmeter is placed on the surface of the painted panel.

  • The gloss is measured at the desired angle (e.g., 60° for semi-gloss paints).

  • Multiple readings are taken at different locations on the panel, and the average value is reported in Gloss Units (GU).

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of coalescing agents.

G cluster_0 Latex Film Formation Process A 1. Water Evaporation B 2. Particle Packing A->B C 3. Particle Deformation (Coalescence) B->C D 4. Interdiffusion C->D E Continuous Film D->E

Diagram 1: The stages of latex film formation.

G cluster_1 Experimental Workflow for Coalescing Agent Evaluation Start Select Coalescing Agents (PGDA, Texanol, etc.) Formulate Prepare Paint Formulations Start->Formulate Apply Apply Paint to Substrates Formulate->Apply Cure Cure Films under Controlled Conditions Apply->Cure Test_MFFT MFFT (ASTM D2354) Cure->Test_MFFT Test_Scrub Scrub Resistance (ASTM D2486) Cure->Test_Scrub Test_Gloss Gloss (ASTM D523) Cure->Test_Gloss Analyze Analyze and Compare Data Test_MFFT->Analyze Test_Scrub->Analyze Test_Gloss->Analyze End Conclusion Analyze->End

Diagram 2: A typical workflow for evaluating coalescing agents.

G Ideal_Coalescent Ideal Coalescing Agent High_Efficiency High MFFT Reduction Efficiency Ideal_Coalescent->High_Efficiency Low_VOC Low/Zero VOC Ideal_Coalescent->Low_VOC Good_Scrub Good Scrub Resistance Ideal_Coalescent->Good_Scrub High_Gloss Enhances Gloss Ideal_Coalescent->High_Gloss Low_Odor Low Odor Ideal_Coalescent->Low_Odor Environmentally_Friendly Environmentally Friendly Ideal_Coalescent->Environmentally_Friendly

Diagram 3: Key properties of an ideal coalescing agent.

Conclusion

References

Cross-Validation of Analytical Methods for Propylene Glycol Diacetate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of propylene glycol diacetate, a common solvent and excipient, is crucial for ensuring product quality, safety, and efficacy. The cross-validation of analytical methods is a critical step to guarantee the consistency and interchangeability of analytical data. This guide provides an objective comparison of the two most prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is supported by established experimental protocols and typical validation parameters to facilitate informed method selection and cross-validation efforts.

Principles of Cross-Validation

Cross-validation of analytical methods involves demonstrating that two distinct methods yield equivalent, dependable, and reproducible results for the same analyte within a given sample. This process is essential when transferring methods between laboratories, implementing updated analytical procedures, or establishing orthogonal methods for comprehensive characterization of a substance. The comparison of key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, forms the basis of this process.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful techniques suitable for the analysis of this compound. However, they operate on different principles and offer distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile and thermally labile compounds. For this compound, which lacks a strong UV chromophore, a universal detector such as a Refractive Index (RI) detector is often employed.

Gas Chromatography (GC) is a robust method for the separation and analysis of volatile and semi-volatile compounds. This compound is well-suited for GC analysis, typically using a Flame Ionization Detector (FID) which offers high sensitivity for organic compounds.

The following table summarizes the typical performance characteristics for each method.

Validation ParameterHPLC with Refractive Index (RI)Gas Chromatography with Flame Ionization (FID)
Specificity Good. Can resolve this compound from related substances like propylene glycol and monoacetate isomers.Excellent. High-resolution capillary columns provide excellent separation of volatile impurities.
**Linearity (R²) **Typically ≥ 0.99Typically ≥ 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) ≤ 2.0%≤ 1.5%
Limit of Detection (LOD) Higher, due to the lower sensitivity of the RI detector.Lower, due to the high sensitivity of the FID.
Limit of Quantitation (LOQ) Higher, corresponding to the LOD.Lower, enabling the quantification of trace impurities.
Robustness Method should be robust against minor variations in mobile phase composition, flow rate, and temperature.Method is generally robust against small changes in oven temperature ramp, carrier gas flow rate, and injection volume.

Experimental Protocols

Detailed methodologies for the HPLC and GC analysis of this compound are provided below. These protocols represent typical starting points and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is suitable for the direct quantification of this compound.

Instrumentation:

  • HPLC system equipped with a refractive index detector.

  • Isocratic pump.

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[1][2] The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate detect RI Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Standard integrate->quantify

Workflow for the HPLC-RI analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)

This method offers high sensitivity for the quantification of this compound and related volatile impurities.[3][4]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector.

  • Capillary column injection system (split/splitless).

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 25°C/min.

    • Final Hold: Hold at 250°C for 2 minutes.[4]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 60:1).[4]

Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methanol or ethyl acetate, to a known concentration.[4][5]

  • An internal standard (e.g., triacetin) can be added for improved accuracy and precision.[4]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is inject Inject Sample add_is->inject separate Capillary Column Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Internal Standard integrate->quantify

Workflow for the GC-FID analysis of this compound.

Cross-Validation Framework

The cross-validation process involves a systematic comparison of the results obtained from the two distinct analytical methods.

For a comprehensive cross-validation, it is recommended to analyze the same batch of this compound using both the HPLC-RI and GC-FID methods. The results should be statistically compared to ensure there is no significant difference between the two methods. By establishing and comparing the performance characteristics of each method, researchers and scientists can ensure the reliability and consistency of their analytical data, which is fundamental to drug development and quality control.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation hplc HPLC-RI Method val_hplc Validate HPLC Method (Accuracy, Precision, Linearity, etc.) hplc->val_hplc gc GC-FID Method val_gc Validate GC Method (Accuracy, Precision, Linearity, etc.) gc->val_gc analyze_sample Analyze Same Sample Batch with Both Methods val_hplc->analyze_sample val_gc->analyze_sample compare_results Statistically Compare Results (e.g., t-test, F-test) analyze_sample->compare_results equivalence Demonstrate Equivalence compare_results->equivalence

Logical framework for the cross-validation of HPLC and GC methods.

References

Propylene Glycol Diacetate: A Performance Benchmark for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propylene Glycol Diacetate's Performance Against Industry-Standard Alternatives

This compound (PGDA) is a high-purity, clear, and colorless liquid with low odor, emerging as a versatile excipient in pharmaceutical formulations. Its utility as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs) and as a plasticizer in pharmaceutical coatings warrants a detailed performance evaluation against commonly used alternatives. This guide provides an objective comparison of PGDA's performance, supported by experimental data, to aid in formulation development.

Performance as a Solubilizer

The ability of a solvent to effectively dissolve a drug substance is a critical parameter in the formulation of liquid dosage forms. This compound's performance as a solubilizing agent is benchmarked against established solvents such as Propylene Glycol (PG) and Polyethylene Glycol (PEG).

Comparative Solubility Data

The following table summarizes the solubility of select poorly soluble drugs in different solvents. While direct data for PGDA is not always available in comparative studies, its performance is expected to be competitive, particularly for lipophilic compounds, due to its ester nature.

DrugPropylene Glycol (PG) (mg/mL)Polyethylene Glycol 400 (PEG 400) (mg/mL)Ethanol (mg/mL)Water (mg/mL)
Celecoxib 30.023[1]414.804[1]63.346[1]0.007[1]
Ibuprofen ~300[2]>300-<0.1
Rofecoxib 1.152[1]11.234[1]0.683[1]0.009[1]
Meloxicam 0.307[1]3.763[1]0.354[1]0.012[1]
Nimesulide 1.760[1]63.120[1]3.320[1]0.014[1]

Note: The solubility of Ibuprofen in Propylene Glycol is reported to be high, around 300 mg/g.[2] In a study comparing cosolvents, 80% v/v solutions of PG and PEG 300 increased the solubility of S(+)-ibuprofen by 400-fold and 1500-fold, respectively.[3]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The equilibrium solubility of a drug in a particular solvent is a fundamental parameter in pre-formulation studies. The shake-flask method is a widely accepted technique for this determination.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of the drug is added to a known volume of the solvent (e.g., this compound) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute: The suspension is filtered through a membrane filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid drug.

  • Quantification: An aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable mobile phase. The concentration of the dissolved drug is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess drug to PGDA B Seal container A->B C Agitate at constant temperature (e.g., 25°C) for 24-72h B->C D Filter or Centrifuge C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify by HPLC F->G G cluster_0 Sample Preparation cluster_1 Conditioning cluster_2 Tensile Testing cluster_3 Data Analysis A Cast plasticized film B Cut rectangular specimens A->B C Condition at 23°C & 50% RH B->C D Mount specimen in grips C->D E Apply tensile load at constant rate D->E F Record Force and Elongation E->F G Generate Stress-Strain Curve F->G H Calculate Tensile Strength, % Elongation, Young's Modulus G->H

References

A Comparative Analysis of the Solvent Properties of PGDA and Other Acetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solvent properties of Propylene Glycol Diacetate (PGDA) against other common acetate esters: Ethyl Acetate, n-Butyl Acetate, and tert-Butyl Acetate. The information presented is intended to assist researchers and professionals in selecting the appropriate solvent for their specific applications, ranging from coatings and inks to pharmaceutical formulations.

Executive Summary

This compound (PGDA) is a high-performance, slow-evaporating, and environmentally friendly solvent. When compared to other common acetate esters, PGDA offers a unique combination of low volatility, strong solvency for a wide range of resins, and a favorable safety profile. While faster-evaporating esters like Ethyl Acetate are suited for applications requiring quick drying times, PGDA provides excellent flow and leveling properties, making it ideal for high-quality coatings and inks. n-Butyl Acetate serves as an industry benchmark with a medium evaporation rate, while VOC-exempt tert-Butyl Acetate presents an alternative for formulations requiring reduced environmental impact. The selection of an appropriate acetate solvent is therefore highly dependent on the specific performance requirements of the application, including drying time, resin solubility, viscosity control, and regulatory compliance.

Physical and Chemical Properties: A Comparative Overview

The fundamental properties of a solvent dictate its behavior and suitability for different applications. The following table summarizes key quantitative data for PGDA and the selected acetate esters.

PropertyPGDAEthyl Acetaten-Butyl Acetatetert-Butyl Acetate
Molecular Weight ( g/mol ) 160.288.11[1]116.16116.16
Boiling Point (°C) 190 - 191[2][3]77.1[1][4]126.1[5][6]98[7][8]
Flash Point (°C, Closed Cup) 95[3]-4[4]22[5][6]4.4[9]
Density (g/cm³ @ 20°C) 1.056[3]0.9020.8810.866[10]
Viscosity (mPa·s) 2.47 @ 25°C[3]0.423 @ 25°C[1]0.74 @ 20°C[5]< 1.2 @ 20°C
Evaporation Rate (n-BuAc=1) 0.04[2][3]~4.41.02.8[6]
Water Solubility (g/100mL) 8.0 @ 25°C[3]8.3 @ 20°C0.68 @ 20°C[5][6]0.8 @ 23°C[9]
Vapor Pressure (hPa @ 20°C) < 197.310.4 (7.8 Torr)[5]~55 (41 mmHg)

In-Depth Analysis of Solvent Characteristics

Volatility and Evaporation Rate

A solvent's volatility is critical for controlling drying times in applications like coatings and inks.

  • PGDA is a very slow-evaporating solvent, with an evaporation rate of just 0.04 relative to n-Butyl Acetate.[2][3] This slow evaporation is advantageous for applications requiring excellent film formation, as it allows for superior leveling and prevents surface defects. It is particularly useful in high-bake coatings and screen inks.

  • Ethyl Acetate and tert-Butyl Acetate are fast-evaporating solvents. Ethyl acetate is widely used in applications where rapid drying is necessary, such as in nail polish removers and as a process solvent. Tert-Butyl Acetate also has a high evaporation rate and is notable for being classified as a VOC-exempt solvent in the U.S., making it an environmentally preferable choice for fast-drying formulations.[6]

  • n-Butyl Acetate is the industry standard for a medium-rate evaporating solvent and is used as the benchmark (rate = 1.0) for comparing other solvents. It offers a good balance between drying time and flow properties for a wide variety of applications, including lacquers and enamels.

Solvency and Resin Compatibility

The ability of a solvent to dissolve a particular resin is paramount. Hansen Solubility Parameters (HSP) provide a method to predict the compatibility between a solvent and a polymer. The total HSP (δt) is derived from three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). A smaller distance between the HSP values of a solvent and a polymer indicates a higher likelihood of dissolution.

Table 2: Hansen Solubility Parameters (MPa½)

ParameterPGDAEthyl Acetaten-Butyl Acetatetert-Butyl Acetate
δd (Dispersion) 15.8[3]15.8[4]15.814.3 (converted)
δp (Polar) 3.5[3]5.3[4]3.73.5 (converted)
δh (Hydrogen Bonding) 8.8[3]7.2[4]6.35.9 (converted)
δt (Total) 18.318.117.416.1
  • PGDA exhibits strong solvency for a variety of resins, including acrylics, polyesters, and polyurethanes, due to its balanced HSP values.[2] Its significant hydrogen bonding component (δh = 8.8) makes it particularly effective for polar polymers.

  • Ethyl Acetate and n-Butyl Acetate are also versatile solvents with well-understood solvency characteristics. Their HSPs make them effective for resins like nitrocellulose, cellulose acetate butyrate, and various vinyl copolymers.

  • tert-Butyl Acetate has a slightly lower total solubility parameter but still possesses excellent solvency for acrylics, alkyds, and polyester resins.[9]

Safety and Environmental Profile

Safety, handling, and environmental impact are critical considerations.

  • Flash Point: PGDA has a very high flash point of 95°C, making it significantly less flammable and easier to handle, store, and transport compared to the other esters. Ethyl Acetate (-4°C), n-Butyl Acetate (22°C), and tert-Butyl Acetate (4.4°C) are all classified as flammable liquids and require appropriate safety precautions.[4][5][6][9]

  • Toxicity and Environmental: PGDA is recognized for its favorable toxicological profile and is readily biodegradable. Tert-Butyl Acetate is a non-HAP (Hazardous Air Pollutant) and VOC-exempt solvent in the US, offering a distinct advantage for creating compliant formulations.[6] Ethyl and n-Butyl Acetate are considered to have relatively low toxicity but are classified as VOCs.[6]

Experimental Methodologies

The data presented in this guide is determined by standardized experimental protocols to ensure accuracy and reproducibility. Below are summaries of the key methodologies.

Experimental Workflow for Solvent Evaluation

The following diagram illustrates a typical workflow for selecting and validating a solvent for a specific formulation, such as a coating or pharmaceutical excipient.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Laboratory Testing cluster_2 Phase 3: Performance & Safety Validation A Define Requirements (Drying time, resin system, viscosity, regulatory needs) B HSP Analysis (Predict polymer compatibility) A->B C Physical Property Review (Boiling point, flash point, evaporation rate) B->C D Solubility Tests (OECD 105) C->D E Viscosity Reduction (ASTM D445) D->E F Drying Time Studies E->F G Film Property Analysis (Gloss, adhesion, hardness) F->G H Safety Assessment (Flash Point - ASTM D93) G->H I Final Formulation Optimization H->I J Final Product I->J Solvent Selected

Caption: Logical workflow for solvent selection and validation.

Key Experimental Protocols
  • Flash Point Determination (ASTM D93): The flash point is determined using a Pensky-Martens closed-cup tester.[7] The procedure involves heating the liquid sample at a controlled rate while a stirring device ensures temperature uniformity.[7] An ignition source is periodically directed into the cup, and the flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite. This method is suitable for liquids with flash points ranging from 40°C to 370°C.

  • Viscosity Measurement (ASTM D445): This method determines the kinematic viscosity of a liquid by measuring the time it takes for a specific volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[5] The entire process is conducted at a precisely controlled temperature. The dynamic viscosity (reported in the table) is then calculated by multiplying the measured kinematic viscosity by the density of the liquid. This standard is essential for characterizing the flow behavior of lubricants, fuels, and solvents.[1]

  • Water Solubility (OECD Test Guideline 105): This guideline describes two primary methods for determining water solubility: the "flask method" for substances with solubility above 0.01 g/L and the "column elution method" for lower solubilities.[7] For the solvents in this guide, the flask method is appropriate. It involves dissolving the test substance in water at a specific temperature (e.g., 20°C) until saturation is reached.[7] After an equilibrium period, the concentration of the substance in the aqueous phase is determined analytically. This provides the saturation mass concentration, which is the water solubility.

Conclusion

The choice between PGDA and other acetate esters is a function of specific application needs.

  • Choose PGDA when a slow evaporation rate, excellent film-forming properties, high flash point, and a favorable environmental profile are required. It is an ideal choice for high-performance coatings, printing inks, and applications where worker safety and low volatility are paramount.

  • Choose Ethyl Acetate for applications demanding very fast drying times and high solvency for a range of common resins.

  • Choose n-Butyl Acetate as a versatile, mid-range solvent that provides a balance of drying speed and flow, making it a reliable industry workhorse.

  • Choose tert-Butyl Acetate when a fast-evaporating, VOC-exempt solvent is needed to meet stringent environmental regulations without compromising solvency for many common polymers.

By carefully considering the quantitative data and performance characteristics outlined in this guide, researchers and formulators can make an informed decision to optimize their product's performance, safety, and environmental compliance.

References

Safety Operating Guide

Proper Disposal of Propylene Glycol Diacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of propylene glycol diacetate.

This document provides clear, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. By following these guidelines, you can confidently manage your chemical waste, contributing to a secure and sustainable research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with care. While it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, good laboratory practices should always be observed.[1] This material is combustible, so it is important to keep it away from heat, sparks, open flames, and hot surfaces.[2]

Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles and chemical-resistant gloves.[3][4] Ensure adequate ventilation in the work area to minimize inhalation of vapors.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3][5]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is contaminated with any hazardous substances. While pure this compound is not typically considered hazardous waste, any contamination can change its classification.[6]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams.[2] It should be collected in a dedicated, properly labeled waste container.

Step 2: Containerization

  • Use Original or Approved Containers: Whenever possible, store waste this compound in its original container.[2] If this is not feasible, use a clean, compatible container with a secure lid.

  • Labeling: Clearly label the waste container with "Waste this compound" and any other information required by your institution's hazardous waste management program.

Step 3: Accidental Spill Cleanup

In the event of a spill, take the following steps:

  • Ensure Proper Ventilation: Ventilate the affected area.[1]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to contain the spill.[3][5][7]

  • Collect the Absorbed Material: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for disposal.[3][5]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Avoid Environmental Release: Do not allow the spilled material or cleanup residues to enter drains, soil, or water sources.[1][2][5]

Step 4: Final Disposal

  • Consult Your Environmental Health and Safety (EHS) Office: Your institution's EHS office will provide specific guidance on the final disposal procedures. They will be familiar with the relevant local, state, and federal regulations.

  • Approved Waste Disposal Facility: Arrange for the collected waste to be transported to an approved waste disposal plant.[2]

Empty Containers:

Completely emptied containers of this compound can typically be recycled.[1] Handle contaminated packages in the same manner as the substance itself.[1][2]

Summary of Key Data

For quick reference, the following table summarizes important properties of this compound relevant to its handling and disposal.

PropertyValue
CAS Number 623-84-7[1]
Classification (EC No 1272/2008) Not classified as hazardous[1]
Transport Regulations (IATA, IMDG, DOT) Not regulated as a dangerous good[2][5][8]
Environmental Hazards Avoid release to the environment; do not empty into drains[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: Propylene Glycol Diacetate Waste Generated B Is the waste contaminated with hazardous material? A->B C Treat as Hazardous Waste B->C  Yes D Treat as Non-Hazardous Waste B->D No E Collect in a dedicated, labeled container C->E D->E F Consult Institutional EHS for disposal procedures E->F G Arrange for pickup by approved waste vendor F->G H End: Proper Disposal G->H

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistics for Handling Propylene Glycol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemicals such as Propylene Glycol Diacetate (PGDA). This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, to foster a secure research environment.

Chemical Identity:

Identifier Value
Chemical Name This compound
CAS Number 623-84-7
Synonyms 1,2-Diacetoxypropane, 1,2-Propanediol diacetate, Propylene diacetate

Personal Protective Equipment (PPE) Protocol

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following sections detail the required PPE for handling this compound.

Eye and Face Protection

Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.[1][2][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

Skin Protection

Wear protective gloves and a clean, body-covering lab coat.[1][2] For special purposes, it is recommended to check the chemical resistance of the protective gloves with the supplier.[4]

Glove Selection:

Glove Material Recommendation Breakthrough Time (Estimated)
Nitrile Rubber Good> 480 minutes
Neoprene Good> 480 minutes
Natural Rubber Not Recommended< 15 minutes
Polyvinyl Chloride (PVC) Not Recommended< 15 minutes

Note: Breakthrough times are estimates and can vary based on glove thickness, manufacturer, and specific laboratory conditions. Always inspect gloves for signs of degradation or perforation before use.

Respiratory Protection

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5] If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][6] For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator should be used.[1]

Experimental Workflow for PPE Selection

The selection of appropriate PPE is a critical step that requires a thorough risk assessment of the planned experimental procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_verification Verification & Use A Identify Hazards of This compound B Evaluate Experimental Procedure (e.g., heating, agitation) A->B C Assess Potential for Splash, Aerosolization, or Spill B->C D Eye/Face Protection: Goggles or Face Shield C->D E Hand Protection: Select Appropriate Gloves (e.g., Nitrile) C->E F Body Protection: Lab Coat or Chemical Resistant Apron C->F G Respiratory Protection: Fume Hood or Respirator C->G H Inspect PPE Before Use D->H E->H F->H G->H I Follow Donning & Doffing Procedures H->I J Review and Update Assessment as Needed I->J

Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).

Donning and Doffing Procedures

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning_Doffing_Procedure cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles or Face Shield don2->don3 don4 4. Gloves don3->don4 end_don Ready for Work don4->end_don doff1 1. Gloves doff2 2. Goggles or Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if required) doff3->doff4 end_doff Procedure Complete doff4->end_doff start Start start->don1 start_doff Leaving Work Area start_doff->doff1

Caption: Step-by-step procedure for donning and doffing Personal Protective Equipment.

Handling and Storage

  • Handling: Use in a well-ventilated area and avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in work areas.[4]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat sources and strong oxidants.[5][6] Keep containers tightly closed.

Spill and Disposal Plan

In the event of a spill, evacuate the area and remove all ignition sources.[5] Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable container for chemical waste disposal.[5][7]

Waste material must be disposed of in accordance with local, state, and federal regulations.[8] Do not empty into drains.[4] Handle contaminated packaging in the same way as the substance itself.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.